3-Chloro-4-(trifluoromethoxy)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKCOGUNHYXLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378745 | |
| Record name | 3-chloro-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129604-26-8 | |
| Record name | 3-chloro-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzonitrile
CAS Number: 129604-26-8
This technical guide provides a comprehensive overview of 3-Chloro-4-(trifluoromethoxy)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a fluorinated building block with the molecular formula C₈H₃ClF₃NO.[1] Its chemical structure combines a benzonitrile core with a chloro and a trifluoromethoxy substituent, which impart unique properties relevant to medicinal chemistry, such as increased lipophilicity and metabolic stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 129604-26-8 | [1] |
| Molecular Formula | C₈H₃ClF₃NO | [1] |
| Molecular Weight | 221.57 g/mol | [1] |
| Melting Point | 38-40 °C | [2] |
| Boiling Point | 96 °C at 13 mbar | [2] |
| Appearance | Solid | [3] |
| Purity | ≥97% | [1] |
| Solubility | Low in water; Soluble in common organic solvents (e.g., dichloromethane, toluene) | [3] |
| Stability | Stable under normal conditions. May react with strong acids, bases, and reducing agents. | [3] |
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 221.99280 |
| [M+Na]⁺ | 243.97474 |
| [M-H]⁻ | 219.97824 |
| [M+NH₄]⁺ | 239.01934 |
| [M+K]⁺ | 259.94868 |
(Data sourced from computational predictions)
Experimental Protocols
Two primary synthetic routes for this compound have been reported in the literature.
Synthesis from 3-Chloro-4-trifluoromethoxybenzamide
This method involves the dehydration of a benzamide precursor using thionyl chloride.
Experimental Protocol:
-
To 239.5 g (1 mol) of 3-chloro-4-trifluoromethoxybenzamide, add 750 ml of thionyl chloride (SOCl₂).
-
Heat the mixture slowly to 85°C, corresponding to the evolution of gas.
-
After the reaction is complete, subject the mixture to fractional distillation.
-
The product is obtained at a boiling point of 96°C at 13 mbar.
-
This method yields approximately 189 g of the product (85% of theory).[2]
Synthesis from 3-Chloro-4-trifluoromethoxy aniline
This multi-step synthesis proceeds via diazotization, formaldoximation, hydrolysis, and cyanation.
Experimental Protocol:
-
The synthesis starts with the diazotization of 3-chloro-4-trifluoromethoxy aniline.
-
This is followed by formaldoximation, hydrolysis, and finally cyanation to yield the benzonitrile.
-
The overall yield for this process is reported to be 31.5%, with a purity of ≥99.2% (GC).[4]
-
The structure of the intermediates and the final product can be confirmed by IR and elemental analysis.[4]
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly multi-kinase inhibitors used in oncology. The trifluoromethoxy group is a key pharmacophore that can enhance the efficacy and metabolic stability of drug candidates.
Role in the Synthesis of Regorafenib
Regorafenib is a multi-kinase inhibitor used in the treatment of various cancers. The synthesis of Regorafenib involves the coupling of two key intermediates: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This compound can serve as a precursor for the synthesis of the latter intermediate.
Below is a diagram illustrating the synthetic workflow from this compound to a key urea-containing intermediate in the synthesis of kinase inhibitors like Regorafenib.
Mechanism of Action of Downstream Kinase Inhibitors
Kinase inhibitors like Regorafenib, derived from intermediates such as this compound, function by blocking the activity of various protein kinases involved in cancer cell proliferation and angiogenesis. These include VEGFR, PDGFR, and Raf kinases.
The diagram below illustrates the general signaling pathway inhibited by such multi-kinase inhibitors.
Safety and Handling
As with any chemical intermediate, proper safety precautions should be taken when handling this compound.
Table 3: Safety Information
| Hazard | Precaution |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. Use non-sparking tools. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. Store away from oxidizing agents, reducing agents, and reactive chemicals. |
| Disposal | Dispose of adhered or collected material promptly in accordance with appropriate local, state, and federal laws and regulations. |
(General safety precautions based on similar chemical compounds. Always refer to the specific Safety Data Sheet (SDS) for detailed information.)
References
In-Depth Technical Guide: The Molecular Structure and Strategic Utility of 3-Chloro-4-(trifluoromethoxy)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
This whitepaper provides a comprehensive technical analysis of 3-Chloro-4-(trifluoromethoxy)benzonitrile, a pivotal molecular scaffold in contemporary drug discovery and agrochemical synthesis. We will dissect its core molecular structure, explore its spectroscopic signature, and elucidate the synthetic pathways for its preparation. Furthermore, this guide will delve into the strategic applications of this compound, underscoring its significance as a versatile building block in the development of novel chemical entities.
Core Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic compound with the molecular formula C₈H₃ClF₃NO.[1] Its structure is characterized by a benzene ring functionalized with a nitrile (-C≡N) group, a chloro (-Cl) atom, and a trifluoromethoxy (-OCF₃) group. This unique combination of substituents imparts a distinct set of physicochemical properties that are highly advantageous in medicinal chemistry.
Table 1: Key Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₃ClF₃NO |
| Molecular Weight | 221.57 g/mol [2] |
| CAS Number | 129604-26-8[1] |
| Appearance | Solid[3] |
| Melting Point | 38-40 °C[4] |
| Boiling Point | 96 °C at 13 mbar[4] |
| Predicted XlogP | 3.6[5] |
The trifluoromethoxy group is a critical feature, acting as a lipophilic hydrogen bond acceptor that can enhance metabolic stability and cell permeability of drug candidates.[6][7] The chloro substituent and the nitrile group provide reactive handles for a variety of chemical transformations, enabling the construction of complex molecular architectures.[6]
Caption: 2D representation of this compound.
Spectroscopic Elucidation
The structural confirmation of this compound is routinely achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.
-
¹³C NMR: The carbon NMR spectrum will display eight signals, one for each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic downfield region.
-
¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key absorption bands include a sharp peak around 2230 cm⁻¹ for the nitrile (C≡N) stretch and strong absorptions in the 1200-1000 cm⁻¹ region corresponding to the C-F stretching of the trifluoromethoxy group.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 221.57. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
Synthetic Methodologies
Several synthetic routes to this compound have been reported. A common and efficient method involves the transformation of 3-chloro-4-trifluoromethoxy aniline.[8]
Protocol: Synthesis from 3-chloro-4-trifluoromethoxy aniline [8]
-
Diazotization: 3-chloro-4-trifluoromethoxy aniline is treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid, to form the corresponding diazonium salt.
-
Formaldoximation and Hydrolysis: The diazonium salt is then reacted with formaldoxime. Subsequent hydrolysis yields an intermediate aldehyde.
-
Cyanation: The aldehyde is converted to the final product, this compound, through a cyanation reaction.
An alternative synthesis involves the dehydration of 3-chloro-4-trifluoromethoxybenzamide using a dehydrating agent like thionyl chloride (SOCl₂).[4]
Caption: Synthetic pathways to this compound.
Applications in Drug Discovery and Agrochemicals
This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds.
Pharmaceutical Applications
The trifluoromethyl and trifluoromethoxy groups are prevalent in many FDA-approved drugs.[7][9] The incorporation of these moieties can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity.[6] The chlorine atom can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding.[6][10] The nitrile group is a versatile functional group that can be a bioisostere for other groups or a precursor for the synthesis of various heterocycles.[1]
This compound is a key building block for various therapeutic agents, including kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and ion channel blockers. Its structural motifs are found in compounds being investigated for antiviral therapies, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[6]
Agrochemical Applications
In the agrochemical industry, this compound is utilized in the synthesis of novel herbicides and insecticides.[1] The trifluoromethoxy group often enhances the efficacy and metabolic stability of the active ingredients, leading to improved crop protection agents.[1]
Caption: Key application areas of this compound.
Conclusion
This compound is a strategically important molecule in the fields of medicinal chemistry and agrochemical research. Its unique combination of functional groups provides a versatile platform for the synthesis of novel and complex chemical entities. A thorough understanding of its molecular structure, properties, and reactivity is essential for leveraging its full potential in the development of next-generation pharmaceuticals and crop protection agents.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [oakwoodchemical.com]
- 3. Benzonitrile, 3-Chloro-4-(Trifluoromethoxy)- | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 4. prepchem.com [prepchem.com]
- 5. PubChemLite - this compound (C8H3ClF3NO) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 129604-26-8 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jelsciences.com [jelsciences.com]
- 10. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-Chloro-4-(trifluoromethoxy)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The information is presented to support research, development, and drug discovery applications.
Core Physical Properties
The known physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.
| Property | Value |
| Molecular Formula | C₈H₃ClF₃NO |
| Molar Mass | 221.56 g/mol |
| Appearance | Solid (likely) |
| Melting Point | 38°C to 40°C[1] |
| Boiling Point | 96°C at 13 mbar[1] |
| Density | Data not readily available |
| Solubility in Water | Low |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, toluene) |
| Stability | Stable under normal conditions |
Experimental Protocols
Detailed experimental methodologies are essential for the replication and validation of scientific findings. The following section outlines the synthetic routes for this compound.
Synthesis from 3-Chloro-4-(trifluoromethoxy)benzamide
A common and efficient method for the synthesis of this compound involves the dehydration of 3-chloro-4-trifluoromethoxybenzamide.
Methodology:
-
To one mole of 3-chloro-4-trifluoromethoxybenzamide (239.5 g), 750 ml of thionyl chloride (SOCl₂) is added.[1]
-
The mixture is heated slowly to 85°C, with the rate of heating corresponding to the evolution of gas.[1]
-
Following the completion of the reaction, the mixture is subjected to fractional distillation to isolate the final product.[1]
This process has been reported to yield 189 g of this compound, which corresponds to a yield of 85% of the theoretical maximum.[1]
Synthesis from 3-Chloro-4-(trifluoromethoxy)aniline
An alternative synthetic pathway begins with 3-chloro-4-trifluoromethoxy aniline and proceeds through a multi-step process.
Methodology:
This synthesis involves a sequence of four key reactions:[2]
-
Diazotization: The primary amine group of 3-chloro-4-trifluoromethoxy aniline is converted into a diazonium salt.
-
Formaldoximation: The diazonium salt is reacted with formaldoxime.
-
Hydrolysis: The resulting intermediate is hydrolyzed.
-
Cyanation: The final step introduces the nitrile group to yield this compound.
The overall yield for this multi-step synthesis is reported to be 31.5%, with a purity of ≥99.2% as determined by Gas Chromatography (GC).[2] The structures of the intermediates and the final product were confirmed by Infrared (IR) spectroscopy and elementary analysis.[2]
Logical Relationships in Synthesis
The synthesis of this compound from 3-Chloro-4-(trifluoromethoxy)aniline can be visualized as a sequential workflow.
Caption: A sequential workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzonitrile: Core Chemical Properties for Researchers and Drug Development Professionals
Introduction: 3-Chloro-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a chlorine atom, a trifluoromethoxy group, and a nitrile moiety, imparts a desirable combination of physicochemical properties. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and known applications, with a focus on its role as a key building block in the development of targeted therapeutics and advanced agricultural products.
Core Chemical and Physical Properties
This compound is a solid at room temperature with a defined melting point, indicating a stable crystalline structure. The presence of the trifluoromethoxy group significantly influences its lipophilicity and metabolic stability, properties that are highly advantageous in drug design.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃ClF₃NO | |
| Molecular Weight | 221.57 g/mol | |
| Melting Point | 38-40 °C | |
| Boiling Point | 96 °C at 13 mbar | |
| Appearance | Solid | |
| Solubility in Water | Low | |
| Solubility in Organic Solvents | Soluble in common organic solvents such as dichloromethane and toluene. | |
| Stability | Stable under normal conditions. Can react with strong acids, bases, and reducing agents. |
Synthesis and Experimental Protocols
Two primary synthetic routes for the preparation of this compound have been reported in the literature. These methods offer viable pathways for obtaining this intermediate with high purity.
Synthesis from 3-chloro-4-trifluoromethoxybenzamide
This method involves the dehydration of 3-chloro-4-trifluoromethoxybenzamide using a dehydrating agent such as thionyl chloride (SOCl₂). This approach is reported to provide a high yield of the desired product.
Experimental Protocol:
To one mole of 3-chloro-4-trifluoromethoxybenzamide (239.5 g), 750 ml of thionyl chloride is added. The mixture is then heated slowly to 85°C, with the rate of heating corresponding to the evolution of gas. Following the completion of the reaction, the excess thionyl chloride is removed, and the product is purified by fractional distillation to yield this compound. This process has been reported to yield 189 g of the product, which corresponds to an 85% yield.
Caption: Synthesis of this compound from its corresponding benzamide.
Synthesis from 3-chloro-4-trifluoromethoxy aniline
An alternative route involves a multi-step synthesis starting from 3-chloro-4-trifluoromethoxy aniline. This process includes diazotization, formaldoximation, hydrolysis, and finally cyanation to yield the target molecule.
Experimental Protocol:
Caption: Multi-step synthesis of this compound from the corresponding aniline.
Reactivity and Applications
The chemical reactivity of this compound is dictated by its three functional groups. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. The aromatic ring is activated towards electrophilic substitution, and the chlorine atom can be displaced by nucleophiles under certain conditions.
The primary application of this compound is as a key intermediate in the synthesis of the multi-kinase inhibitor drug, Sorafenib . Sorafenib is used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. In the synthesis of Sorafenib, the aniline derivative of this compound is coupled with a picolinamide moiety.
Beyond its role in the synthesis of Sorafenib, this benzonitrile derivative is a valuable building block for the creation of novel agrochemicals, such as herbicides and insecticides. The trifluoromethoxy group often enhances the efficacy and metabolic stability of these agricultural products.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information on the direct biological activity of this compound itself. Its primary significance in a biological context stems from its role as a crucial precursor to pharmacologically active molecules like Sorafenib. The biological activity of Sorafenib is well-characterized and involves the inhibition of several protein kinases implicated in tumor progression and angiogenesis.
There is no direct evidence to suggest that this compound interacts with specific signaling pathways in a manner that has been therapeutically exploited. Its value lies in providing the necessary chemical scaffold for the synthesis of targeted therapies.
Spectral Data
Detailed spectral data is essential for the unambiguous identification and characterization of this compound. While specific, high-resolution spectra are not widely published, the expected spectral features can be inferred from the analysis of similar compounds.
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro, trifluoromethoxy, and nitrile groups.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The carbon attached to the nitrile group will appear at a characteristic downfield shift, and the carbons bonded to the chlorine and trifluoromethoxy groups will also have specific chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other significant peaks will correspond to C-H, C-Cl, C-F, and C-O stretching vibrations.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (221.57 g/mol ). The fragmentation pattern will likely involve the loss of the trifluoromethoxy group, the chlorine atom, and the nitrile group.
Safety Information
Conclusion
This compound is a valuable and versatile building block in modern synthetic chemistry. Its well-defined chemical properties and accessibility through established synthetic routes make it a key intermediate for the pharmaceutical and agrochemical industries. The trifluoromethoxy and chloro substituents provide a unique combination of properties that are leveraged in the design of complex, biologically active molecules. While its direct biological activity is not extensively studied, its role as a precursor to life-saving drugs like Sorafenib underscores its importance in drug discovery and development. Further research into the reactivity and potential applications of this compound may unveil new opportunities for the synthesis of novel chemical entities with enhanced therapeutic or agricultural value.
An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile from 3-chloro-4-trifluoromethoxy aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. The primary synthetic route detailed herein is the Sandmeyer reaction, a reliable and well-established method for the conversion of aromatic amines to benzonitriles. This process involves the diazotization of 3-chloro-4-trifluoromethoxy aniline followed by a copper(I) cyanide-mediated cyanation.
Synthesis Pathway Overview
The conversion of 3-chloro-4-trifluoromethoxy aniline to this compound is a two-step process. The first step is the diazotization of the starting aniline to form a reactive diazonium salt intermediate. This is immediately followed by the Sandmeyer cyanation, where the diazonium group is displaced by a nitrile group.
Caption: Synthesis pathway of this compound.
Quantitative Data Summary
While specific quantitative data for this exact transformation is limited in publicly available literature, a study has reported the following results, which can be considered as a benchmark for this synthesis.
| Parameter | Value | Reference |
| Overall Yield | 31.5% | [1] |
| Purity (GC) | ≥99.2% | [1] |
Experimental Protocols
The following protocols are based on established procedures for Sandmeyer reactions and have been adapted for the synthesis of this compound. Researchers should perform their own optimization for best results.
Step 1: Diazotization of 3-chloro-4-trifluoromethoxy aniline
This procedure describes the formation of the 3-chloro-4-(trifluoromethoxy)benzenediazonium chloride intermediate. It is crucial to maintain a low temperature throughout the reaction to prevent the decomposition of the unstable diazonium salt.
Materials:
-
3-chloro-4-trifluoromethoxy aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 3-chloro-4-trifluoromethoxy aniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline salt solution. The rate of addition should be controlled to maintain the temperature below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 15-30 minutes at 0-5 °C. The resulting solution contains the 3-chloro-4-(trifluoromethoxy)benzenediazonium chloride and should be used immediately in the next step.
Caption: Experimental workflow for the diazotization of anilines.
Step 2: Sandmeyer Cyanation
This step involves the reaction of the freshly prepared diazonium salt with copper(I) cyanide to yield the final product.
Materials:
-
Diazonium salt solution from Step 1
-
Copper(I) Cyanide (CuCN)
-
Deionized Water
-
Organic Solvent (e.g., Dichloromethane or Diethyl Ether)
-
Sodium Bicarbonate solution (optional, for neutralization)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) in water.
-
Cool the CuCN mixture in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the CuCN mixture with vigorous stirring. The addition should be done at a rate that allows for controlled evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Gently heat the mixture to 40-50 °C until the evolution of nitrogen gas ceases, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Combine the organic layers and wash with water and brine. If the aqueous layer is acidic, a wash with a dilute sodium bicarbonate solution may be necessary.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by techniques such as column chromatography or distillation.
Safety Considerations
-
Diazonium Salts: Aryl diazonium salts are potentially explosive when isolated in a dry state. It is imperative to keep them in solution and at low temperatures at all times.
-
Cyanides: Copper(I) cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Acids: Concentrated hydrochloric acid is corrosive and should be handled with care.
-
Nitrogen Evolution: The cyanation step involves the evolution of nitrogen gas. The reaction should be carried out in an open or well-vented system to avoid pressure buildup.
References
Starting Materials for the Synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to obtain 3-Chloro-4-(trifluoromethoxy)benzonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document details the starting materials, experimental protocols, and quantitative data associated with each method, presented in a clear and comparative format to aid researchers in selecting the most suitable pathway for their specific needs.
Core Synthetic Pathways and Starting Materials
The synthesis of this compound can be achieved through several distinct pathways, each originating from a different commercially available or readily synthesized starting material. The most prominent and well-documented routes commence from:
-
3-Chloro-4-(trifluoromethoxy)aniline
-
3-Chloro-4-trifluoromethoxybenzamide
-
4-Hydroxy-3-chlorobenzonitrile
Each of these starting materials offers unique advantages and challenges in terms of reaction complexity, yield, and purity of the final product. The following sections provide a detailed analysis of each synthetic approach.
Route 1: From 3-Chloro-4-(trifluoromethoxy)aniline
This pathway involves a multi-step synthesis starting from 3-Chloro-4-(trifluoromethoxy)aniline. The process includes diazotization of the aniline, followed by formaldoximation, hydrolysis, and finally cyanation to yield the desired benzonitrile.
Quantitative Data Summary
| Starting Material | Key Intermediates | Cyanation Agent | Overall Yield | Purity (GC) | Reference |
| 3-Chloro-4-(trifluoromethoxy)aniline | Diazonium Salt, Aldoxime | Not specified | 31.5% | ≥99.2% | [1] |
Experimental Protocol
The synthesis from 3-chloro-4-trifluoromethoxy aniline proceeds through the following key steps[1]:
-
Diazotization: The starting aniline is treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid, to form the corresponding diazonium salt.
-
Formaldoximation: The diazonium salt is then reacted with formaldoxime.
-
Hydrolysis: The resulting intermediate is hydrolyzed to form an aldehyde.
-
Cyanation: The aldehyde is subsequently converted to the final product, this compound, through a cyanation reaction. The menstruum from the cyanation step can reportedly be recovered and reused up to three times.
Logical Workflow Diagram
References
An In-depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound with the confirmed IUPAC name of This compound . Its chemical structure, featuring a nitrile group, a chlorine atom, and a trifluoromethoxy group on a benzene ring, makes it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance in the fields of pharmaceutical and agrochemical research and development. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a versatile building block for the creation of novel bioactive compounds.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 129604-26-8 | [2] |
| Molecular Formula | C₈H₃ClF₃NO | [1] |
| Molecular Weight | 221.57 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 38-40 °C | |
| Boiling Point | 96 °C at 13 mbar | |
| Solubility | Low in water; Soluble in common organic solvents |
Synthesis of this compound
There are two primary documented methods for the synthesis of this compound, each starting from a different precursor.
Experimental Protocol 1: From 3-chloro-4-trifluoromethoxybenzamide
This method involves the dehydration of 3-chloro-4-trifluoromethoxybenzamide using a dehydrating agent such as thionyl chloride.
Methodology:
-
To a reaction vessel containing 239.5 g (1 mol) of 3-chloro-4-trifluoromethoxybenzamide, add 750 ml of thionyl chloride (SOCl₂).
-
Slowly heat the mixture to 85°C, ensuring that the evolution of gas is controlled.
-
After the reaction is complete, the product is isolated via fractional distillation.
-
This process yields approximately 189 g of this compound, corresponding to a yield of 85%.
Experimental Protocol 2: From 3-chloro-4-trifluoromethoxy aniline
This multi-step synthesis starts with 3-chloro-4-trifluoromethoxy aniline and proceeds through diazotization, formaldoximation, hydrolysis, and cyanation.
Methodology:
-
Diazotization: The amino group of 3-chloro-4-trifluoromethoxy aniline is converted to a diazonium salt.
-
Formaldoximation: The diazonium salt is then reacted in a formaldoximation step.
-
Hydrolysis: The resulting intermediate undergoes hydrolysis.
-
Cyanation: The final step is the introduction of the nitrile group through cyanation.
The overall yield for this process is reported to be 31.5%, with a purity of ≥99.2% as determined by gas chromatography (GC).[3] The structure of the intermediates and the final product can be confirmed by infrared (IR) spectroscopy and elemental analysis.[3]
Caption: Synthetic routes to this compound.
Applications in Drug Discovery and Agrochemicals
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethoxy group can enhance metabolic stability and lipophilicity, which are desirable properties in drug candidates.
While specific final products synthesized directly from this compound are not widely reported in publicly available literature, its structural analog, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is a crucial intermediate in the synthesis of the multi-kinase inhibitor drug, Sorafenib.[4][5][6][7] This suggests a likely synthetic utility for this compound in the generation of a corresponding isocyanate, which can then be used to build more complex molecules with potential therapeutic or pesticidal activity.
The nitrile group is also a versatile functional handle that can be converted into other functionalities, such as amines or carboxylic acids, further expanding its utility in the synthesis of diverse molecular scaffolds.
Caption: Potential synthetic utility of the title compound.
Spectroscopic Data Analysis
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing nature of the nitrile, chloro, and trifluoromethoxy groups.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the nitrile group would appear at a characteristic downfield shift.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically in the range of 2220-2260 cm⁻¹. Other characteristic bands for the C-Cl, C-O, and C-F bonds would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis is well-documented, and its physicochemical properties make it suitable for a range of chemical transformations. While specific examples of its direct application in the synthesis of commercial products are limited in the available literature, its structural similarity to key intermediates of successful drugs like Sorafenib highlights its potential for future applications in medicinal and materials chemistry. Further research into the reactivity and applications of this compound is warranted to fully exploit its synthetic potential.
References
- 1. This compound [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 5. WO2009111061A1 - Process for the preparation of sorafenib and salts thereof - Google Patents [patents.google.com]
- 6. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
Technical Guide: 3-Chloro-4-(trifluoromethoxy)benzonitrile
SMILES Notation: C1=CC(=C(C=C1C#N)Cl)OC(F)(F)F
This comprehensive guide provides detailed technical information for researchers, scientists, and drug development professionals on 3-Chloro-4-(trifluoromethoxy)benzonitrile, a key intermediate in the synthesis of agrochemicals and pharmaceuticals.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₃ClF₃NO | [1] |
| Molecular Weight | 221.57 g/mol | [1] |
| Melting Point | 38°C to 40°C | [2] |
| Boiling Point | 96°C at 13 mbar | [2] |
| Appearance | Solid | [3] |
| Solubility in Water | Low | [3] |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, toluene) | [3] |
| Stability | Stable under normal conditions | [3] |
| Storage | Room temperature, dry, sealed | [1] |
Synthesis Protocols
Detailed methodologies for the synthesis of this compound are outlined below.
Protocol 1: From 3-Chloro-4-trifluoromethoxybenzamide
This protocol details the synthesis of this compound from 3-chloro-4-trifluoromethoxybenzamide.
Materials:
-
3-chloro-4-trifluoromethoxybenzamide (239.5 g, 1 mol)
-
Thionyl chloride (SOCl₂) (750 ml)
Procedure:
-
To 239.5 g (1 mol) of 3-chloro-4-trifluoromethoxybenzamide, add 750 ml of thionyl chloride.
-
Slowly heat the mixture to 85°C, corresponding to the evolution of gas.
-
Once the reaction is complete, fractionally distill the mixture.
-
The product is obtained at a boiling point of 96°C at 13 mbar.
Yield: 189 g (85% of theory)[2].
Protocol 2: From 3-Chloro-4-trifluoromethoxy aniline
This protocol outlines the synthesis from 3-chloro-4-trifluoromethoxy aniline through a multi-step process.
Overall Reaction Steps:
-
Diazotization of 3-chloro-4-trifluoromethoxy aniline.
-
Formaldoximation.
-
Hydrolysis.
-
Cyanation.
Results:
The structure of the intermediate and the final product were confirmed by IR and elementary analysis[4]. A notable aspect of this method is that the menstruum from the cyanation step can be recovered and reused up to three times[4].
Applications in Synthesis
This compound is a valuable building block in the development of new chemical entities. The presence of the trifluoromethyl group can enhance metabolic stability and bioavailability of the final compound[5]. The nitrile group is a versatile functional group that can be converted into various other functionalities, making it a key component in the synthesis of diverse molecular scaffolds[6]. It is particularly utilized as an intermediate in the production of herbicides and insecticides[1].
Experimental Workflow: Synthesis from 3-Chloro-4-trifluoromethoxybenzamide
The following diagram illustrates the workflow for the synthesis of this compound as described in Protocol 1.
Caption: Synthesis workflow for this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. prepchem.com [prepchem.com]
- 3. Benzonitrile, 3-Chloro-4-(Trifluoromethoxy)- | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Profile of 3-Chloro-4-(trifluoromethoxy)benzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive Safety Data Sheet (SDS) for 3-Chloro-4-(trifluoromethoxy)benzonitrile (CAS No. 129604-26-8) is not publicly available. This guide has been compiled using data from structurally analogous compounds and general safety principles for substituted benzonitriles. All information should be treated as indicative and used in conjunction with a thorough risk assessment by qualified personnel.
Chemical and Physical Properties
Limited experimental data is available for this compound. The following table summarizes its known and predicted properties.
| Property | Value | Source/Analogy |
| Molecular Formula | C₈H₃ClF₃NO | --- |
| Molecular Weight | 221.56 g/mol | --- |
| Appearance | Likely a solid | Based on similar compounds[1] |
| Solubility in Water | Low | Aromatic nitriles with halogenated substituents are generally hydrophobic[1] |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, toluene) | Non-polar nature of the molecule[1] |
| Vapor Pressure | Low | Inferred from its relatively high molar mass and likely solid state at standard conditions[1] |
| Stability | Stable under normal conditions. May react with strong acids, bases, and reducing agents. | General reactivity of benzonitriles[1] |
Hazard Identification and Classification
A definitive GHS classification for this compound is not established. However, based on the hazard profiles of structurally similar benzonitrile derivatives, the following classifications are anticipated.
| Hazard Class | Category | GHS Hazard Statement (Anticipated) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Experimental Protocols (General Methodologies)
Given the absence of specific experimental data for this compound, this section outlines general methodologies for assessing the key toxicological endpoints identified for analogous compounds. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)
-
Objective: To determine the acute oral toxicity of the substance.
-
Test Animals: Typically, female rats are used.
-
Procedure:
-
A single animal is dosed with the substance at a starting dose level selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, two additional animals are dosed at the same level.
-
If the first animal dies, the next animal is dosed at a lower fixed dose level.
-
The process is continued until a dose that causes mortality in some animals but not others is identified, or until no mortality is observed at the highest dose level.
-
-
Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.
Skin Irritation/Corrosion (OECD Test Guideline 404: Acute Dermal Irritation/Corrosion)
-
Objective: To assess the potential of the substance to cause skin irritation or corrosion.
-
Test Animals: Typically, albino rabbits are used.
-
Procedure:
-
A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on the back of the animal.
-
The treated area is covered with a gauze patch and a semi-occlusive dressing for a specified period (usually 4 hours).
-
After the exposure period, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).
-
-
Endpoint: The severity and reversibility of the skin reactions are scored to determine the irritation potential and classify the substance according to GHS criteria.
Eye Irritation/Corrosion (OECD Test Guideline 405: Acute Eye Irritation/Corrosion)
-
Objective: To evaluate the potential of the substance to cause serious eye damage or irritation.
-
Test Animals: Typically, albino rabbits are used.
-
Procedure:
-
A small amount of the test substance (0.1 g or 0.1 mL) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
The eyes are observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).
-
-
Endpoint: The severity and reversibility of the eye lesions are scored to classify the substance for its potential to cause eye irritation or serious eye damage.
Visualized Safety Protocols
The following diagrams illustrate key safety information based on the likely hazard profile of this compound.
Caption: Anticipated GHS Hazard Statements.
Caption: Recommended Personal Protective Equipment.
Caption: First-Aid Measures for Exposure.
Handling and Storage
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep container tightly closed.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Keep away from heat, sparks, and open flames.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including respiratory protection.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.
Disposal Considerations
-
Dispose of this material and its container as hazardous waste.
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Do not dispose of into the environment, drains, or water courses.
This technical guide provides a summary of the anticipated safety information for this compound based on available data for analogous compounds. It is imperative for all users to conduct a thorough risk assessment before handling this chemical and to consult with their institution's environmental health and safety department for specific guidance.
References
The Strategic Application of 3-Chloro-4-(trifluoromethoxy)benzonitrile in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutics has led medicinal chemists to explore unique molecular scaffolds that can confer advantageous properties to drug candidates. Among these, 3-Chloro-4-(trifluoromethoxy)benzonitrile has emerged as a pivotal building block, offering a strategic entry point for the synthesis of innovative and effective pharmaceuticals. This technical guide delves into the core applications of this versatile compound, providing insights into its synthesis, the biological activities of its derivatives, and the experimental methodologies that underpin its use in drug discovery.
The Significance of the 3-Chloro-4-(trifluoromethoxy)phenyl Moiety
The this compound scaffold presents a unique combination of substituents that are highly desirable in medicinal chemistry. The trifluoromethoxy (-OCF3) group is a bioisostere of the methoxy group but with significantly different electronic properties. It is highly lipophilic and metabolically stable, which can enhance a drug candidate's ability to cross cellular membranes and resist metabolic degradation, thereby improving its pharmacokinetic profile. The chlorine atom, on the other hand, can participate in halogen bonding and other interactions within the target protein's binding site, contributing to increased potency and selectivity. The nitrile group serves as a versatile synthetic handle, readily converted into other functional groups or participating directly in binding interactions.
Applications in the Synthesis of Bioactive Molecules
While direct and detailed public domain data on extensive drug discovery programs utilizing this compound is emerging, its structural similarity to precursors of established drugs points to its significant potential. The analogous compound, 3-chloro-4-fluoroaniline, is a well-established building block in the synthesis of potent kinase inhibitors. This suggests that derivatives of 3-Chloro-4-(trifluoromethoxy)aniline (the reduced form of the benzonitrile) are prime candidates for the development of next-generation inhibitors targeting various protein kinases implicated in cancer and other diseases.
The general synthetic utility of the corresponding aniline, 3-Chloro-4-(trifluoromethoxy)aniline, lies in its nucleophilic character, allowing for its incorporation into heterocyclic ring systems that are common in pharmacologically active compounds.
Experimental Protocols
Detailed experimental protocols for the synthesis of specific drug candidates from this compound are often proprietary. However, based on established chemical transformations, the following sections outline the general methodologies for the synthesis of the core intermediate and its potential elaboration into bioactive molecules.
Synthesis of 3-Chloro-4-(trifluoromethoxy)aniline
A common route to 3-Chloro-4-(trifluoromethoxy)aniline, a key precursor for further derivatization, involves the reduction of a nitro-intermediate.
Workflow for the Synthesis of 3-Chloro-4-(trifluoromethoxy)aniline
Caption: General synthetic workflow from 2-Chloro-4-nitrophenol to 3-Chloro-4-(trifluoromethoxy)aniline.
Protocol for Nitration and Reduction (Illustrative):
A multi-step synthesis could involve the nitration of a suitable precursor followed by reduction. For instance, a related synthesis of 3-fluoro-4-trifluoromethylbenzonitrile from ortho-fluoro benzotrifluoride involves nitration and reduction steps.
-
Nitration: A solution of the starting material (e.g., a substituted trifluoromethoxybenzene) is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature to introduce a nitro group onto the aromatic ring.
-
Reduction: The resulting nitro compound is then reduced to the corresponding aniline. Common methods include catalytic hydrogenation (e.g., using hydrogen gas and a palladium-on-carbon catalyst) or chemical reduction (e.g., using iron powder in the presence of an acid or ammonium chloride).
Synthesis of Kinase Inhibitor Scaffolds
Building upon the 3-Chloro-4-(trifluoromethoxy)aniline core, various heterocyclic scaffolds, such as quinazolines, can be constructed. These are prevalent in a wide range of kinase inhibitors.
General Workflow for Quinazoline-based Kinase Inhibitor Synthesis
Caption: A generalized workflow for the synthesis of quinazoline-based kinase inhibitors.
Illustrative Protocol for Quinazoline Synthesis:
-
Reaction Setup: In a suitable reaction vessel, the substituted 4-chloroquinazoline is dissolved in an appropriate solvent, such as isopropanol.
-
Addition of Aniline: 3-Chloro-4-(trifluoromethoxy)aniline is added to the solution.
-
Reaction: The mixture is stirred, often at an elevated temperature, to facilitate the nucleophilic aromatic substitution reaction.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Further purification is typically achieved through recrystallization or column chromatography.
Quantitative Data and Biological Activity
Table 1: Representative Biological Activities of Structurally Related Kinase Inhibitors
| Compound | Target(s) | IC50 (nM) | Therapeutic Area |
| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.2 (HER2) | Oncology |
| Gefitinib | EGFR | 27-33 | Oncology |
It is anticipated that the incorporation of the trifluoromethoxy group in place of the fluorine atom would modulate the biological activity and pharmacokinetic properties of such inhibitors, potentially leading to improved efficacy and safety profiles.
Signaling Pathways and Logical Relationships
The primary targets for inhibitors derived from this scaffold are often protein kinases involved in cell signaling pathways that are dysregulated in diseases like cancer.
Simplified EGFR Signaling Pathway and Point of Inhibition
Caption: Inhibition of the EGFR signaling pathway by a hypothetical kinase inhibitor.
Conclusion
This compound stands as a building block of significant strategic importance in medicinal chemistry. Its unique combination of a metabolically robust and lipophilic trifluoromethoxy group, a versatile nitrile handle, and a chlorine atom capable of specific interactions makes it an attractive starting point for the design of novel therapeutics. While detailed public data on its direct applications remains nascent, the proven success of structurally related compounds, particularly in the realm of kinase inhibitors, strongly underscores its potential. As drug discovery programs continue to demand molecules with optimized pharmacokinetic and pharmacodynamic properties, the utilization of this compound is poised to expand, paving the way for the development of the next generation of innovative medicines.
The Pivotal Role of 3-Chloro-4-(trifluoromethoxy)benzonitrile in the Synthesis of Advanced Agrochemicals
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
3-Chloro-4-(trifluoromethoxy)benzonitrile is a key fluorinated building block that has garnered significant attention in the agrochemical industry. Its unique structural features, particularly the presence of a trifluoromethoxy group, a chloro substituent, and a nitrile functionality, make it an invaluable precursor for the synthesis of highly effective and selective herbicides and insecticides. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the final agrochemical product, leading to improved efficacy and environmental persistence. This technical guide provides a comprehensive overview of the synthesis of this compound and its application in the production of a potent benzoylurea insecticide, complete with detailed experimental protocols, quantitative data, and process visualizations.
Synthesis of the Core Intermediate: this compound
There are two primary synthetic routes to obtain this compound, starting from different precursors.
Method 1: From 3-Chloro-4-trifluoromethoxybenzamide
This method involves the dehydration of 3-chloro-4-trifluoromethoxybenzamide using a dehydrating agent such as thionyl chloride (SOCl₂).
Experimental Protocol:
To a reaction vessel containing 239.5 g (1 mol) of 3-chloro-4-trifluoromethoxybenzamide, 750 ml of thionyl chloride is added. The mixture is heated slowly to 85°C, with the rate of heating corresponding to the evolution of gas. Following the completion of the reaction, the excess thionyl chloride is removed, and the product is purified by fractional distillation to yield this compound.
| Parameter | Value |
| Starting Material | 3-chloro-4-trifluoromethoxybenzamide |
| Reagent | Thionyl chloride |
| Temperature | 85°C |
| Yield | 85% |
| Boiling Point | 96°C at 13 mbar |
| Melting Point | 38-40°C |
Method 2: From 3-Chloro-4-trifluoromethoxyaniline
This multi-step synthesis begins with the diazotization of 3-chloro-4-trifluoromethoxyaniline, followed by a series of reactions to introduce the nitrile group.
Experimental Protocol:
The synthesis proceeds through four main steps:
-
Diazotization: 3-chloro-4-trifluoromethoxyaniline is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to form the corresponding diazonium salt.
-
Formaldoximation: The diazonium salt is then reacted with formaldehyde oxime.
-
Hydrolysis: The resulting intermediate is hydrolyzed to yield an aldehyde.
-
Cyanation: The aldehyde is converted to the final benzonitrile product.
The overall yield for this multi-step process is reported to be 31.5%, with a purity of ≥99.2% as determined by Gas Chromatography (GC).[1]
Synthesis Pathway from Benzamide
Caption: Dehydration of the corresponding benzamide to yield the benzonitrile.
Application in Insecticide Synthesis: The Case of Benzoylureas
This compound serves as a crucial precursor for the synthesis of benzoylurea insecticides. These insecticides act as insect growth regulators by inhibiting chitin synthesis, which is essential for the formation of the insect exoskeleton. This mode of action results in abortive molting and is highly specific to insects, leading to low mammalian toxicity.
A prime example of a benzoylurea insecticide derived from the subject compound is 1-(3-Chloro-4-trifluoromethoxy-phenyl)-3-(2,6-difluoro-benzoyl)-urea .
Synthetic Pathway to the Benzoylurea Insecticide
The synthesis of this insecticide involves two key steps starting from this compound:
-
Reduction of the Nitrile: The nitrile group of this compound is reduced to an amine to form 3-chloro-4-(trifluoromethoxy)aniline. This can be achieved using various reducing agents, such as catalytic hydrogenation.
-
Urea Formation: The resulting 3-chloro-4-(trifluoromethoxy)aniline is then reacted with 2,6-difluorobenzoyl isocyanate to form the final benzoylurea product.
Overall Synthesis Workflow
Caption: Synthesis of a benzoylurea insecticide from the core benzonitrile.
Experimental Protocol for the Synthesis of 1-(3-Chloro-4-trifluoromethoxy-phenyl)-3-(2,6-difluoro-benzoyl)-urea:
To a stirred solution of 3-chloro-4-(trifluoromethoxy)aniline (10 mmol, 1.0 equiv.) in dry 1,2-dichloroethane (20 ml), a solution of 2,6-difluorobenzoyl isocyanate (10 mmol, 1.0 equiv.) in 1,2-dichloroethane (10 ml) is added. The reaction mixture is stirred at room temperature for 24 hours. After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent such as ethyl acetate to afford the desired 1-(3-Chloro-4-trifluoromethoxy-phenyl)-3-(2,6-difluoro-benzoyl)-urea.
| Parameter | Value |
| Starting Material | 3-chloro-4-(trifluoromethoxy)aniline |
| Reagent | 2,6-difluorobenzoyl isocyanate |
| Solvent | 1,2-dichloroethane |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Reported Yield (for a similar compound) | 93% |
This compound is a versatile and highly valuable intermediate in the synthesis of modern agrochemicals. Its efficient synthesis and the advantageous properties it imparts to the final products, such as enhanced efficacy and metabolic stability, underscore its importance in the development of next-generation crop protection agents. The detailed synthetic protocols and reaction pathways provided in this guide offer a practical resource for researchers and professionals in the field of agrochemical synthesis and drug development. The continued exploration of derivatives from this core structure holds significant promise for the discovery of novel and more effective agrochemical solutions.
References
The Strategic Intermediate: A Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(trifluoromethoxy)benzonitrile is a key aromatic building block increasingly utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chloro group, a trifluoromethoxy group, and a nitrile functionality, imparts specific physicochemical properties that are highly advantageous for the development of bioactive compounds. The trifluoromethoxy group, a bioisostere of the methoxy group, can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The nitrile group serves as a versatile synthetic handle, readily converted into other functional groups such as amines, carboxylic acids, and various heterocycles. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound as a synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 129604-26-8 |
| Molecular Formula | C₈H₃ClF₃NO |
| Molecular Weight | 221.57 g/mol |
| Melting Point | 38-40 °C[1] |
| Boiling Point | 96 °C at 13 mbar[1] |
| Appearance | Solid |
| Solubility | Low in water; Soluble in common organic solvents like dichloromethane and toluene.[2] |
Synthesis of this compound
There are two primary synthetic routes reported for the preparation of this compound.
Dehydration of 3-Chloro-4-(trifluoromethoxy)benzamide
A common and high-yielding method involves the dehydration of the corresponding benzamide using a dehydrating agent such as thionyl chloride (SOCl₂).
Caption: Synthesis of this compound from its corresponding benzamide.
Experimental Protocol:
To 1 mole (239.5 g) of 3-chloro-4-trifluoromethoxybenzamide, 750 ml of thionyl chloride (SOCl₂) is added. The mixture is then heated slowly to 85 °C, with the rate of heating corresponding to the evolution of gas. Following the reaction, the product is isolated via fractional distillation, affording 189 g of this compound. This corresponds to a yield of 85%.[1]
Multi-step Synthesis from 3-Chloro-4-(trifluoromethoxy)aniline
An alternative route begins with the corresponding aniline derivative and proceeds through a multi-step sequence involving diazotization, formaldoximation, hydrolysis, and cyanation.
Caption: Multi-step synthesis of this compound from the corresponding aniline.
Experimental Protocol:
-
Diazotization: The primary aromatic amine, 3-chloro-4-(trifluoromethoxy)aniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
-
Conversion to Aldoxime: The diazonium salt is then reacted in a formaldoximation step, followed by hydrolysis, to yield the corresponding benzaldehyde oxime.
-
Cyanation: The final step involves the dehydration of the aldoxime to the nitrile.
This route has been reported to provide an overall yield of 31.5% with a purity of ≥99.2% as determined by gas chromatography. The infrared spectroscopy and elemental analysis have been used to confirm the structures of the intermediate and the final product.[3]
Applications as a Synthetic Intermediate
This compound is a valuable intermediate in the synthesis of various agrochemicals and pharmaceuticals.[3] The presence of the trifluoromethoxy group is known to enhance the metabolic stability and lipophilicity of molecules, which are desirable properties in drug design.
While specific commercial products directly synthesized from this compound were not identified in the search results, the closely related compound, 4-chloro-3-(trifluoromethyl)aniline, is a key intermediate in the synthesis of the multi-kinase inhibitors Sorafenib and Regorafenib. These drugs are used in the treatment of various cancers, and their mechanism of action provides insight into the potential applications of compounds derived from similar building blocks.
Analogous Application in Multi-Kinase Inhibitors
Sorafenib and Regorafenib are potent inhibitors of multiple tyrosine kinases involved in tumor progression and angiogenesis, including RAF kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs). The 4-chloro-3-(trifluoromethyl)phenyl moiety in these drugs plays a crucial role in their binding to the kinase domain.
Caption: Simplified signaling pathway inhibited by multi-kinase inhibitors like Sorafenib and Regorafenib.
The inhibition of these kinases blocks downstream signaling pathways, such as the RAF/MEK/ERK pathway, which are critical for cell proliferation and the formation of new blood vessels that supply tumors (angiogenesis). The structural features of this compound make it an attractive starting material for the synthesis of novel kinase inhibitors and other biologically active molecules.
Spectroscopic Data
While a comprehensive set of spectroscopic data for this compound was not available in the searched literature, the following table summarizes the expected characteristic signals based on its structure and data from analogous compounds. This information is crucial for the characterization and quality control of the compound.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Aromatic protons would appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts and coupling constants would be influenced by the chloro, trifluoromethoxy, and nitrile substituents. |
| ¹³C NMR | Aromatic carbons would be observed in the range of δ 110-160 ppm. The carbon of the nitrile group would appear further downfield. The trifluoromethyl group would cause a characteristic quartet for the carbon to which it is attached due to C-F coupling. |
| FTIR (cm⁻¹) | Characteristic peaks would include C≡N stretching (around 2230 cm⁻¹), C-Cl stretching (in the fingerprint region), and C-F stretching of the trifluoromethoxy group (typically strong absorptions between 1100-1300 cm⁻¹). Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹. |
| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ would be expected at approximately 221, with an isotopic pattern characteristic of a molecule containing one chlorine atom ([M+2]⁺ at about one-third the intensity of the [M]⁺ peak). |
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis is achievable through established chemical transformations, and its unique structural features make it an attractive building block for creating novel bioactive molecules, particularly in the area of kinase inhibition for cancer therapy. Further research into the direct applications of this compound and the biological activities of its derivatives is warranted and holds promise for the discovery of new therapeutic agents and crop protection solutions.
References
- 1. tarjomefa.com [tarjomefa.com]
- 2. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In-depth Technical Guide: Potential Biological Activity of 3-Chloro-4-(trifluoromethoxy)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-Chloro-4-(trifluoromethoxy)benzonitrile represent a promising scaffold in medicinal chemistry, demonstrating potential across a range of therapeutic areas, notably in oncology and infectious diseases. The unique combination of a chlorinated and trifluoromethoxylated phenyl ring offers favorable physicochemical properties, including enhanced metabolic stability and lipophilicity, which are advantageous for drug design. This guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of these derivatives, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Introduction
The benzonitrile chemical motif is a versatile building block in the synthesis of pharmacologically active compounds.[1] The incorporation of a trifluoromethoxy group can significantly enhance a molecule's metabolic stability and its ability to penetrate cellular membranes.[2] Concurrently, the presence of a chlorine atom can facilitate strong binding interactions with biological targets. This guide focuses on the derivatives of this compound, a scaffold with considerable potential for the development of novel therapeutic agents. While direct studies on a wide range of derivatives of this specific molecule are emerging, extensive research on structurally similar compounds, such as those containing a 3-chloro-4-fluorophenyl moiety, provides a strong basis for predicting their biological activities and guiding future research.
Synthesis of the Core Scaffold and Derivatives
The foundational compound, this compound, can be synthesized from 3-chloro-4-(trifluoromethoxy)aniline through a multi-step process involving diazotization, formaldoximation, hydrolysis, and cyanation.[3] This core scaffold can then be further modified to create a library of derivatives for biological screening.
General Synthetic Pathway for this compound
A common route to the parent benzonitrile involves the conversion of the corresponding aniline.[3]
Caption: Synthesis of the core scaffold.
Potential Biological Activities
Based on studies of analogous compounds, derivatives of this compound are anticipated to exhibit a range of biological activities, with the most prominent being anticancer and antimicrobial effects.
Anticancer Activity
The 3-chloro-4-fluorophenyl moiety, structurally similar to the core of the compounds discussed here, is present in a number of molecules with demonstrated anticancer properties. These compounds often act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Data from Analogous Compounds
The following table summarizes the anticancer activity of compounds bearing a structural resemblance to this compound derivatives.
| Compound Class | Derivative Structure | Target/Cell Line | IC50/Activity | Reference |
| Pyridazinone | 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(substituted)pyridazin-3(2H)-one | HEP3BPN 11 (liver), MDA 453 (breast), HL 60 (leukemia) | Close to methotrexate | [4] |
| 4-Anilinoquinazoline | N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | HCT116, HT29, SW620 (colorectal) | 5.80 - 8.50 µM |
Antimicrobial Activity
Trifluoro-anilines have shown notable efficacy against various bacterial species. For instance, certain chlorinated and trifluoromethylated anilines have demonstrated both antibacterial and antibiofilm properties against Vibrio parahaemolyticus and Vibrio harveyi.[5]
Quantitative Data from Analogous Compounds
| Compound | Target Organism | MIC | Reference |
| 4-amino-3-chloro-5-nitrobenzotrifluoride | V. parahaemolyticus | 100 µg/mL | [5] |
| 2-iodo-4-trifluoromethylaniline | V. parahaemolyticus | 50 µg/mL | [5] |
Potential Mechanisms of Action
The anticipated biological activities of this compound derivatives are likely mediated through the inhibition of key cellular signaling pathways.
Inhibition of Kinase Signaling Pathways
Many anticancer agents containing the 3-chloro-4-fluorophenyl group function as tyrosine kinase inhibitors. For example, Lapatinib, which is synthesized using 3-chloro-4-fluoroaniline, targets the EGFR (HER1) and HER2 tyrosine kinases.[6] Inhibition of these pathways can block downstream signaling cascades that promote cell proliferation and survival.
Caption: Potential inhibition of EGFR/HER2 signaling.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay is used to assess cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Caption: MTT assay experimental workflow.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well plates
-
Bacterial strains (e.g., V. parahaemolyticus)
-
Bacterial growth medium (e.g., Luria-Bertani broth)
-
Test compounds
-
Microplate reader or visual inspection
Procedure:
-
Serial Dilution: Prepare serial dilutions of the test compounds in the growth medium in a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
Derivatives of this compound hold significant promise as a scaffold for the development of new therapeutic agents. The structural features of this class of compounds suggest potential for potent anticancer and antimicrobial activities. The experimental protocols and mechanistic insights provided in this guide, drawn from closely related chemical series, offer a robust framework for the systematic evaluation and optimization of these derivatives. Further synthesis and biological screening of a focused library of this compound derivatives are warranted to fully explore their therapeutic potential.
References
electrophilic and nucleophilic sites of 3-Chloro-4-(trifluoromethoxy)benzonitrile
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 3-Chloro-4-(trifluoromethoxy)benzonitrile
Abstract
This technical guide provides a comprehensive analysis of the electronic landscape of this compound, a key intermediate in the synthesis of modern agrochemicals and pharmaceuticals.[1] By dissecting the individual and collective electronic effects of its chloro, trifluoromethoxy, and nitrile substituents, we identify and map the molecule's primary electrophilic and nucleophilic sites. The guide elucidates the pronounced susceptibility of the aromatic ring to nucleophilic aromatic substitution (SNAr) at the C3 position, a direct consequence of powerful resonance and inductive stabilization by the para-cyano and ortho-trifluoromethoxy groups. Conversely, the guide establishes that the molecule is strongly deactivated towards electrophilic aromatic substitution (EAS). A detailed experimental protocol for a representative SNAr reaction is provided, alongside data visualizations, to offer researchers and drug development professionals a predictive framework for leveraging this versatile scaffold in complex molecular design.
Introduction: A Multifunctional Synthetic Building Block
This compound is a highly functionalized aromatic compound of significant interest in medicinal and materials chemistry. Its utility stems from the unique combination of three distinct functional groups—chloro, trifluoromethoxy, and nitrile—which impart a specific electronic and steric profile.[2] The trifluoromethoxy (-OCF3) group, in particular, is a valued substituent in drug design for its ability to enhance metabolic stability, increase lipophilicity, and improve bioavailability, often more effectively than the more common trifluoromethyl (-CF3) group.[3][4] The chlorine atom serves as a versatile synthetic handle, often acting as a leaving group in substitution reactions, while also potentially engaging in halogen bonding with biological targets.[2] The nitrile group can be a precursor to other functional groups or act as a bioisostere.[1]
Understanding the distribution of electron density within this molecule is paramount for predicting its reactivity and successfully employing it in synthetic pathways. This guide will systematically deconstruct the electronic contributions of each substituent to create a detailed reactivity map, highlighting the molecule's key electrophilic and nucleophilic centers.
Analysis of Substituent Electronic Effects
The reactivity of the benzonitrile core is dictated by the interplay of the inductive and resonance effects of its three substituents.
-
Trifluoromethoxy Group (-OCF3): This group is a powerful electron-withdrawing substituent. The high electronegativity of the fluorine atoms creates a strong dipole, pulling electron density away from the oxygen and, by extension, the aromatic ring through a powerful negative inductive effect (-I).[3][4] While the oxygen atom possesses lone pairs capable of donating into the ring via a positive resonance effect (+R), this effect is significantly diminished by the fluorine atoms, which pull the lone pairs towards themselves. Consequently, the inductive withdrawal dominates, making the -OCF3 group a strong ring deactivator.[5]
-
Chloro Group (-Cl): The chlorine atom is highly electronegative and withdraws electron density from the ring through a negative inductive effect (-I).[6] Like the -OCF3 group, it also has lone pairs that can be donated into the ring via a +R effect. For halogens, the inductive effect is generally stronger than the resonance effect, leading to overall deactivation of the ring towards electrophilic attack.[7][8]
-
Cyano Group (-CN): The nitrile group is one of the strongest electron-withdrawing groups. It deactivates the aromatic ring through both a powerful negative inductive effect (-I), due to the electronegative nitrogen, and a strong negative resonance effect (-R), as the pi-electrons of the ring can be delocalized onto the nitrogen atom.[9][10] This dual-mode electron withdrawal significantly reduces the electron density of the aromatic system.
Collectively, these three substituents render the aromatic ring of this compound exceptionally electron-poor.
Mapping the Reactive Sites: A Predictive Analysis
The cumulative electron-withdrawing nature of the substituents creates distinct regions of electrophilicity and nucleophilicity.
Electrophilic Sites (Susceptible to Nucleophilic Attack)
The primary electrophilic sites are the carbon atoms that bear the most significant partial positive charge. These are the locations where a nucleophile is most likely to attack.
-
Aromatic Carbon at C3 (Chloro-substituted): This is the most significant electrophilic site on the ring for substitution reactions. The chlorine atom is a good leaving group, and this position is ortho to the powerfully electron-withdrawing -OCF3 group and para to the strongly electron-withdrawing -CN group. This specific arrangement is ideal for stabilizing the negative charge that develops in the intermediate (a Meisenheimer complex) during a nucleophilic aromatic substitution (SNAr) reaction.[11]
-
Nitrile Carbon: The carbon atom of the cyano group (-C≡N) is inherently electrophilic due to the triple bond with the highly electronegative nitrogen atom. It is susceptible to attack by nucleophiles, leading to reactions such as hydrolysis (to form a carboxylic acid or amide) or reduction (to form an amine).[12]
-
Aromatic Carbons at C1, C5: The carbons at the C1 (ipso- to nitrile) and C5 positions also experience significant electron withdrawal and are electrophilic, though less activated for SNAr compared to the C3 position which bears a leaving group.
Caption: Reactivity map of this compound.
Nucleophilic Sites (Susceptible to Electrophilic Attack)
The molecule possesses very few electron-rich centers due to the powerful deactivating effects of the substituents.
-
Aromatic Ring: While the pi-system of a benzene ring is typically nucleophilic, in this case, it is severely electron-deficient. Therefore, the ring is a very weak nucleophile and is strongly deactivated towards Electrophilic Aromatic Substitution (EAS).[6][9] If forced, substitution would be directed by the complex interplay of the substituents, but the reaction would require harsh conditions and likely yield a mixture of products.
-
Nitrile Nitrogen: The lone pair of electrons on the nitrogen atom of the nitrile group imparts Lewis basicity, allowing it to act as a weak nucleophile or coordinate to metal centers.[13]
Predicted Chemical Reactivity
Nucleophilic Aromatic Substitution (SNAr)
This is the most significant and synthetically useful reaction pathway for this molecule. The conditions for a successful SNAr reaction are well met:
-
Leaving Group: The chlorine atom at C3 is a suitable leaving group.
-
Activation: The ring is strongly activated for nucleophilic attack by the presence of powerful electron-withdrawing groups (-CN and -OCF3) positioned ortho and para to the leaving group.[11][14] These groups are perfectly placed to stabilize the anionic Meisenheimer intermediate through resonance.
Therefore, this compound is expected to react readily with a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to displace the chloride at the C3 position.
Electrophilic Aromatic Substitution (EAS)
EAS reactions are highly disfavored. The combined deactivating effects of the three substituents make the ring a very poor nucleophile, requiring extremely harsh conditions (strong electrophiles and high temperatures) to proceed.[15] Such reactions are often low-yielding and lack regioselectivity, making them synthetically impractical.
Summary of Reactive Properties
| Site / Moiety | Type | Reactivity | Governing Factors | Typical Reactions |
| Aromatic Ring (C3) | Electrophilic | High | Activated by ortho -OCF3 and para -CN groups; Cl is a good leaving group. | Nucleophilic Aromatic Substitution (SNAr) |
| Nitrile Carbon | Electrophilic | Moderate | Polarization of the C≡N triple bond. | Hydrolysis, Reduction, Addition of Grignards |
| Aromatic Ring (Overall) | Nucleophilic | Very Low | Strong deactivation from -Cl, -OCF3, and -CN groups. | Electrophilic Aromatic Substitution (requires harsh conditions) |
| Nitrile Nitrogen | Nucleophilic | Low | Lone pair on nitrogen atom. | Coordination to Lewis acids, Protonation |
Exemplar Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol details a representative SNAr reaction to substitute the chloro group with a secondary amine, a common transformation in medicinal chemistry.
Reaction: Synthesis of 3-(Piperidin-1-yl)-4-(trifluoromethoxy)benzonitrile.
Methodology:
-
Reagent Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 221.56 mg).
-
Solvent and Base Addition: Add anhydrous Dimethylformamide (DMF) (10 mL) to dissolve the starting material. Add potassium carbonate (K2CO3) (2.0 mmol, 276.4 mg) as a base.
-
Nucleophile Addition: Add piperidine (1.2 mmol, 0.12 mL) to the stirring suspension. The base will neutralize the HCl formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(Piperidin-1-yl)-4-(trifluoromethoxy)benzonitrile.
Caption: A typical workflow for SNAr on the title compound.
Conclusion
The electronic architecture of this compound is dominated by the powerful electron-withdrawing properties of its substituents. This creates a highly electron-deficient aromatic system that is strongly deactivated for electrophilic attack but primed for nucleophilic aromatic substitution. The key electrophilic center for substitution is the C3 carbon, which is activated by both the ortho -OCF3 and para -CN groups, making SNAr the most predictable and synthetically valuable reaction pathway. This clear understanding of the molecule's reactive sites allows for its rational and efficient incorporation into the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 129604-26-8 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. quora.com [quora.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note and Experimental Protocol: Synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Chloro-4-(trifluoromethoxy)benzonitrile is a valuable building block in medicinal and agrochemical research. The presence of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and bioavailability of target molecules. This document provides a detailed experimental protocol for the synthesis of this compound from 3-chloro-4-trifluoromethoxybenzamide.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 3-chloro-4-trifluoromethoxybenzamide |
| Molar Mass of Starting Material | 239.5 g/mol |
| Amount of Starting Material | 239.5 g (1 mol) |
| Reagent | Thionyl chloride (SOCl₂) |
| Volume of Reagent | 750 ml |
| Reaction Temperature | 85°C |
| Product | This compound |
| Molar Mass of Product | 221.57 g/mol |
| Product Yield (mass) | 189 g |
| Product Yield (percentage) | 85% of theory |
| Boiling Point | 96°C at 13 mbar |
| Melting Point | 38°C to 40°C |
| Purity (alternative method) | ≥99.2% (GC) |
Experimental Protocol
This protocol details the synthesis of this compound from 3-chloro-4-trifluoromethoxybenzamide via dehydration using thionyl chloride.[1]
Materials:
-
3-chloro-4-trifluoromethoxybenzamide (239.5 g, 1 mol)
-
Thionyl chloride (SOCl₂) (750 ml)
-
Reaction flask (appropriate size for the given volumes)
-
Heating mantle with temperature control
-
Distillation apparatus
-
Receiving flask
Procedure:
-
Reaction Setup: In a suitable reaction flask, add 239.5 g (1 mol) of 3-chloro-4-trifluoromethoxybenzamide.
-
Addition of Reagent: Carefully add 750 ml of thionyl chloride (SOCl₂) to the reaction flask containing the benzamide.
-
Heating: Slowly heat the mixture to 85°C. The heating rate should be controlled to correspond with the evolution of gas (HCl and SO₂). Ensure the reaction is carried out in a well-ventilated fume hood.
-
Reaction Monitoring: Maintain the reaction mixture at 85°C until the gas evolution ceases, indicating the completion of the reaction.
-
Purification: Once the reaction is complete, set up the apparatus for fractional distillation.
-
Distillation: Fractionally distill the reaction mixture under reduced pressure. Collect the fraction boiling at 96°C at 13 mbar.
-
Product Collection: The collected product is this compound, which solidifies upon cooling. The expected yield is 189 g (85% of theory), with a melting point of 38°C to 40°C.[1]
Alternative Synthetic Route
Visualized Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile via Sandmeyer Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Sandmeyer reaction is a versatile and widely used chemical process for the transformation of an aromatic amino group into various other substituents, including halides and cyano groups, via an aryl diazonium salt intermediate.[1][2] This reaction, typically catalyzed by copper(I) salts, is a cornerstone in synthetic organic chemistry for producing aryl halides and benzonitriles.[1][3][4] This document provides a detailed protocol for the synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile from its corresponding aniline precursor, 3-Amino-4-(trifluoromethoxy)benzonitrile, utilizing a Sandmeyer chlorination reaction. This method offers a reliable pathway for synthesizing this key intermediate used in the development of pharmaceuticals and agrochemicals.
Reaction Mechanism: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] The process involves two primary stages:
-
Diazotization: The aromatic primary amine is treated with a nitrous acid source (typically sodium nitrite in the presence of a strong acid like HCl) at low temperatures (0–5 °C) to form a stable aryl diazonium salt.[5][6]
-
Copper(I) Catalyzed Substitution: The diazonium salt is then introduced to a solution containing a copper(I) salt (e.g., CuCl). A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then reacts with the chloride from the copper(II) species to form the final aryl chloride product and regenerate the copper(I) catalyst.[1][5]
Experimental Protocol
This protocol details the synthesis of this compound from 3-Amino-4-(trifluoromethoxy)benzonitrile.
Materials and Reagents:
-
3-Amino-4-(trifluoromethoxy)benzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Protocol 1: Diazotization of 3-Amino-4-(trifluoromethoxy)benzonitrile
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, suspend 3-Amino-4-(trifluoromethoxy)benzonitrile in a mixture of concentrated hydrochloric acid and deionized water.
-
Cool the suspension to 0–5 °C using an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the amine suspension using a dropping funnel. Maintain the reaction temperature below 5 °C throughout the addition.[6]
-
After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for immediate use in the next step.
Protocol 2: Sandmeyer Chlorination
-
In a separate large beaker or flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Protocol 1 to the copper(I) chloride solution.[6]
-
A vigorous evolution of nitrogen gas should be observed. Control the rate of addition to manage the effervescence.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases, indicating the completion of the reaction.[6]
Protocol 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane.
-
Combine the organic layers and wash them with deionized water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes based on related syntheses.
| Parameter | Value | Reference |
| Starting Material | 3-Amino-4-(trifluoromethoxy)benzonitrile | - |
| Key Reagents | NaNO₂, HCl, CuCl | [6] |
| Diazotization Temp. | 0–5 °C | [5][6] |
| Overall Yield | ~31.5% (for a related cyanation) | [7] |
| Product Purity (GC) | ≥99.2% (for a related cyanation) | [7] |
Workflow Diagram
The following diagram illustrates the key stages of the Sandmeyer reaction for the synthesis of this compound.
Caption: Workflow for the two-stage Sandmeyer synthesis.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. Diazoniumsalts + Cu2Cl2 + HCl to the reaction is known class 12 chemistry JEE_Main [vedantu.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 3-Chloro-4-trifluoromethoxybenzonitrile via Diazotization of 3-Chloro-4-trifluoromethoxy Aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-trifluoromethoxybenzonitrile is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethoxy group can enhance metabolic stability and cell membrane permeability of drug candidates, while the nitrile moiety serves as a versatile synthetic handle for the introduction of other functional groups. This document provides a detailed protocol for the synthesis of 3-chloro-4-trifluoromethoxybenzonitrile from 3-chloro-4-trifluoromethoxy aniline. The synthesis proceeds via a two-step process: the diazotization of the aniline, followed by a Sandmeyer reaction for the cyanation of the resulting diazonium salt. This transformation is a well-established method for the conversion of aromatic amines to nitriles.[1]
Reaction Pathway
The overall synthetic route involves the conversion of the primary amino group of 3-chloro-4-trifluoromethoxy aniline into a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst in a Sandmeyer reaction.
References
Purification of 3-Chloro-4-(trifluoromethoxy)benzonitrile by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 3-Chloro-4-(trifluoromethoxy)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, using the recrystallization technique. The provided methodology is based on established principles of recrystallization and solubility characteristics of similar aromatic nitriles.
Introduction
This compound is a solid compound with low solubility in water and good solubility in many common organic solvents.[1] Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at its boiling point. This allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.
Data Presentation
Effective purification by recrystallization is highly dependent on the choice of solvent. The following table should be used to record experimental data during the solvent screening process to determine the optimal solvent or solvent system for the purification of this compound.
| Solvent | Solubility at Room Temperature (20-25°C) | Solubility at Boiling Point | Crystal Formation upon Cooling | Estimated Recovery | Observations (e.g., color, crystal morphology) |
| Methanol | |||||
| Ethanol | |||||
| Isopropanol | |||||
| Acetone | |||||
| Acetonitrile | |||||
| Toluene | |||||
| Heptane | |||||
| Dichloromethane | |||||
| Water | |||||
| Solvent Pair 1: | |||||
| Solvent Pair 2: |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Selection of potential solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, toluene, heptane, dichloromethane, deionized water)
-
Test tubes (13 x 100 mm)
-
Spatula
-
Hot plate or heating mantle
-
Vortex mixer (optional)
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of crude this compound into a series of labeled test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, starting with approximately 0.5 mL.
-
Agitate the mixture (vortex or flick the test tube) for 30 seconds and observe the solubility. Record the results in the data table. A suitable solvent should not dissolve the compound at this stage.
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate until the solvent begins to boil.
-
Continue to add the hot solvent dropwise while heating and agitating until the solid completely dissolves. Note the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL).
-
Once a clear solution is obtained at the boiling point, allow the test tube to cool slowly to room temperature. Observe for crystal formation.
-
If no crystals form upon cooling to room temperature, scratch the inside of the test tube with a glass rod or place the tube in an ice bath to induce crystallization.
-
Evaluate the quality and quantity of the crystals formed. A successful solvent will yield a good recovery of well-defined crystals.
-
If a single solvent is not ideal, a solvent pair can be tested. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool.
Protocol 2: Bulk Recrystallization of this compound
Objective: To purify a larger quantity of this compound using the optimal solvent identified in Protocol 1.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (determined from Protocol 1)
-
Erlenmeyer flask (sized so that the solvent will fill it to about half-full)
-
Heating mantle or hot plate with a water bath
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Drying oven or desiccator
Procedure:
-
Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent to the flask, enough to create a slurry.
-
Gently heat the mixture to the boiling point of the solvent while stirring or swirling.
-
Gradually add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
-
If the solution is colored, and it is known that the pure compound is colorless, remove the flask from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added or if there are any insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Covering the flask with a watch glass will prevent contamination and slow down evaporation.
-
Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the recovery of the purified crystals.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Continue to draw air through the crystals on the filter paper for several minutes to aid in drying.
-
Carefully transfer the purified crystals to a watch glass and dry them completely in a drying oven at a temperature below the compound's melting point or in a desiccator under vacuum.
-
Weigh the dried, purified crystals and calculate the percent recovery. Assess the purity by measuring the melting point and comparing it to the literature value, or by analytical techniques such as GC or HPLC.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound.
References
Analytical Methods for the Characterization of 3-Chloro-4-(trifluoromethoxy)benzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 3-Chloro-4-(trifluoromethoxy)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The methods described herein are essential for identity confirmation, purity assessment, and quality control.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 129604-26-8 |
| Molecular Formula | C₈H₃ClF₃NO |
| Molecular Weight | 221.57 g/mol |
| Structure |
(Self-generated image, no citation needed) |
Synthesis Pathway
This compound can be synthesized through various routes. Two common methods are outlined below.
Method 1: From 3-Chloro-4-trifluoromethoxy aniline
This synthetic route involves the diazotization of 3-chloro-4-trifluoromethoxy aniline, followed by a series of reactions to introduce the nitrile group.[1]
Caption: Synthesis of this compound from 3-Chloro-4-trifluoromethoxy aniline.
Method 2: From 3-Chloro-4-trifluoromethoxybenzamide
This method involves the dehydration of 3-chloro-4-trifluoromethoxybenzamide using a dehydrating agent such as thionyl chloride.[2]
Caption: Synthesis of this compound from 3-Chloro-4-trifluoromethoxybenzamide.
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC)
Application: To determine the purity of this compound and to quantify it in reaction mixtures and final products.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Expected Value |
| Retention Time | To be determined experimentally |
| Purity | >98% (typical) |
digraph "HPLC_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#EA4335", arrowhead=normal];A[label="Sample Preparation\n(Dissolve and Filter)"]; B[label="HPLC Injection"]; C [label="Chromatographic Separation\n(C18 Column)"]; D [label="UV Detection\n(254 nm)"]; E [label="Data Analysis\n(Purity Assessment)"];
A -> B -> C -> D -> E; }
Caption: Experimental workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: To identify and quantify volatile impurities and to confirm the identity of this compound.
Experimental Protocol:
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
Data Presentation:
| Parameter | Expected Value |
| Retention Time | To be determined experimentally |
| Mass Spectrum (m/z) | Molecular Ion [M]⁺ at 221 |
digraph "GCMS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#FBBC05", arrowhead=normal];A[label="Sample Preparation\n(Dissolve in Dichloromethane)"]; B[label="GC Injection"]; C [label="Chromatographic Separation\n(DB-5ms Column)"]; D [label="Mass Spectrometry\n(EI, m/z 50-400)"]; E [label="Data Analysis\n(Identification and Quantification)"];
A -> B -> C -> D -> E; }
Caption: Experimental workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: To elucidate the chemical structure of this compound and confirm its identity.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Acquire standard proton spectra.
-
¹³C NMR: Acquire proton-decoupled carbon spectra.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Data Presentation (Predicted - Experimental data not available in cited literature):
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H | 7.5 - 8.0 (aromatic protons) |
| ¹³C | 110 - 150 (aromatic carbons), ~118 (CN), ~120 (q, OCF₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: To identify the functional groups present in the this compound molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.
-
Measurement Range: 4000-400 cm⁻¹.
Data Presentation:
| Functional Group | Expected Absorption (cm⁻¹) |
| C≡N (Nitrile) | 2220 - 2240 |
| C-O-C (Ether) | 1200 - 1300 (strong) |
| C-F (Trifluoromethoxy) | 1100 - 1200 (strong) |
| C-Cl (Chloro) | 600 - 800 |
| Aromatic C-H | 3000 - 3100 |
| Aromatic C=C | 1450 - 1600 |
Summary
The analytical methods described in this document provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques is crucial for ensuring the identity, purity, and quality of this important chemical intermediate. Researchers, scientists, and drug development professionals should adapt and validate these methods according to their specific laboratory conditions and regulatory requirements.
References
Application Notes and Protocols for the ¹H NMR Spectrum of 3-Chloro-4-(trifluoromethoxy)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-4-(trifluoromethoxy)benzonitrile is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its structural elucidation is critical for confirming its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a primary analytical technique for this purpose. This document provides detailed application notes on the ¹H NMR spectrum of this compound, including predicted spectral data and a comprehensive experimental protocol for its acquisition.
Predicted ¹H NMR Spectral Data
Due to the unavailability of experimentally acquired spectra in public databases, the following ¹H NMR data for this compound is predicted based on established principles of NMR spectroscopy. The predictions account for the electronic effects of the chloro, trifluoromethoxy, and nitrile substituents on the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 7.85 | d | ~2.0 | 1H |
| H-5 | 7.50 | d | ~8.5 | 1H |
| H-6 | 7.70 | dd | ~8.5, ~2.0 | 1H |
Note: Predictions are based on theoretical calculations and may vary slightly from experimental values. The solvent is assumed to be CDCl₃.
Experimental Protocol
This section outlines a standard operating procedure for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃), 0.6-0.7 mL
-
NMR tube (5 mm diameter, high precision)
-
Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool plug
-
-
Procedure:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Place a small plug of cotton or glass wool into a Pasteur pipette.
-
Filter the solution through the plugged pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Software: Standard NMR acquisition software (e.g., TopSpin, VnmrJ).
-
Procedure:
-
Insert the prepared NMR tube into the spinner turbine and adjust its position using a depth gauge.
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp spectral lines.
-
Set up the ¹H NMR acquisition parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A range of approximately -2 to 12 ppm is standard for ¹H NMR.
-
Temperature: Set to a constant temperature, typically 298 K.
-
-
Start the acquisition.
-
3. Data Processing
-
Software: NMR data processing software (e.g., Mnova, TopSpin).
-
Procedure:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for each multiplet.
-
Assign the peaks to the corresponding protons in the molecule based on their chemical shifts, multiplicities, and integration values.
-
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for ¹H NMR analysis of this compound.
Caption: Molecular structure of this compound with proton numbering.
Caption: Experimental workflow for ¹H NMR analysis.
Application Note: High-Resolution 13C NMR Analysis of 3-Chloro-4-(trifluoromethoxy)benzonitrile
Abstract
This document provides a comprehensive guide to the acquisition and interpretation of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra for 3-Chloro-4-(trifluoromethoxy)benzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, detailed experimental protocols, and in-depth data analysis strategies. We will explore the nuanced effects of the chloro, trifluoromethoxy, and nitrile substituents on the aromatic carbon chemical shifts, providing a robust framework for unambiguous structural verification.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic compound whose utility in medicinal chemistry and materials science necessitates precise and reliable analytical characterization. The unique substitution pattern, featuring a nitrile group (-CN), a chlorine atom (-Cl), and a trifluoromethoxy group (-OCF₃), creates a distinct electronic environment around the benzene ring. ¹³C NMR spectroscopy serves as an indispensable tool for confirming its molecular structure, offering direct insight into the carbon skeleton.
The power of ¹³C NMR lies in its sensitivity to the local electronic environment of each carbon atom. The chemical shift of each carbon nucleus is modulated by the inductive and resonance effects of its neighboring substituents. Therefore, a detailed analysis of the ¹³C NMR spectrum not only confirms the presence of all carbon atoms but also validates their specific arrangement and connectivity within the molecule. This application note will detail the causality behind the expected spectral features, enabling researchers to move beyond simple peak counting to a sophisticated level of structural interpretation.
Theoretical Considerations: Substituent Effects on ¹³C Chemical Shifts
The ¹³C NMR spectrum of this compound is governed by the interplay of its three functional groups. Understanding their individual and collective electronic effects is paramount for accurate spectral assignment.
-
Nitrile Group (-CN): The nitrile carbon itself is characteristically observed in the 115-125 ppm range.[1][2] As a quaternary carbon with no directly attached protons, its signal is often of lower intensity due to a less efficient relaxation mechanism and the absence of the Nuclear Overhauser Effect (NOE) enhancement seen with proton-bearing carbons.[3][4] The nitrile group is strongly electron-withdrawing, influencing the chemical shifts of the aromatic carbons it is attached to.
-
Chlorine Atom (-Cl): Chlorine exhibits a dual electronic effect. It is inductively electron-withdrawing (-I effect) but also electron-donating through resonance (+R effect) due to its lone pairs. The inductive effect typically dominates, causing a deshielding (downfield shift) of the directly attached (ipso) carbon and influencing the other carbons in the ring.
-
Trifluoromethoxy Group (-OCF₃): This group is a powerful electron-withdrawing substituent, primarily through a strong inductive effect (-I) from the highly electronegative fluorine atoms. The oxygen atom's lone pairs provide a competing, albeit weaker, electron-donating resonance effect (+R). The carbon of the -CF₃ group itself appears as a distinct quartet due to one-bond coupling with the three fluorine atoms (¹J-CF).[5][6] The aromatic carbon directly attached to the -OCF₃ group (C-4) will also show splitting, typically as a quartet, due to two-bond coupling (²J-CF).[5] This C-F coupling is an invaluable diagnostic tool for assigning the carbon atoms adjacent to the trifluoromethoxy group.[7]
The combination of these substituents creates a predictable, yet complex, pattern of chemical shifts that allows for the full assignment of the aromatic region.
Experimental Protocol
This section provides a detailed, self-validating protocol for acquiring a high-quality ¹³C NMR spectrum. The parameters are optimized for a standard 400 MHz NMR spectrometer.
Materials and Equipment
-
Analyte: this compound
-
Solvent: Chloroform-d (CDCl₃, 99.8% deuterated) containing 0.03% (v/v) Tetramethylsilane (TMS)
-
Equipment:
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Vortex mixer
-
400 MHz NMR Spectrometer with a broadband probe
-
Sample Preparation Workflow
Caption: Workflow for preparing the NMR sample.
Step-by-Step Protocol:
-
Weighing: Accurately weigh approximately 20-30 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. The CDCl₃ serves as both the solvent and the internal lock signal for the spectrometer, while TMS provides the 0 ppm reference.[8]
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube.
-
Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution. Visually inspect for any undissolved solid.
NMR Instrument Parameters
Acquiring a clean, high-resolution spectrum requires careful setup of the instrument parameters. The following table provides a validated starting point for a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100.6 MHz (for ¹³C) | Standard frequency for a 400 MHz (¹H) instrument. |
| Pulse Program | zgpg30 or similar with proton decoupling | A standard pulse-acquire sequence with a 30° flip angle and proton decoupling to simplify the spectrum and provide NOE enhancement.[4] |
| Solvent | CDCl₃ | Provides a lock signal and its triplet at ~77.16 ppm can be used as a secondary chemical shift reference.[9] |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
| Spectral Width (SW) | ~240 ppm (e.g., -20 to 220 ppm) | Encompasses the full range of expected chemical shifts for organic molecules, from aliphatic to carbonyl carbons.[10] |
| Number of Scans (NS) | 1024 or higher | ¹³C is an insensitive nucleus due to low natural abundance (1.1%); a higher number of scans is needed to achieve a good signal-to-noise ratio. |
| Relaxation Delay (D1) | 2.0 seconds | Allows for sufficient relaxation of most carbon nuclei between pulses. Quaternary carbons may require longer delays for accurate integration. |
| Acquisition Time (AQ) | ~1.0 - 1.5 seconds | Determines the digital resolution of the spectrum. |
Data Analysis and Interpretation
Logical Flow of Spectral Analysis
Caption: Standard workflow for NMR data processing and analysis.
Predicted Spectrum and Peak Assignment
The following table details the predicted ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. Predictions are based on substituent additivity rules and data from analogous compounds.[11][12][13]
| Carbon Atom | Predicted Shift (δ, ppm) | Multiplicity | Coupling (JCF, Hz) | Rationale for Assignment |
| -CN | 115 - 118 | Singlet (s) | N/A | Typical range for a nitrile carbon.[2] Low intensity expected. |
| C-1 | 110 - 114 | Singlet (s) | N/A | Quaternary carbon attached to the -CN group. Expected to be shifted upfield relative to other aromatic carbons due to the shielding effect of the nitrile group in this position. |
| C-2 | 134 - 138 | Singlet (s) | N/A | Aromatic CH ortho to the -CN group and meta to the -Cl group. |
| C-3 | 130 - 134 | Singlet (s) | N/A | Ipso-carbon attached to the -Cl atom. Deshielded by the inductive effect of chlorine. |
| C-4 | 148 - 152 | Quartet (q) | ~2-5 Hz (²JCF) | Ipso-carbon attached to the -OCF₃ group. Significantly deshielded by the oxygen and shows a characteristic quartet splitting from two-bond coupling to fluorine.[5] |
| C-5 | 120 - 124 | Singlet (s) | N/A | Aromatic CH meta to both the -CN and -OCF₃ groups. |
| C-6 | 128 - 132 | Singlet (s) | N/A | Aromatic CH ortho to the -CN group and meta to the -OCF₃ group. |
| -OCF₃ | 119 - 122 | Quartet (q) | ~270-275 Hz (¹JCF) | Carbon of the trifluoromethoxy group. Exhibits a very large one-bond C-F coupling constant, resulting in a prominent quartet.[6] |
Note: Chemical shift predictions are estimates. Actual values may vary based on solvent and concentration.
Conclusion
The ¹³C NMR spectrum provides an unambiguous fingerprint for the structural confirmation of this compound. By understanding the distinct electronic contributions of the nitrile, chloro, and trifluoromethoxy substituents, a complete and confident assignment of all carbon signals is achievable. The characteristic quartet splittings arising from C-F coupling for the -OCF₃ carbon and the C-4 aromatic carbon are particularly powerful diagnostic features. The protocol and analysis framework presented in this application note provide researchers with a reliable methodology for the routine and in-depth characterization of this important chemical intermediate.
References
- 1. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. youtube.com [youtube.com]
- 4. 13Carbon NMR [chem.ch.huji.ac.il]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. diva-portal.org [diva-portal.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. 3-(TRIFLUOROMETHOXY)BENZONITRILE(52771-22-9) 13C NMR spectrum [chemicalbook.com]
- 12. 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR spectrum [chemicalbook.com]
- 13. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]
Application Note: Molecular Weight Confirmation of 3-Chloro-4-(trifluoromethoxy)benzonitrile using Mass Spectrometry
Abstract
This application note provides a detailed protocol for the accurate molecular weight confirmation of 3-Chloro-4-(trifluoromethoxy)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate mass determination is a critical step in quality control and structural verification. This guide outlines the use of mass spectrometry (MS), detailing the principles of ionization, expected isotopic patterns, a step-by-step experimental protocol, and data interpretation. The methodology is designed for researchers, scientists, and drug development professionals requiring unambiguous confirmation of molecular identity.
Introduction and Scientific Principles
This compound (C₈H₃ClF₃NO) is a small organic molecule with a molecular weight of 221.57 g/mol .[1][2] Verifying the molecular weight and confirming the elemental composition is a foundational requirement in synthetic chemistry and drug development to ensure the correct compound has been synthesized before proceeding with further studies.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3][4] For molecular weight confirmation, "soft" ionization techniques are preferred as they minimize fragmentation and keep the molecular ion intact.[5][6] Two such techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are suitable for this analysis.[7]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is often advantageous for relatively less polar, thermally stable small molecules like the target analyte.[8][9] It utilizes a corona discharge to create reagent gas ions from the solvent vapor, which then transfer a proton to the analyte molecule (in positive ion mode) to form the pseudomolecular ion [M+H]⁺.[6][10] Given the benzonitrile structure, protonation is an efficient ionization pathway.[11]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid solution by applying a high voltage to create an aerosol.[5][12] While typically used for more polar molecules, it can be effective for this compound, especially with appropriate solvent systems that promote protonation.
A key feature for the confirmation of this compound is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively.[13] This results in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by 2 m/z units. The peak corresponding to the molecule containing ³⁵Cl (the M peak) and the peak for the molecule containing ³⁷Cl (the M+2 peak) will appear in an intensity ratio of roughly 3:1.[13][14][15] Observing this pattern provides a high degree of confidence in the presence of a single chlorine atom in the molecule.
Predicted Mass Spectrum and Isotopic Distribution
Before analysis, it is crucial to calculate the theoretical monoisotopic mass and the expected isotopic pattern. This serves as the primary validation criterion for the experimental data. The chemical formula is C₈H₃ClF₃NO.
The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O).
Table 1: Predicted Isotopic Distribution for the [M+H]⁺ Ion of this compound
| Ion Species | Description | Calculated m/z | Relative Abundance (%) |
| [M+H]⁺ | Molecule with ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O | 221.9907 | 100.00 |
| [M+2+H]⁺ | Molecule with a ³⁷Cl isotope | 223.9878 | 32.00 |
| Molecule with one ¹³C isotope | 222.9941 | 8.86 |
The primary confirmation will be the observation of the m/z peaks at ~221.99 and ~223.99 with a relative intensity ratio of approximately 100:32 (or ~3:1).
Experimental Protocol
This protocol details the steps for sample preparation and analysis via direct infusion into a mass spectrometer. Using a Liquid Chromatography (LC) system for sample introduction is also common practice.[16]
Materials and Reagents
-
This compound sample
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Water
-
Formic Acid (FA), 0.1% solution in water
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Mass Spectrometer equipped with an APCI or ESI source (e.g., a Quadrupole or Time-of-Flight instrument)
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of Methanol in a clean microcentrifuge tube. Vortex until fully dissolved.
-
Working Solution (~10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 Methanol:Water solution containing 0.1% Formic Acid. The acid is added to promote protonation ([M+H]⁺ formation).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument's fluidics.
Instrument Setup and Data Acquisition
The following diagram illustrates the general workflow from sample preparation to data acquisition.
Caption: Experimental workflow for MS analysis.
Instrument Parameters (APCI Source - Recommended):
-
Ionization Mode: APCI, Positive Ion
-
Nebulizer Gas (N₂): Instrument dependent (e.g., 60 psi)
-
Vaporizer Temperature: 350-450 °C
-
Drying Gas (N₂) Flow: 5 L/min
-
Drying Gas Temperature: 250 °C
-
Corona Current: 4-5 µA
-
Capillary Voltage: 3-4 kV
-
Mass Range: Scan m/z 100–300
-
Calibration: Ensure the instrument is calibrated according to the manufacturer's guidelines using an appropriate calibration standard to achieve high mass accuracy.[17]
Data Analysis and Interpretation
The goal of the data analysis is to confirm the presence of the [M+H]⁺ ion and its characteristic chlorine isotopic pattern.
Data Analysis Workflow
Caption: Workflow for data analysis and confirmation.
Interpretation Steps
-
Locate the Molecular Ion Cluster: Examine the acquired spectrum in the expected m/z range (~220-225).
-
Confirm the Isotopic Pattern:
-
Identify the most intense peak in the cluster. Its m/z value should correspond to the calculated monoisotopic mass of the protonated molecule, [C₈H₄³⁵ClF₃NO]⁺, which is approximately 221.99.
-
Look for a second peak at an m/z value that is 2 units higher (m/z ≈ 223.99). This corresponds to the [C₈H₄³⁷ClF₃NO]⁺ ion.
-
Measure the relative intensities of these two peaks. The ratio should be approximately 3:1, which is the signature for a compound containing a single chlorine atom.[14][15]
-
-
Verify Mass Accuracy: For high-resolution mass spectrometers (HRMS) like TOF or Orbitrap instruments, the measured mass should be within 5 ppm of the theoretical mass. This provides strong evidence for the elemental formula.
Troubleshooting
-
No Signal or Weak Signal:
-
Ensure the sample concentration is appropriate. If too low, prepare a more concentrated working solution.
-
Check ionization source parameters. APCI is generally robust, but optimizing the vaporizer temperature can improve signal for thermally stable compounds.[10]
-
Switch to an alternative ionization source (e.g., ESI) or solvent system.
-
-
Excessive Fragmentation:
-
The chosen ionization methods (APCI/ESI) are "soft," but some in-source fragmentation can occur.[5] If the molecular ion is not observed, try reducing source temperatures or voltages (e.g., fragmentor voltage, cone voltage).
-
-
Incorrect Isotopic Pattern:
-
An incorrect ratio may indicate the presence of impurities or that the identified peak is not the target molecule.
-
Ensure the mass spectrometer has sufficient resolution to distinguish the isotopic peaks clearly.
-
Conclusion
This application note provides a robust and reliable protocol for the molecular weight confirmation of this compound using mass spectrometry. By leveraging the principles of soft ionization and recognizing the characteristic isotopic signature of chlorine, researchers can achieve unambiguous identification of this important chemical intermediate. The described workflow is a critical component of ensuring scientific integrity in research and development.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound - [sigmaaldrich.com]
- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 7. zefsci.com [zefsci.com]
- 8. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 9. agilent.com [agilent.com]
- 10. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. biocompare.com [biocompare.com]
- 17. rsc.org [rsc.org]
Application Note: Elucidating the Vibrational Fingerprint of 3-Chloro-4-(trifluoromethoxy)benzonitrile using FT-IR Spectroscopy
Abstract
This technical guide provides a comprehensive framework for the analysis of 3-Chloro-4-(trifluoromethoxy)benzonitrile using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound, a key intermediate in pharmaceutical and agrochemical synthesis, possesses a unique combination of functional groups—nitrile, trifluoromethoxy, chloro, and a substituted aromatic ring—each with a distinct vibrational signature. This document outlines a detailed protocol for sample analysis via Attenuated Total Reflectance (ATR) FT-IR, delves into the interpretation of the resulting spectrum, and provides a thorough assignment of characteristic vibrational modes. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this molecule and similar substituted aromatic compounds.
Introduction: The Role of Vibrational Spectroscopy in Molecular Characterization
In the landscape of modern chemical analysis, Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for identifying functional groups and elucidating molecular structures. The principle of FT-IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites vibrations of its constituent chemical bonds. Each functional group exhibits a characteristic vibrational frequency, making the resulting IR spectrum a unique molecular "fingerprint."
This compound is a polysubstituted aromatic compound of significant interest. The interplay of its electron-withdrawing groups (nitrile, trifluoromethoxy, and chloro) on the benzene ring creates a complex and informative infrared spectrum. A detailed understanding of this spectrum is crucial for reaction monitoring, quality control, and structural verification in synthetic chemistry. This application note serves as an expert guide to navigating the FT-IR analysis of this specific molecule.
Predicted Vibrational Modes of this compound
The infrared spectrum of this compound is a composite of the vibrational modes of its individual functional groups, with their positions influenced by the overall electronic structure of the molecule. Below is a detailed breakdown of the expected characteristic absorptions.
The Nitrile Group (C≡N)
The nitrile functional group is one of the most readily identifiable in an IR spectrum due to its sharp and intense absorption band corresponding to the C≡N stretching vibration. For aromatic nitriles, this peak typically appears in the 2240-2220 cm⁻¹ region.[1] The electron-withdrawing nature of the substituents on the benzene ring in this compound is expected to result in a strong, sharp peak within this range.
The Trifluoromethoxy Group (-OCF₃)
The trifluoromethoxy group presents a series of strong absorption bands, primarily due to the C-F and C-O stretching vibrations. The asymmetric and symmetric stretching vibrations of the C-F bonds in the -CF₃ group are particularly intense and are expected in the 1300-1100 cm⁻¹ region.[2][3] The C-O stretching vibration of the trifluoromethoxy group attached to an aromatic ring typically gives rise to a strong band in the 1310–1210 cm⁻¹ range (asymmetric) and 1050–1010 cm⁻¹ (symmetric).[2]
The Aromatic Ring (Substituted Benzene)
The substituted benzene ring gives rise to several characteristic absorptions:
-
Aromatic C-H Stretching: These vibrations occur at wavenumbers above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[4][5][6][7][8] These bands are generally of weak to medium intensity.
-
Aromatic C-C In-Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic ring produces a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region.[4][5][6][7][8] Key absorptions are expected around 1600 cm⁻¹ and 1500 cm⁻¹.[6][7]
-
C-H Out-of-Plane Bending (oop): Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the C-H out-of-plane bending vibrations. The exact position of these bands is highly diagnostic of the substitution pattern on the aromatic ring.[4][8]
The Chloro Substituent (C-Cl)
The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum. For aryl chlorides, this absorption is typically found in the 850-550 cm⁻¹ range. This band can sometimes be difficult to assign definitively due to its presence in a region with many other vibrations.
Data Presentation: Summary of Expected FT-IR Absorptions
The following table summarizes the anticipated vibrational frequencies for this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3100 - 3000 | Weak - Medium | Aromatic C-H | Stretching |
| 2240 - 2220 | Strong, Sharp | Nitrile (C≡N) | Stretching |
| 1610 - 1580 | Medium | Aromatic C=C | In-ring Stretching |
| 1510 - 1480 | Medium | Aromatic C=C | In-ring Stretching |
| 1300 - 1100 | Very Strong | Trifluoromethyl (-CF₃) | Asymmetric & Symmetric C-F Stretching |
| 1280 - 1240 | Strong | Aryl Ether (Ar-O-CF₃) | Asymmetric C-O Stretching |
| 1050 - 1010 | Strong | Aryl Ether (Ar-O-CF₃) | Symmetric C-O Stretching |
| 900 - 800 | Strong | Aromatic C-H | Out-of-Plane Bending |
| 850 - 550 | Medium - Strong | Aryl Halide (Ar-Cl) | C-Cl Stretching |
Experimental Protocol: ATR-FT-IR Analysis
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid samples like this compound due to its minimal sample preparation and ease of use.[9][10][11][12]
Instrumentation
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.
Sample Preparation
-
Ensure the ATR crystal is impeccably clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.
-
Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.[13]
-
Apply consistent pressure using the ATR's pressure clamp to ensure optimal contact between the sample and the crystal surface.[9][13] Insufficient contact will result in a weak and poorly defined spectrum.
Data Acquisition
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.
-
Process the collected data by performing a background correction using the previously acquired background spectrum.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the ATR-FT-IR analysis protocol.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. jocpr.com [jocpr.com]
- 3. benthamopen.com [benthamopen.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. agilent.com [agilent.com]
- 10. edinst.com [edinst.com]
- 11. jascoinc.com [jascoinc.com]
- 12. mt.com [mt.com]
- 13. drawellanalytical.com [drawellanalytical.com]
Application Notes & Protocols: The Strategic Use of 3-Chloro-4-(trifluoromethoxy)benzonitrile in Nucleophilic Aromatic Substitution
Introduction: A Versatile Building Block for Modern Chemistry
In the landscape of pharmaceutical and materials science research, the demand for complex, highly functionalized aromatic scaffolds is incessant. 3-Chloro-4-(trifluoromethoxy)benzonitrile emerges as a key intermediate, prized for its predictable reactivity and the valuable physicochemical properties it imparts to target molecules. Its structure is uniquely tailored for facile derivatization via Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in modern organic synthesis.
This guide provides an in-depth exploration of the principles and practical applications of this compound in SNAr reactions. We will delve into the mechanistic underpinnings that govern its reactivity and present detailed, field-proven protocols for its reaction with common classes of nucleophiles.
The Molecular Advantage: Why this compound Excels in SNAr
The efficacy of an aryl halide in SNAr reactions is dictated by the electronic landscape of the aromatic ring. The substrate must be "activated" by electron-withdrawing groups (EWGs) to facilitate the reaction. This compound is an exemplary substrate for two critical reasons:
-
Potent Electron-Withdrawing Groups: The molecule is equipped with two powerful EWGs: a nitrile (-CN) group and a trifluoromethoxy (-OCF3) group. The nitrile group exerts a strong withdrawing effect through both induction and resonance, while the trifluoromethoxy group is a potent inductive electron-withdrawer due to the high electronegativity of the fluorine atoms.[1] These groups drastically lower the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.
-
Strategic Positioning: The EWGs are positioned ortho (-CN) and para (-OCF3) to the chlorine leaving group. This specific arrangement is crucial for stabilizing the negatively charged reaction intermediate, a key requirement for the SNAr mechanism.[2]
The trifluoromethoxy group, in particular, offers significant advantages in drug design, enhancing metabolic stability, lipophilicity, and binding affinity, making its introduction via this building block a highly strategic choice.[1]
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction of this compound does not proceed via a direct displacement (like an SN2 reaction) or a carbocation intermediate (like SN1). Instead, it follows a well-established two-step addition-elimination mechanism.[3]
-
Nucleophilic Addition: A nucleophile (Nu-) attacks the carbon atom bearing the chlorine (the ipso-carbon). This step is typically the rate-determining step. The aromaticity of the ring is temporarily broken, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[3] The negative charge of this intermediate is effectively delocalized onto the electron-withdrawing nitrile and trifluoromethoxy groups, which is why their ortho and para positioning is vital for stabilizing this high-energy species.[2]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored as the chloride ion (Cl-), a good leaving group, is expelled.
While the stepwise mechanism is widely accepted, some studies suggest that certain SNAr reactions may proceed through a concerted mechanism, where the bond-forming and bond-breaking occur in a single transition state.[4][5] However, for activated systems like this, the Meisenheimer intermediate model provides an excellent predictive framework.
Experimental Protocols: A Practical Guide
The following protocols provide a framework for reacting this compound with various nucleophiles. These reactions are typically conducted under anhydrous conditions in polar aprotic solvents, which are excellent at solvating the cationic counter-ion of the nucleophile, thereby increasing its reactivity.
Protocol 1: Synthesis of Aryl Ethers (O-Arylation)
The synthesis of diaryl ethers is a common transformation. Phenoxides, generated in situ from phenols and a base, are excellent nucleophiles for this reaction.
-
Objective: To synthesize 3-(4-methoxyphenoxy)-4-(trifluoromethoxy)benzonitrile.
-
Causality: A polar aprotic solvent like DMF or DMSO is used to facilitate the reaction.[6] An inorganic base like potassium carbonate is sufficient to deprotonate the phenol, creating the active nucleophile. It is milder and easier to handle than stronger bases like sodium hydride.[7]
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Potassium Carbonate (K2CO3), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Hexanes, Brine, Water
-
Magnesium Sulfate (MgSO4), anhydrous
Step-by-Step Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and 4-methoxyphenol.
-
Add anhydrous potassium carbonate to the flask.
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into a beaker containing water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure aryl ether.
Safety: DMF is a reproductive toxin; handle it in a fume hood with appropriate personal protective equipment (PPE).
Protocol 2: Synthesis of Aryl Amines (N-Arylation)
The formation of C-N bonds via SNAr is fundamental in medicinal chemistry. Both primary and secondary amines can be used as nucleophiles.
-
Objective: To synthesize 3-(phenylamino)-4-(trifluoromethoxy)benzonitrile.
-
Causality: A slightly higher temperature may be required compared to O-arylation. A base is necessary to neutralize the HCl generated during the reaction, driving it to completion. A hindered organic base like diisopropylethylamine (DIPEA) or an inorganic base can be used.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium Carbonate (K2CO3), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate, Hexanes, Brine, Water
-
Magnesium Sulfate (MgSO4), anhydrous
Step-by-Step Procedure:
-
Combine this compound, aniline, and anhydrous potassium carbonate in a dry reaction vessel.
-
Add anhydrous DMSO under an inert atmosphere.
-
Heat the mixture to 120-140 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion (typically 6-18 hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water, which may precipitate the product.
-
If a solid forms, collect it by filtration, wash with water, and dry. The solid can be further purified by recrystallization or column chromatography.
-
If an oil forms, extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO4.
-
Filter and concentrate the solvent. Purify the residue by flash column chromatography.
Safety: DMSO has a high boiling point and can penetrate the skin; wear appropriate gloves. High reaction temperatures require careful monitoring.
Protocol 3: Synthesis of Aryl Thioethers (S-Arylation)
Thiolates are exceptionally potent nucleophiles and typically react under milder conditions than their oxygen or nitrogen counterparts.[8]
-
Objective: To synthesize 3-(phenylthio)-4-(trifluoromethoxy)benzonitrile.
-
Causality: Thiols are more acidic than alcohols or amines, so a milder base and lower temperatures are often sufficient.[9] The reaction is often rapid.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K2CO3), anhydrous (1.5 eq)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate, Hexanes, Brine, Water
-
Magnesium Sulfate (MgSO4), anhydrous
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous acetonitrile.
-
Add thiophenol, followed by anhydrous potassium carbonate.
-
Stir the reaction mixture at room temperature or heat gently to 40-60 °C.
-
Monitor the reaction by TLC. The reaction is often complete within 1-4 hours.
-
Once the starting material is consumed, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired aryl thioether.
Safety: Thiols like thiophenol have a strong, unpleasant odor and should be handled exclusively in a well-ventilated fume hood.
Summary of Reaction Conditions
| Nucleophile Class | Example Nucleophile | Typical Base | Solvent | Temperature (°C) | Typical Time (h) |
| Oxygen | 4-Methoxyphenol | K2CO3 | DMF, DMSO | 80 - 100 | 4 - 12 |
| Nitrogen | Aniline | K2CO3, Cs2CO3 | DMSO, NMP | 120 - 140 | 6 - 18 |
| Sulfur | Thiophenol | K2CO3 | MeCN, DMF | 25 - 60 | 1 - 4 |
Troubleshooting Common Issues
-
No or Slow Reaction:
-
Cause: Insufficient activation, inactive base, or wet solvent.
-
Solution: Ensure all reagents and solvents are anhydrous. Use a stronger base (e.g., Cs2CO3 instead of K2CO3) or a higher temperature. Ensure the base is finely powdered for maximum surface area.
-
-
Formation of Side Products:
-
Cause: Reaction temperature is too high, leading to decomposition. For some nucleophiles, reaction at other sites is possible.
-
Solution: Lower the reaction temperature and monitor carefully. Ensure an inert atmosphere is maintained to prevent oxidative side reactions.
-
-
Difficult Purification:
-
Cause: Product has similar polarity to starting material or impurities.
-
Solution: Optimize the chromatography solvent system. If the product is a solid, attempt recrystallization. An acidic or basic wash during work-up may remove certain impurities.
-
Beyond SNAr: Further Transformations
The nitrile group on the product scaffold is not merely a spectator; it is a versatile functional handle for further chemical modification.[10]
-
Reduction to Primary Amines: The nitrile can be reduced to a primary amine (e.g., using LiAlH4 or catalytic hydrogenation), providing a key vector for further functionalization.[11][12]
-
Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, enabling the synthesis of amides or esters.
-
Formation of Heterocycles: The nitrile group can participate in cycloaddition reactions or be used as a precursor for the synthesis of various nitrogen-containing heterocycles.
By leveraging these subsequent transformations, this compound serves as a gateway to a vast array of complex molecules with significant potential in drug discovery and materials science.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buy 3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile | 5516-26-7 [smolecule.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 10. nbinno.com [nbinno.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
reaction of 3-Chloro-4-(trifluoromethoxy)benzonitrile with nucleophiles
An In-Depth Guide to the Reaction of 3-Chloro-4-(trifluoromethoxy)benzonitrile with Nucleophiles
Abstract
This technical guide provides a comprehensive overview of the reactivity of this compound, a key building block in modern medicinal and materials chemistry. The document delves into the mechanistic underpinnings of its reactions with various nucleophiles, focusing on Nucleophilic Aromatic Substitution (SNAr). We present detailed, field-tested protocols for reactions with nitrogen, oxygen, and sulfur nucleophiles, offering researchers, scientists, and drug development professionals a robust framework for the synthesis of diverse molecular scaffolds. The guide emphasizes the causality behind experimental choices and provides troubleshooting insights to ensure reproducible and high-yielding transformations.
Molecular Profile and Reactivity Analysis
This compound is a highly versatile aromatic substrate prized for its predictable reactivity and the valuable physicochemical properties it imparts to target molecules.
The reactivity of the benzene ring is profoundly influenced by its substituents. The potent electron-withdrawing effects of the nitrile (-CN) group and the trifluoromethoxy (-OCF3) group, particularly when positioned para and meta to the chlorine atom, respectively, create a significant electron deficiency on the aromatic ring. This electronic arrangement strongly activates the carbon atom bearing the chloro substituent (C3) towards nucleophilic attack, making it an excellent substrate for SNAr reactions.[2][3][4] The chlorine atom serves as a competent leaving group under these activated conditions.
Mechanistic Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The displacement of the chloride in this compound by a nucleophile proceeds via a well-established two-step addition-elimination mechanism, known as the SNAr reaction.[5]
-
Nucleophilic Addition: The nucleophile (Nu-) attacks the electron-deficient carbon atom at the C3 position, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a stable leaving group. The negative charge within the Meisenheimer complex is effectively stabilized by the resonance delocalization onto the electron-withdrawing nitrile and trifluoromethoxy groups.[5]
Caption: The SNAr mechanism for this compound.
Application Protocols: Synthesis of Key Derivatives
The following protocols provide detailed methodologies for the reaction of this compound with common classes of nucleophiles.
Protocol 1: Reaction with N-Nucleophiles (Amination)
The synthesis of 3-amino-4-(trifluoromethoxy)benzonitrile derivatives is crucial for the development of kinase inhibitors and other pharmacologically active agents. This protocol details a general procedure using a primary amine.
Objective: To synthesize N-alkyl/aryl-3-amino-4-(trifluoromethoxy)benzonitrile.
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., Aniline, Morpholine) (1.2 eq)
-
Potassium Carbonate (K2CO3), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na2SO4)
Experimental Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF (approx. 5-10 mL per mmol of substrate). Stir the suspension for 5 minutes. Add the amine nucleophile (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C. The choice of temperature is critical; higher temperatures may be needed for less reactive amines, but can also lead to side products.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x). The organic layers are combined.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Isolation: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.
Causality and Insights:
-
Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the base (K+) while leaving the nucleophile relatively unsolvated, enhancing its nucleophilicity. They also help stabilize the charged Meisenheimer complex.[2]
-
Base: K2CO3 is a mild inorganic base sufficient to scavenge the HCl generated during the reaction. For less acidic nucleophiles like aliphatic amines, it ensures the nucleophile remains in its more reactive, deprotonated state.[3]
Protocol 2: Reaction with O-Nucleophiles (Etherification)
The formation of aryl ethers from reactions with alcohols or phenols is a key step in synthesizing compounds for agrochemical and pharmaceutical applications.
Objective: To synthesize 3-alkoxy/phenoxy-4-(trifluoromethoxy)benzonitrile.
Materials and Reagents:
-
This compound (1.0 eq)
-
Alcohol or Phenol (e.g., Phenol, Benzyl alcohol) (1.5 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO4)
Experimental Procedure:
-
Nucleophile Preparation: To a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.5 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Substitution: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous THF to the alkoxide/phenoxide solution.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor by TLC. These reactions can be slower than aminations, sometimes requiring 12-24 hours.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.
-
Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate.
-
Isolation & Characterization: Purify via flash column chromatography and characterize by standard analytical methods.
Causality and Insights:
-
Base: Alcohols and phenols are less nucleophilic than amines and require deprotonation with a strong base like NaH to form the much more potent nucleophilic alkoxide or phenoxide.
-
Safety: NaH reacts violently with water. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere. Quenching should always be done at low temperatures.
Protocol 3: Reaction with S-Nucleophiles (Thioetherification)
Thioethers are important functionalities in many biologically active molecules. This protocol describes their formation using thiols.
Objective: To synthesize 3-(alkyl/aryl)thio-4-(trifluoromethoxy)benzonitrile.
Materials and Reagents:
-
This compound (1.0 eq)
-
Thiol (e.g., Thiophenol, Benzyl mercaptan) (1.1 eq)
-
Cesium Carbonate (Cs2CO3) (1.5 eq)
-
Acetonitrile (CH3CN), anhydrous
-
Water
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na2SO4)
Experimental Procedure:
-
Setup: In a round-bottom flask, combine this compound (1.0 eq), the thiol (1.1 eq), and cesium carbonate (1.5 eq).
-
Reaction: Add anhydrous acetonitrile and stir the mixture at 60 °C. Thiols are generally excellent nucleophiles, and these reactions are often complete within 2-6 hours. Monitor by TLC.
-
Workup: After cooling, filter the mixture to remove the inorganic salts and concentrate the filtrate.
-
Purification: Redissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over Na2SO4, filter, and concentrate.
-
Isolation & Characterization: Purify the crude product by column chromatography to obtain the pure thioether. Characterize the product accordingly.
Causality and Insights:
-
Nucleophilicity: Thiols are highly nucleophilic and often react under milder conditions than their alcohol counterparts.[6]
-
Base: While a strong base is not always required, a milder base like Cs2CO3 is effective in facilitating the reaction by forming the thiolate in situ and scavenging the generated acid.
Summary of Reaction Conditions
The following table summarizes typical conditions for the nucleophilic substitution on this compound.
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Nitrogen | Aniline, Morpholine | K2CO3 | DMF, DMSO | 80 - 120 | 4 - 12 |
| Oxygen | Phenol, Benzyl Alcohol | NaH | THF, Dioxane | 65 - 100 | 12 - 24 |
| Sulfur | Thiophenol | Cs2CO3 | Acetonitrile | 50 - 80 | 2 - 6 |
General Experimental Workflow
The overall process from reaction setup to final product characterization follows a standardized workflow in synthetic chemistry.
Caption: General experimental workflow for SNAr reactions.[5]
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
-
Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. Handle with extreme care under anhydrous and inert conditions.
-
Anhydrous polar aprotic solvents like DMF and DMSO have high boiling points and can be absorbed through the skin. Handle with care.
Conclusion
This compound is an exceptionally valuable substrate for SNAr reactions, enabling the efficient synthesis of a wide array of derivatives. The strong electron-withdrawing nature of its substituents provides robust activation, allowing for predictable and high-yielding reactions with nitrogen, oxygen, and sulfur nucleophiles under well-defined conditions. The protocols and insights provided in this guide serve as a reliable starting point for researchers to exploit the full synthetic potential of this versatile building block in their drug discovery and materials science programs.
References
- 1. This compound [oakwoodchemical.com]
- 2. Buy 3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile | 5516-26-7 [smolecule.com]
- 3. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Note & Protocols: Strategic Derivatization of 3-Chloro-4-(trifluoromethoxy)benzonitrile for Structure-Activity Relationship (SAR) Studies
Abstract
The 3-chloro-4-(trifluoromethoxy)benzonitrile scaffold is a privileged starting point in modern medicinal chemistry and agrochemistry.[1] Its unique electronic properties—conferred by the electron-withdrawing nitrile and trifluoromethoxy groups, and a strategically placed chlorine atom—make it an ideal platform for developing targeted, metabolically stable, and potent bioactive molecules. This guide provides a comprehensive overview of the key derivatization strategies for this scaffold, focusing on chemical logic, field-proven protocols, and the generation of compound libraries for robust Structure-Activity Relationship (SAR) studies. We will explore transformations of the nitrile moiety, nucleophilic aromatic substitution (SNAr) at the C3-chloro position, and the rationale behind these modifications in the context of drug discovery.
Introduction: The Strategic Value of the Scaffold
The this compound core is frequently employed in the design of inhibitors, antagonists, and other targeted therapeutic agents. Its value stems from a combination of factors:
-
Metabolic Stability: The trifluoromethoxy (-OCF₃) group is a well-known bioisostere for other functionalities like the methoxy or isopropyl group. It significantly enhances metabolic stability by blocking oxidative metabolism at the para-position and increases lipophilicity, which can improve cell membrane permeability.
-
Modulation of pKa: The strong electron-withdrawing nature of the -OCF₃ and nitrile (-CN) groups lowers the pKa of adjacent functionalities, which can be critical for optimizing binding interactions with biological targets.
-
Synthetic Tractability: The scaffold possesses two primary, orthogonal handles for chemical modification: the nitrile group and the chlorine atom. This allows for the systematic and independent introduction of diverse functionalities, a cornerstone of SAR exploration. The chlorine atom is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing groups on the ring.[2][3]
This document outlines the primary synthetic pathways to generate a diverse library of analogues from this starting material, providing detailed, actionable protocols for researchers.
Overview of Derivatization Strategy
A successful SAR campaign requires a logical and systematic approach to modifying the core scaffold. By altering specific regions of the molecule and assessing the impact on biological activity, researchers can build a comprehensive picture of the pharmacophore. Our strategy focuses on three key vectors of modification.
Caption: High-level workflow for SAR studies.
Vector 1: Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into several key bioisosteres, profoundly impacting a compound's hydrogen bonding capacity, acidity, and overall physicochemical properties.
Hydrolysis to Primary Amide
Rationale: Converting the nitrile to a primary amide introduces both a hydrogen bond donor (-NH₂) and a hydrogen bond acceptor (C=O). This can establish new, favorable interactions within a protein binding pocket. The amide is generally considered a more "drug-like" functional group than a nitrile.
Protocol 1: Mild Alkaline Hydrolysis to 3-Chloro-4-(trifluoromethoxy)benzamide This protocol is designed to favor the formation of the amide while minimizing over-hydrolysis to the carboxylic acid.[4]
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.5 eq)
-
Methanol (MeOH) / 1,4-Dioxane (1:9 v/v)
-
Round-bottom flask with reflux condenser and magnetic stirrer.
-
-
Procedure: a. Dissolve the starting benzonitrile in the MeOH/Dioxane solvent mixture in the round-bottom flask. b. Add powdered NaOH to the solution. c. Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically 4-6 hours). e. Upon completion, cool the reaction to room temperature. f. Neutralize the mixture carefully with 1M HCl (aq) until pH ~7. g. Extract the product with ethyl acetate (3x). h. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography or recrystallization.
-
Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS. Expected yield: 70-85%.
Conversion to 5-Substituted-1H-tetrazole
Rationale: The 1H-tetrazole ring is a critical bioisostere of the carboxylic acid group.[5] It possesses a similar acidic pKa but offers improved metabolic stability and oral bioavailability compared to the corresponding carboxylic acid. This transformation is a cornerstone of modern medicinal chemistry.[5][6][7]
Protocol 2: [3+2] Cycloaddition to 5-(3-Chloro-4-(trifluoromethoxy)phenyl)-1H-tetrazole This procedure uses sodium azide and an ammonium salt, which generates hydrazoic acid in situ, avoiding the need to handle this hazardous reagent directly.[6][8]
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Ammonium Chloride (NH₄Cl) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser and nitrogen inlet.
-
-
Procedure: a. Under a nitrogen atmosphere, combine the benzonitrile, NaN₃, and NH₄Cl in anhydrous DMF. b. Heat the mixture to 120-130 °C and stir. c. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours). d. Cool the reaction mixture to room temperature. e. Carefully pour the reaction mixture into a beaker of ice-water and acidify to pH 2-3 with 2M HCl. A precipitate should form. f. Stir for 30 minutes, then collect the solid product by vacuum filtration. g. Wash the solid with cold water and dry under vacuum. h. Recrystallize from an appropriate solvent system (e.g., ethanol/water) if necessary.
-
Validation: Confirm structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected yield: 80-95%. Safety Note: Sodium azide is highly toxic. Handle with extreme care. Do not acidify the reaction mixture until after cooling, and perform the acidification step in a well-ventilated fume hood to avoid exposure to hydrazoic acid (HN₃).
Reduction to Benzylamine
Rationale: Reduction of the nitrile to a primary benzylamine introduces a basic center, which can form salt bridges with acidic residues (e.g., Asp, Glu) in a protein. This modification dramatically alters the polarity and hydrogen bonding potential of this molecular vector.
Protocol 3: Catalytic Hydrogenation to (3-Chloro-4-(trifluoromethoxy)phenyl)methanamine Catalytic hydrogenation is a clean and efficient method for nitrile reduction.[9][10] Raney Nickel is a common and effective catalyst.[11]
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Raney Nickel (approx. 10% w/w, slurry in water)
-
Ethanol (EtOH) or Methanol (MeOH) as solvent
-
Ammonia (as a 7N solution in MeOH, optional but recommended to suppress secondary amine formation)
-
Parr hydrogenation apparatus or similar high-pressure reactor.
-
-
Procedure: a. Carefully wash the Raney Nickel slurry with the reaction solvent (e.g., EtOH) to remove water. b. In the hydrogenation vessel, combine the starting nitrile, the washed Raney Nickel, and the solvent. Add the ammonia solution if used. c. Seal the vessel, purge several times with nitrogen, then purge with hydrogen gas. d. Pressurize the vessel with hydrogen (typically 50-100 psi) and begin vigorous stirring. e. The reaction may be exothermic; maintain temperature as needed (e.g., 25-50 °C). f. Monitor the reaction by observing hydrogen uptake. g. Once uptake ceases, vent the vessel, purge with nitrogen, and carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney Nickel/Celite pad is pyrophoric and must be kept wet with solvent (e.g., water) and disposed of properly. h. Concentrate the filtrate under reduced pressure to yield the crude amine. i. Purify by distillation or conversion to a salt (e.g., HCl salt) followed by recrystallization.
-
Validation: Confirm structure via NMR and MS. Expected yield: >90%.
Vector 2: C3-Chloro Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C3 position is activated towards nucleophilic attack by the strong electron-withdrawing effects of the nitrile and trifluoromethoxy groups at the C1 and C4 positions, respectively. This makes SNAr a powerful tool for introducing diversity.[2][3][12]
Caption: Generalized SNAr mechanism.
Protocol 4: General Procedure for SNAr with Nucleophiles
This protocol can be adapted for various O-, N-, and S-nucleophiles.
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Nucleophile (e.g., an alcohol, amine, or thiol) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, NaH, Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Round-bottom flask with nitrogen inlet and magnetic stirrer.
-
-
Procedure: a. If using a weak nucleophile like an alcohol or secondary amine, pre-stir the nucleophile with the base (e.g., NaH in DMF at 0 °C) for 15-30 minutes to form the nucleophilic salt. b. Add the starting benzonitrile to the reaction mixture (either as a solid or dissolved in a small amount of solvent). c. Heat the reaction to an appropriate temperature (typically 60-120 °C). The required temperature will depend on the nucleophilicity of the attacking species. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, cool to room temperature and quench by pouring into water. f. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, DCM). g. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. h. Purify by silica gel column chromatography.
-
Validation: Full characterization by NMR and MS.
Example SAR Table from SNAr Derivatization
The following table illustrates how data from an SNAr derivatization campaign can be organized to inform SAR. Biological activity data is hypothetical for illustrative purposes.
| Entry | Nucleophile (Nu-H) | R at C3 Position | Yield (%) | IC₅₀ (nM) |
| 1 | Phenol | -OPh | 85 | 150 |
| 2 | 4-Fluorophenol | -O(4-F-Ph) | 88 | 75 |
| 3 | Morpholine | -N(CH₂CH₂)₂O | 92 | 25 |
| 4 | Benzyl Mercaptan | -SCH₂Ph | 78 | 210 |
| 5 | Aniline | -NHPh | 65 | 450 |
From this hypothetical data, a researcher could infer that:
-
Substitution at C3 is well-tolerated.
-
A basic nitrogen atom (Entry 3, morpholine) provides a significant potency enhancement, suggesting a key interaction with the target.
-
Adding a fluorine atom to the phenyl ether (Entry 2 vs. 1) improves potency, perhaps through electronic effects or favorable contacts.
Conclusion
The this compound scaffold is a highly valuable starting material for generating diverse chemical libraries for SAR studies. By systematically applying transformations at the nitrile group (Vector 1) and the C3-chloro position (Vector 2), researchers can rapidly explore the chemical space around the core. The protocols provided herein are robust, well-established methods that serve as a foundation for building a comprehensive understanding of the pharmacophore, ultimately accelerating the discovery of novel, potent, and selective drug candidates.
References
- 1. This compound [myskinrecipes.com]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. chalcogen.ro [chalcogen.ro]
- 7. researchgate.net [researchgate.net]
- 8. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
- 9. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 12. Buy 3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile | 5516-26-7 [smolecule.com]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the scale-up synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile, a key intermediate in the production of various agrochemicals and pharmaceuticals.[1] Two primary synthetic routes are presented: a single-step dehydration of the corresponding benzamide and a multi-step synthesis from the aniline precursor via a Sandmeyer reaction.
Method 1: Dehydration of 3-Chloro-4-(trifluoromethoxy)benzamide
This method involves the direct conversion of 3-Chloro-4-(trifluoromethoxy)benzamide to the desired nitrile using a dehydrating agent, thionyl chloride (SOCl₂). This approach is advantageous due to its single-step nature and high yield.
Reaction Pathway
Caption: Dehydration of 3-Chloro-4-(trifluoromethoxy)benzamide to its corresponding benzonitrile.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 3-Chloro-4-(trifluoromethoxy)benzamide | [2] |
| Reagent | Thionyl chloride (SOCl₂) | [2] |
| Molar Ratio (Amide:SOCl₂) | 1 : 7.5 (approx.) | [2] |
| Reaction Temperature | 85°C | [2] |
| Reaction Time | Not specified, likely until gas evolution ceases | |
| Yield | 85% | [2] |
| Product Purity | Not specified, purified by distillation | [2] |
| Product Boiling Point | 96°C at 13 mbar | [2] |
| Product Melting Point | 38-40°C | [2] |
Experimental Protocol
Materials:
-
3-Chloro-4-(trifluoromethoxy)benzamide (239.5 g, 1 mol)
-
Thionyl chloride (SOCl₂) (750 ml, approx. 10.3 mol)
-
Distillation apparatus suitable for vacuum distillation
Procedure:
-
In a reaction vessel equipped with a stirrer, reflux condenser, and a gas outlet to neutralize HCl and SO₂ gases, add 3-Chloro-4-(trifluoromethoxy)benzamide (239.5 g).[2]
-
Slowly add thionyl chloride (750 ml) to the benzamide.[2]
-
Heat the mixture slowly to 85°C. The rate of heating should correspond to the rate of gas evolution.[2]
-
Maintain the temperature until the evolution of gas ceases, indicating the completion of the reaction.
-
Once the reaction is complete, arrange the apparatus for fractional distillation under reduced pressure.
-
Distill the reaction mixture to remove excess thionyl chloride.
-
Continue the fractional distillation under a vacuum of 13 mbar to isolate the product, this compound, which distills at 96°C.[2]
-
The collected product should solidify upon cooling, with a melting point of 38-40°C. The expected yield is approximately 189 g (85%).[2]
Safety Precautions:
-
Thionyl chloride is corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood.
-
The reaction evolves toxic gases (HCl and SO₂), which must be scrubbed through a basic solution (e.g., NaOH solution).
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Method 2: Multi-Step Synthesis from 3-Chloro-4-(trifluoromethoxy)aniline via Sandmeyer Reaction
This route involves the conversion of 3-Chloro-4-(trifluoromethoxy)aniline to the target benzonitrile through a diazotization reaction followed by a Sandmeyer cyanation. This is a classic and reliable method for introducing a nitrile group onto an aromatic ring.[3][4]
Reaction Pathway
Caption: Synthesis of this compound via the Sandmeyer reaction.
Experimental Workflow
Caption: Workflow for the Sandmeyer synthesis of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 3-Chloro-4-(trifluoromethoxy)aniline | [3] |
| Diazotization | ||
| Reagents | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | [3][4] |
| Temperature | 0-5°C | [3] |
| Cyanation | ||
| Reagent | Copper(I) cyanide (CuCN) | [3][4] |
| Overall Yield | 31.5% | [3] |
| Product Purity (GC) | ≥99.2% | [3] |
Experimental Protocol
Step 1: Diazotization of 3-Chloro-4-(trifluoromethoxy)aniline
Materials:
-
3-Chloro-4-(trifluoromethoxy)aniline (1 mol)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Water
-
Ice
Procedure:
-
In a suitable reaction vessel, prepare a solution of concentrated hydrochloric acid in water.
-
Add 3-Chloro-4-(trifluoromethoxy)aniline (1 mol) to the acidic solution and stir until fully dissolved.
-
Cool the mixture to 0-5°C in an ice-salt bath. It is crucial to maintain this temperature range to prevent the decomposition of the diazonium salt.[3]
-
In a separate beaker, dissolve sodium nitrite (1.05 mol) in cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline solution with vigorous stirring. Ensure the temperature does not rise above 5°C.[3]
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.
Step 2: Sandmeyer Cyanation
Materials:
-
Copper(I) cyanide (CuCN) (1.2 mol)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN) (if needed to solubilize CuCN)
-
The diazonium salt solution from Step 1
Procedure:
-
In a separate, large reaction vessel, prepare a solution or suspension of copper(I) cyanide (1.2 mol) in water. If necessary, a solution of sodium or potassium cyanide can be added to facilitate the dissolution of the copper salt.
-
Cool the copper cyanide mixture in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.
Step 3: Work-up and Purification
Materials:
-
Organic solvent (e.g., toluene, dichloromethane)
-
Aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Cool the reaction mixture to room temperature.
-
Extract the product into an organic solvent such as toluene or dichloromethane.
-
Wash the organic layer sequentially with water, dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or recrystallization to achieve the desired purity (≥99.2% by GC).[3]
Safety Precautions:
-
Aryl diazonium salts can be explosive when isolated in a dry state. They should be kept in solution and used immediately after preparation.
-
Cyanide salts (CuCN, NaCN, KCN) are highly toxic. Handle with extreme care, using appropriate containment and personal protective equipment. All waste containing cyanide must be treated with an oxidizing agent (e.g., bleach) before disposal according to institutional safety protocols.
-
The reaction evolves nitrogen gas, which can cause pressure build-up if not properly vented.
By following these detailed protocols, researchers and professionals can effectively scale up the synthesis of this compound for various applications in drug development and agrochemical research.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic routes for the preparation of this compound:
-
Sandmeyer Reaction: This route starts with the diazotization of 3-chloro-4-(trifluoromethoxy)aniline, followed by a cyanation reaction, typically using a copper(I) cyanide catalyst.[1] This method is a classic and widely used approach for introducing a nitrile group onto an aromatic ring.
-
Dehydration of Amide: This alternative route involves the dehydration of 3-chloro-4-(trifluoromethoxy)benzamide, often using a dehydrating agent such as thionyl chloride (SOCl₂), to yield the desired benzonitrile.
Q2: What are the most common side reactions to be aware of during the synthesis?
A2: The common side reactions are dependent on the chosen synthetic route:
-
For the Sandmeyer Reaction:
-
Phenol Formation: The diazonium salt intermediate can react with water to form 3-Chloro-4-(trifluoromethoxy)phenol. This is often promoted by higher reaction temperatures.[2]
-
Biaryl Formation: A common side product in Sandmeyer reactions is the formation of a biaryl compound through the coupling of two aryl radicals.[3] In this specific synthesis, the expected biaryl byproduct is 3,3'-dichloro-4,4'-bis(trifluoromethoxy)biphenyl.
-
Incomplete Diazotization: If the diazotization of the starting aniline is incomplete, it can lead to impurities in the final product.
-
-
For the Dehydration of Amide Route:
-
Incomplete Reaction: The most common issue is an incomplete reaction, resulting in the presence of the starting material, 3-chloro-4-(trifluoromethoxy)benzamide, in the final product.
-
Q3: What is a typical yield and purity for the synthesis of this compound?
A3: For the synthesis route starting from 3-chloro-4-(trifluoromethoxy)aniline involving diazotization, formaldoximation, hydrolysis, and cyanation, an overall yield of 31.5% with a purity of ≥99.2% (as determined by Gas Chromatography) has been reported.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Sandmeyer Reaction
Problem 1: Low yield of the desired benzonitrile and significant formation of 3-Chloro-4-(trifluoromethoxy)phenol.
-
Question: My reaction is producing a significant amount of the corresponding phenol instead of the nitrile. How can I minimize this side reaction?
-
Answer: The formation of the phenol byproduct is typically due to the reaction of the diazonium salt with water, which is favored at elevated temperatures. To suppress this side reaction, it is crucial to maintain a low temperature, typically between 0-5 °C, throughout the diazotization step and the subsequent Sandmeyer reaction.[2] Additionally, ensuring a sufficiently acidic environment can help to stabilize the diazonium salt and reduce premature decomposition to the phenol.
Problem 2: Presence of a high molecular weight impurity, likely a biaryl compound.
-
Question: I am observing a significant byproduct with a mass corresponding to a biaryl dimer. How can I prevent its formation?
-
Answer: The formation of biaryl compounds like 3,3'-dichloro-4,4'-bis(trifluoromethoxy)biphenyl is inherent to the radical mechanism of the Sandmeyer reaction.[3] To minimize its formation, ensure efficient and rapid consumption of the aryl radical by the cyanide nucleophile. This can be achieved by:
-
Maintaining a homogenous reaction mixture with good stirring.
-
Ensuring the copper(I) cyanide is of good quality and catalytically active.
-
Controlling the rate of addition of the diazonium salt solution to the cyanide solution to avoid a high concentration of aryl radicals at any given time.
-
Problem 3: The final product is difficult to purify.
-
Question: How can I effectively purify this compound from the side products?
-
Answer: Purification can be achieved through several methods:
-
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system should be identified where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution.
-
Column Chromatography: For more challenging separations, column chromatography using silica gel is an effective technique. A solvent system of appropriate polarity can be used to separate the benzonitrile from the more polar phenol and the less polar biaryl byproducts.
-
Route 2: Dehydration of 3-chloro-4-(trifluoromethoxy)benzamide
Problem: The final product contains a significant amount of unreacted starting material.
-
Question: My NMR/GC analysis shows a mixture of the desired nitrile and the starting amide. How can I drive the reaction to completion?
-
Answer: Incomplete dehydration is the most common issue in this route. To ensure the reaction goes to completion:
-
Use an excess of the dehydrating agent: A slight excess of the dehydrating agent, such as thionyl chloride, can help to drive the equilibrium towards the product.
-
Increase reaction time or temperature: If the reaction is sluggish, extending the reaction time or cautiously increasing the temperature (while monitoring for potential decomposition) can improve the conversion.
-
Ensure anhydrous conditions: Water can react with the dehydrating agent and inhibit the reaction. Ensure all glassware is dry and use anhydrous solvents.
-
Data Presentation
| Parameter | Sandmeyer Reaction Route | Dehydration of Amide Route |
| Starting Material | 3-chloro-4-(trifluoromethoxy)aniline | 3-chloro-4-(trifluoromethoxy)benzamide |
| Key Reagents | NaNO₂, Acid (e.g., HCl), CuCN | Dehydrating agent (e.g., SOCl₂) |
| Reported Yield | 31.5% (overall)[1] | Typically high |
| Reported Purity | ≥99.2% (GC)[1] | Dependent on purification |
| Common Side Products | 3-Chloro-4-(trifluoromethoxy)phenol, 3,3'-dichloro-4,4'-bis(trifluoromethoxy)biphenyl | Unreacted 3-chloro-4-(trifluoromethoxy)benzamide |
| Key Reaction Conditions | Low temperature (0-5 °C) for diazotization | Anhydrous conditions |
Experimental Protocols
Detailed Experimental Protocol for the Sandmeyer Reaction of 3-chloro-4-(trifluoromethoxy)aniline (Conceptual)
This is a representative protocol based on general Sandmeyer reaction procedures and should be optimized for specific laboratory conditions.
-
Diazotization:
-
Dissolve 3-chloro-4-(trifluoromethoxy)aniline in a suitable acidic solution (e.g., aqueous HCl) in a flask and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring at this temperature for a short period after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the CuCN mixture with vigorous stirring. The temperature should be carefully controlled, typically kept low initially and then allowed to warm to facilitate the reaction.
-
Observe for the evolution of nitrogen gas, which indicates the progress of the reaction.
-
-
Work-up and Purification:
-
Once the reaction is complete, the mixture is typically quenched and extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Visualizations
Caption: Workflow for the synthesis via Sandmeyer reaction.
References
Technical Support Center: Optimizing the Synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile
Welcome to the technical support center for the synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges encountered during the synthesis of this important intermediate and improve your reaction yield and product purity.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its synthesis is primarily achieved through two main routes: the dehydration of 3-chloro-4-(trifluoromethoxy)benzamide and the Sandmeyer reaction of 3-chloro-4-(trifluoromethoxy)aniline. Both methods have their unique advantages and challenges. This guide will address specific issues you might encounter with each of these synthetic pathways, providing practical solutions grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the problems you may be facing in your experiments.
Route 1: Dehydration of 3-Chloro-4-(trifluoromethoxy)benzamide
This synthetic route involves the removal of a water molecule from the primary amide using a dehydrating agent, most commonly thionyl chloride (SOCl₂).[2][3]
Question 1: My reaction is sluggish and gives a low yield of the nitrile. What are the possible causes and how can I improve the conversion?
Answer:
Several factors can contribute to a low yield in this dehydration reaction:
-
Insufficient Dehydrating Agent: Thionyl chloride is consumed during the reaction. While a stoichiometric amount is theoretically sufficient, in practice, a slight excess (1.1 to 1.5 equivalents) is often required to drive the reaction to completion. However, a large excess should be avoided as it can complicate purification and lead to side reactions.[4]
-
Low Reaction Temperature: The dehydration of amides with thionyl chloride typically requires heating.[2] If the reaction temperature is too low, the rate of reaction will be very slow. The optimal temperature depends on the solvent and the specific substrate, but it is often carried out at reflux.
-
Purity of Starting Material: The presence of impurities in the starting 3-chloro-4-(trifluoromethoxy)benzamide can interfere with the reaction. Ensure your starting material is of high purity and is thoroughly dried, as moisture will consume the thionyl chloride.
-
Inefficient Mixing: If the reaction mixture is not adequately stirred, localized concentration gradients can form, leading to incomplete reaction.
Troubleshooting Steps:
-
Optimize Reagent Stoichiometry: Gradually increase the amount of thionyl chloride in small increments (e.g., from 1.1 to 1.3 equivalents) and monitor the reaction progress by TLC or GC.
-
Increase Reaction Temperature: If the reaction is proceeding slowly at a lower temperature, cautiously increase the temperature and monitor for any increase in side product formation.
-
Ensure Purity and Dryness of Starting Material: Recrystallize or purify the starting amide if its purity is in doubt. Dry the amide under vacuum before use.
-
Improve Agitation: Use a suitable stirrer and ensure vigorous mixing throughout the reaction.
Question 2: The final product is dark-colored. What causes this discoloration and how can I obtain a purer, colorless product?
Answer:
Discoloration in the final product is a common issue and can be attributed to several factors:
-
High Reaction Temperatures: Prolonged heating at high temperatures can cause decomposition of the starting material or product, leading to colored impurities.[4]
-
Excess Thionyl Chloride: A large excess of thionyl chloride, especially when combined with high temperatures, can lead to the formation of sulfur-containing byproducts that are often colored.[4]
-
Incomplete Removal of Reagents: Residual thionyl chloride or its byproducts (HCl, SO₂) can cause degradation of the product during work-up or storage.
Purification Strategies:
-
Distillation: If the product is a liquid or a low-melting solid, fractional distillation under reduced pressure is an effective method for removing less volatile colored impurities.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can effectively remove colored impurities.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration.
-
Column Chromatography: If other methods fail, purification by column chromatography on silica gel can provide a highly pure, colorless product.
Route 2: Sandmeyer Reaction of 3-Chloro-4-(trifluoromethoxy)aniline
The Sandmeyer reaction is a versatile method for introducing a nitrile group onto an aromatic ring. It involves the diazotization of the corresponding aniline followed by reaction with a copper(I) cyanide salt.[5][6]
Question 3: I am observing a low yield in the Sandmeyer reaction. What are the critical steps and how can I optimize them?
Answer:
The Sandmeyer reaction is a two-step process, and low yields can originate from either the diazotization or the cyanation step.
Diazotization Step:
-
Temperature Control: The formation of the diazonium salt is highly exothermic and the salt itself is unstable at higher temperatures. It is crucial to maintain the reaction temperature between 0-5 °C to prevent decomposition of the diazonium salt to the corresponding phenol.[7]
-
Acid Concentration: The reaction is typically carried out in a strong mineral acid like HCl. An insufficient amount of acid can lead to the formation of diazoamino compounds, which can further react to form colored azo dyes.
-
Incomplete Diazotization: It is important to ensure that all the aniline has reacted. The presence of excess nitrous acid can be checked with starch-iodide paper (a positive test indicates excess nitrous acid).[7]
Cyanation Step:
-
Catalyst Quality: The copper(I) cyanide used should be of high quality. Old or improperly stored CuCN may have oxidized to copper(II) species, which are less effective.
-
Side Reactions: The aryl radical intermediate in the Sandmeyer reaction can undergo other reactions, such as dimerization to form biaryl compounds or reaction with the solvent.[5]
-
Slow Addition: The diazonium salt solution should be added slowly to the copper(I) cyanide solution to control the reaction rate and minimize side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Sandmeyer reaction.
Question 4: I am getting a significant amount of a phenolic byproduct. How can I avoid this?
Answer:
The formation of 3-chloro-4-(trifluoromethoxy)phenol is a common side reaction in the Sandmeyer synthesis of the corresponding nitrile. This occurs when the diazonium salt reacts with water.
Preventive Measures:
-
Strict Temperature Control: As mentioned earlier, maintaining a low temperature (0-5 °C) during the diazotization and before the addition to the copper cyanide solution is the most critical factor in preventing the formation of the phenol.[7]
-
Use of Non-Aqueous Solvents: In some cases, performing the diazotization in an organic solvent with an alkyl nitrite (e.g., isoamyl nitrite) instead of sodium nitrite in aqueous acid can minimize the presence of water and thus reduce phenol formation.
-
Prompt Use of Diazonium Salt: The diazonium salt solution should be used immediately after its preparation, as it will decompose over time, even at low temperatures.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for the synthesis of this compound?
A1: The choice of synthetic route often depends on the availability of starting materials, scale of the reaction, and desired purity. The dehydration of the amide is a more direct, one-step process that can give high yields. The Sandmeyer reaction is a multi-step process but is very versatile and can be a good option if the corresponding aniline is readily available.
Q2: What are the main safety precautions to consider during these syntheses?
A2: Both synthetic routes involve hazardous chemicals.
-
Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Diazonium salts are potentially explosive, especially when isolated in a dry state. They should always be kept in solution and at low temperatures.
-
Copper(I) cyanide is highly toxic. All handling should be done with extreme care to avoid inhalation or skin contact. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Q3: How can I monitor the progress of these reactions?
A3: The progress of both reactions can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the reaction mixture to the starting material, you can determine when the reaction is complete.
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydration of the Amide
Materials:
-
3-Chloro-4-(trifluoromethoxy)benzamide
-
Thionyl chloride (SOCl₂)
-
Toluene (or another suitable high-boiling solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-(trifluoromethoxy)benzamide (1.0 eq).
-
Add dry toluene to the flask.
-
Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or recrystallization.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
3-Chloro-4-(trifluoromethoxy)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (optional, to dissolve CuCN)
-
Water
-
Ice
Procedure:
Part A: Diazotization
-
In a beaker, dissolve 3-chloro-4-(trifluoromethoxy)aniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 eq) in water and cool it in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture for another 15-20 minutes at 0-5 °C. Check for the presence of excess nitrous acid with starch-iodide paper.
Part B: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.1 eq) in a minimal amount of aqueous sodium cyanide solution (if necessary to aid dissolution) and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Part A to the stirred copper(I) cyanide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Data Summary
| Parameter | Dehydration Route | Sandmeyer Route |
| Starting Material | 3-Chloro-4-(trifluoromethoxy)benzamide | 3-Chloro-4-(trifluoromethoxy)aniline |
| Key Reagents | Thionyl chloride | Sodium nitrite, Copper(I) cyanide |
| Number of Steps | One | Two (in situ) |
| Typical Yield | High | Moderate to High |
| Key Challenges | Product discoloration, removal of excess reagent | Temperature control, diazonium salt instability, handling of toxic cyanide |
Visualizing the Synthetic Pathways
Caption: Overview of the two primary synthetic routes.
References
- 1. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 2. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. US4605521A - Process for the preparation of organic nitriles from organic carboxylic acid primary amides - Google Patents [patents.google.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Diazotization of Electron-Deficient Anilines
Welcome to the technical support center for the diazotization of electron-deficient anilines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the diazotization of electron-deficient anilines so challenging?
The primary challenge lies in the reduced nucleophilicity of the amino group. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, halides) decrease the electron density on the nitrogen atom, making it a weaker nucleophile. This reduced reactivity necessitates harsher reaction conditions, which can lead to side reactions and decomposition of the starting material or the diazonium salt product.
Q2: What is the optimal temperature for diazotizing electron-deficient anilines?
The optimal temperature is typically between 0-5 °C.[1] Diazonium salts, especially those derived from electron-deficient anilines, are thermally unstable and can decompose rapidly at higher temperatures, leading to the formation of phenols and other byproducts, significantly reducing the yield.[1]
Q3: Why is high acidity crucial for this reaction?
High acidity is essential for two main reasons. First, it facilitates the in-situ generation of the active nitrosating agent, the nitrosonium ion (NO⁺), from sodium nitrite. Second, it ensures that the weakly basic aniline is fully protonated, preventing it from reacting with the newly formed diazonium salt, a common side reaction known as azo coupling.[1] For very weakly basic anilines, the use of nitrosylsulfuric acid, prepared from sodium nitrite and concentrated sulfuric acid, is often employed.
Q4: My reaction mixture turns dark brown or black. What is the cause?
A dark coloration is often an indication of diazonium salt decomposition or unwanted side reactions. This can be triggered by a temperature rise above the optimal 0-5 °C range or insufficient acidity, which can lead to azo coupling.[1]
Q5: How can I confirm the formation of the diazonium salt?
A common qualitative test is to add a small aliquot of the reaction mixture to a solution of a coupling agent, like 2-naphthol in a basic solution. The formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.[1] For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be employed.
Troubleshooting Guide
This guide addresses specific issues that may arise during the diazotization of electron-deficient anilines.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Incomplete Diazotization: The electron-deficient aniline is not fully converted to the diazonium salt. 2. Decomposition of Diazonium Salt: The reaction temperature is too high. 3. Insufficient Acidity: The concentration of the acid is too low to facilitate the reaction and prevent side reactions. | 1. Ensure slow, dropwise addition of the sodium nitrite solution to the acidic aniline solution with vigorous stirring. Use a slight excess (1.05-1.1 equivalents) of sodium nitrite. 2. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath.[1] 3. Use a sufficient excess of a strong mineral acid like hydrochloric or sulfuric acid. For very weakly basic anilines, consider using nitrosylsulfuric acid. |
| Dark and Tarry Reaction Mixture | 1. Elevated Temperature: The diazonium salt is decomposing. 2. Azo Coupling: The diazonium salt is reacting with the unreacted aniline. | 1. Improve cooling of the reaction vessel and slow down the addition of sodium nitrite.[1] 2. Increase the acid concentration to ensure full protonation of the starting aniline.[1] |
| Precipitation of Starting Material | The aniline salt is not fully soluble in the acidic medium. | Use a co-solvent like acetic acid or dimethylformamide (DMF) to improve solubility. Gentle warming to dissolve the aniline salt before cooling for the reaction can also be effective, but ensure the solution is thoroughly cooled before adding sodium nitrite. |
| Evolution of Brown Fumes (NO₂) | The temperature is too high, causing the decomposition of nitrous acid. | Immediately improve the cooling of the reaction and slow down the rate of sodium nitrite addition. |
Data Presentation
The following tables summarize reaction conditions for the diazotization of various electron-deficient anilines.
Table 1: Diazotization of Nitro-Substituted Anilines
| Aniline | Acid (Concentration) | Temperature (°C) | NaNO₂ (Equivalents) | Yield | Reference |
| p-Nitroaniline | 3M HCl | 5 | 1.0 | Not specified | [2] |
| 2-Methyl-5-nitroaniline | HCl | 0-5 | 1.0-1.1 | Not specified | [1] |
| 2,4-Dinitroaniline | Anhydrous H₂SO₄ | ≤30 | Not specified | Not specified | [3] |
| o-Chloro-p-nitroaniline | 5% HCl | 15 | Not specified | Not specified | [4] |
Table 2: Diazotization of Halo- and Cyano-Substituted Anilines
| Aniline | Acid (Concentration) | Temperature (°C) | NaNO₂ (Equivalents) | Yield | Reference |
| 4-Aminobenzonitrile | HCl | 0-5 | 1.1 | Not specified | [5] |
| 2-Chloro-4-nitroaniline | Concentrated HCl | 20 | Not specified | Not specified | [6] |
| 4-Bromo-3-(trifluoromethyl)aniline | HCl or H₂SO₄ | 0-5 | 1.05 | Not specified | [7] |
Experimental Protocols
Protocol 1: Diazotization of 4-Aminobenzonitrile [5]
-
Preparation of Amine Solution: In a 250 mL beaker, dissolve 1.18 g (0.01 mol) of 4-aminobenzonitrile in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water. Stir until a clear solution is obtained.
-
Cooling: Cool the beaker in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold 4-aminobenzonitrile solution with continuous and vigorous stirring. Ensure the temperature does not rise above 5 °C.
-
Completion and Verification: After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes. Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the completion of the diazotization. The resulting cold diazonium salt solution should be used immediately in the subsequent reaction.
Protocol 2: Diazotization of 2-Methyl-5-nitroaniline [1]
-
Dissolution of Amine: In a flask, dissolve 2-methyl-5-nitroaniline in a sufficient amount of hydrochloric acid.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise from a dropping funnel to the cold, stirred amine solution. Monitor the temperature closely and ensure it does not rise above 5 °C. The addition should be slow to control the exothermic reaction.
-
Monitoring: After the complete addition of the NaNO₂ solution, continue stirring for an additional 15-30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
preventing byproduct formation in Sandmeyer cyanation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during Sandmeyer cyanation reactions.
Troubleshooting Guides
Issue: Low Yield of the Desired Aryl Nitrile
Low yields in Sandmeyer cyanation reactions are a common issue and can often be attributed to several factors. Below is a step-by-step guide to troubleshoot and improve the yield of your reaction.
Q1: My Sandmeyer cyanation reaction has a low yield. What are the most common causes?
Low yields in Sandmeyer reactions typically stem from three main areas: incomplete diazotization of the starting aniline, premature decomposition of the aryl diazonium salt, or issues with the copper(I) catalyst.[1] Side reactions, such as the formation of phenols or biaryl compounds, can also significantly reduce the yield of the desired product.[1][2]
Q2: How can I ensure the initial diazotization step is complete?
A simple and effective method to verify the completion of the diazotization is to use starch-iodide paper.[1] The presence of excess nitrous acid, which is necessary for the reaction to go to completion, will turn the paper blue. A persistent blue color indicates that all of the primary aromatic amine has been consumed.[1]
Q3: What is the optimal temperature for a Sandmeyer cyanation reaction?
The diazotization step is critical and must be performed at low temperatures, typically between 0-5°C, to prevent the unstable diazonium salt from decomposing.[1][3] The subsequent reaction with the copper(I) salt is often conducted at a slightly elevated temperature, though this is highly dependent on the specific substrate and the desired product.[1]
Q4: My reaction mixture turned into a dark, tar-like substance. What is the likely cause?
The formation of dark, polymeric materials often points to the decomposition of the diazonium salt and subsequent radical side reactions.[1] This can be triggered by elevated temperatures, the presence of impurities, or an incorrect reaction pH.[1] To mitigate this, ensure rigorous temperature control and use pure reagents.
Q5: Can I use a copper(II) salt instead of a copper(I) salt?
The classic Sandmeyer reaction is catalyzed by copper(I) salts.[1][2] While some variations have been developed that utilize other transition metal salts, including copper(II), for the traditional Sandmeyer reaction, copper(I) is the active catalyst.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts observed in the Sandmeyer cyanation reaction?
The most common byproducts include:
-
Phenols: Formed from the reaction of the diazonium salt with water.
-
Azo coupling products: Resulting from the reaction of the diazonium salt with the unreacted starting aniline or other aromatic species.
-
De-amination products (hydro-de-diazoniation): Where the diazonium group is replaced by a hydrogen atom.
-
Biaryl byproducts: Arising from radical-mediated side reactions.[2]
Q2: How does the purity of copper(I) cyanide affect the reaction?
The use of impure or old copper(I) cyanide can lead to lower yields and the formation of byproducts. It is recommended to use freshly prepared or high-purity copper(I) cyanide for best results.
Q3: Can alternative cyanide sources be used to minimize byproducts?
Yes, several alternatives to traditional copper(I) cyanide have been explored to improve safety and yield. These include potassium cyanide, trimethylsilyl cyanide, and even acetonitrile under certain conditions.[4][5] Copper-free methods using reagents like tetrabutylammonium cyanide have also been developed.[4]
Data Presentation
The yield of the Sandmeyer cyanation can vary significantly depending on the substrate and reaction conditions. Below is a summary of reported yields for the synthesis of various substituted benzonitriles.
| Starting Material (Substituted Aniline) | Product (Substituted Benzonitrile) | Yield (%) |
| 4-Nitroaniline | 4-Nitrobenzonitrile | 93%[6] |
| 2-Methylaniline | 2-Methylbenzonitrile | 85%[6] |
| 4-Bromoaniline | 4-Bromobenzonitrile | 75%[6] |
| 2-Chloroaniline | 2-Chlorobenzonitrile | 68%[6] |
| 4-Methoxyaniline | 4-Methoxybenzonitrile | 52%[6] |
In some cases, such as in palladium-catalyzed Sandmeyer cyanation, biaryl byproducts can be significant.
| Starting Diazonium Salt | Aromatic Nitrile Yield (%) | Biaryl Byproduct Yield (%) |
| p-ethoxybenzenediazonium fluoroborate | 64 | 12 (4,4'-dimethoxy-biphenyl) |
| 4-bromobenzenediazonium fluoroborate | 30 | 28 (4,4'-dibromobiphenyl) |
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of Benzonitrile from Aniline [7]
This protocol describes a general laboratory procedure for the synthesis of benzonitrile from aniline via a Sandmeyer reaction.[7]
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) or Ferric Chloride (FeCl₃)/HCl for work-up
Procedure:
Part 1: Diazotization
-
In a flask, dissolve aniline (e.g., 20.5 g) in a mixture of concentrated HCl (50 mL) and water (50 mL).[7]
-
Cool the resulting aniline hydrochloride solution to 0-5 °C in an ice-salt bath.[7]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 17 g in 40 mL of water) dropwise to the aniline hydrochloride solution, maintaining the temperature between 0-5 °C with vigorous stirring.[7]
-
After the addition is complete, stir the mixture for another 15 minutes. The resulting solution contains the benzenediazonium chloride and should be kept cold and used immediately.[7]
Part 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (e.g., 1.2 equivalents) and sodium cyanide (e.g., 1.2 equivalents) in water.
-
Cool the cyanide solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour.
Part 3: Work-up
-
Option A (with NaCN): Cool the reaction mixture to about 100 °C and add an aqueous solution of sodium cyanide (e.g., 0.5 moles). Stir the suspension at 100 °C for about 1.5 hours to break up the copper complex. Cool to room temperature and filter. The benzonitrile can then be isolated from the filtrate by extraction.[7]
-
Option B (with FeCl₃/HCl): Cool the reaction mixture and add a solution of ferric chloride and concentrated hydrochloric acid to decompose the copper complex. Extract the benzonitrile with an organic solvent. Wash the organic extracts, dry over a suitable drying agent, and remove the solvent.[7]
Visualizations
Caption: Mechanism of the Sandmeyer Cyanation Reaction.
Caption: Troubleshooting Workflow for Low Yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-4-(trifluoromethoxy)benzonitrile Synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible reaction.
The most common and industrially relevant pathway to this compound is via a Sandmeyer reaction, starting from 3-chloro-4-(trifluoromethoxy)aniline.[1] This two-step process involves the diazotization of the starting aniline, followed by a copper(I) cyanide-mediated cyanation.[2][3][4] While conceptually straightforward, success hinges on meticulous control of reaction parameters to maximize yield and purity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter.
Overall Synthesis Workflow
The synthesis proceeds in two primary stages:
-
Diazotization: Conversion of the primary aromatic amine to a diazonium salt.
-
Cyanation: Substitution of the diazonium group with a nitrile group.
Caption: Overall workflow for the synthesis of this compound.
Section 1: Diazotization of 3-Chloro-4-(trifluoromethoxy)aniline
This initial step is critical as the stability of the resulting diazonium salt is paramount for a successful reaction.[5] The salt is not isolated and is used immediately in the subsequent cyanation step.
Frequently Asked Questions (FAQs)
Q1: What is the optimal acid and concentration for the diazotization? A1: Both hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are effective. Typically, an aqueous solution of the acid is used. The key is to use a sufficient excess (typically 2.5-3.0 equivalents relative to the aniline) to ensure the starting aniline is fully protonated and to maintain a strongly acidic medium for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite.[6][7] Insufficient acid can lead to unwanted side reactions, such as the formation of triazenes.
Q2: Why is maintaining a temperature of 0-5 °C so critical? A2: Aromatic diazonium salts are thermally unstable.[6] Above 5-10 °C, they can rapidly decompose, leading to the evolution of nitrogen gas and the formation of phenolic byproducts and other impurities. This decomposition is often visible as a premature darkening of the reaction mixture (e.g., turning brown or black). Precise temperature control, typically using an ice-salt bath, is non-negotiable for achieving a high yield.[7][8]
Q3: How should the sodium nitrite be added, and what are the signs of a successful diazotization? A3: The sodium nitrite (NaNO₂) should be dissolved in a minimal amount of cold water and added dropwise to the cold, stirred suspension of the aniline salt.[8] Slow addition is crucial to manage the exotherm and prevent localized temperature spikes. A successful diazotization is usually indicated by the dissolution of the aniline salt suspension to form a clear, slightly colored (often pale yellow) solution. You can test for the presence of excess nitrous acid using starch-iodide paper (which will turn blue/black) to ensure the reaction has gone to completion. A slight excess of nitrous acid is desirable.
Troubleshooting Guide: Diazotization
Problem 1: The reaction mixture turns dark brown or black during nitrite addition.
-
Possible Cause: The temperature has risen above the stability threshold of the diazonium salt, causing decomposition.
-
Solution:
-
Immediate Action: Ensure the reaction vessel is deeply submerged in an efficient ice-salt bath.
-
Preventative Measures:
-
Pre-cool both the aniline/acid mixture and the sodium nitrite solution to 0 °C before mixing.
-
Add the nitrite solution very slowly, monitoring the internal temperature with a low-temperature thermometer.
-
Ensure vigorous stirring to dissipate heat effectively.
-
-
Problem 2: The starting aniline salt does not fully dissolve after adding all the sodium nitrite.
-
Possible Cause: The diazotization is incomplete. This could be due to insufficient sodium nitrite or a problem with the acid concentration.
-
Solution:
-
Check for Nitrous Acid: Test the solution with starch-iodide paper. If it does not turn blue, it indicates a deficiency of nitrous acid.
-
Add More Nitrite: If the test is negative, add a small additional amount (e.g., 0.05 equivalents) of the cold NaNO₂ solution and stir for another 15-20 minutes at 0-5 °C.
-
Verify Acid Stoichiometry: Ensure that at least 2.5 equivalents of acid were used in the initial setup.
-
Section 2: Sandmeyer Cyanation
This step involves the copper(I)-catalyzed displacement of the diazonium group with a cyanide nucleophile. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2][9]
Frequently Asked Questions (FAQs)
Q1: What is the best source of cyanide and copper for this reaction? A1: Copper(I) cyanide (CuCN) is the most common and effective reagent for the Sandmeyer cyanation.[2][3] It acts as both the catalyst and the source of the cyanide nucleophile. It is crucial to use high-purity CuCN, as impurities can significantly impact the reaction's efficiency.
Q2: How is the Sandmeyer reaction typically performed? A2: The cold diazonium salt solution is added slowly to a stirred solution or suspension of CuCN. The temperature of the CuCN solution is typically maintained at a slightly elevated temperature (e.g., 20-50 °C) to facilitate the reaction, which is marked by the vigorous evolution of nitrogen gas. Careful control of the addition rate is necessary to manage the effervescence and the reaction exotherm.
Q3: What are the common side reactions or byproducts? A3: The radical mechanism of the Sandmeyer reaction can lead to several byproducts.[2] The most common include:
-
Phenol formation: From the reaction of the aryl radical with water.
-
Azo coupling: If any unreacted aniline is present.
-
Biaryl formation: From the coupling of two aryl radicals. Minimizing these byproducts relies on maintaining the optimal reaction conditions and ensuring the complete and rapid conversion of the diazonium salt.
Troubleshooting Guide: Cyanation
Problem 1: Low yield of the desired benzonitrile product.
-
Possible Causes & Solutions: This is a multi-faceted problem. Use the following decision tree to diagnose the issue.
Caption: Troubleshooting decision tree for low yield in the Sandmeyer cyanation step.
Problem 2: The final product is contaminated with a significant amount of 3-chloro-4-(trifluoromethoxy)phenol.
-
Possible Cause: This points directly to the decomposition of the diazonium salt, either before or during the Sandmeyer reaction. The aryl cation intermediate reacts with water instead of the cyanide.
-
Solution:
-
Re-optimize Diazotization: Strictly maintain the 0-5 °C temperature range during the entire diazotization and waiting period.
-
Use Diazonium Salt Immediately: Do not let the prepared diazonium salt solution stand for an extended period before adding it to the CuCN.
-
Ensure Efficient Cyanation: A more rapid and efficient Sandmeyer reaction will outcompete the decomposition pathway. Ensure your CuCN is active and the reaction temperature is appropriate to encourage fast conversion.
-
Experimental Protocols
Protocol 1: Diazotization of 3-Chloro-4-(trifluoromethoxy)aniline
-
To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-chloro-4-(trifluoromethoxy)aniline (1.0 eq).
-
Add aqueous HCl (e.g., 6M, 3.0 eq) and cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.[8]
-
In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold deionized water.
-
Slowly add the NaNO₂ solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature never exceeds 5 °C.[7][8]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The mixture should become a clear solution. This diazonium salt solution should be used immediately.[6]
Protocol 2: Sandmeyer Cyanation
-
In a separate, larger reaction flask equipped with a stirrer, add copper(I) cyanide (CuCN, 1.2-1.5 eq) and a suitable solvent (e.g., water or toluene).
-
Warm the CuCN suspension to the desired temperature (a good starting point is 40-50 °C) with stirring.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the warm CuCN suspension. The addition should be controlled to manage the rate of nitrogen gas evolution.
-
After the addition is complete, heat the reaction mixture (e.g., to 60-70 °C) for 1-2 hours to ensure the reaction goes to completion. Monitor by TLC or HPLC.
-
Cool the reaction to room temperature. The crude product can then be isolated by extraction with an organic solvent (e.g., ethyl acetate or toluene). The organic layers are combined, washed (e.g., with dilute base, water, and brine), dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel.
Data Summary Table
For ease of reference, the key quantitative parameters for optimizing the synthesis are summarized below.
| Parameter | Diazotization Step | Sandmeyer Cyanation Step | Rationale & Key Considerations |
| Temperature | 0–5 °C | 20–70 °C | Critical for diazonium salt stability; higher temp for cyanation drives reaction to completion. |
| Aniline Equiv. | 1.0 | - | Starting material basis. |
| Acid (HCl/H₂SO₄) | 2.5–3.0 eq | - | Ensures full protonation of aniline and generation of HNO₂. |
| NaNO₂ | 1.05–1.1 eq | - | Slight excess ensures complete diazotization. |
| CuCN | - | 1.2–1.5 eq | Stoichiometric excess drives the reaction and compensates for any catalyst deactivation. |
| Reaction Time | 30 min (post-addition) | 1–3 hours | Monitor by TLC/HPLC for completion. |
References
- 1. researchgate.net [researchgate.net]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazotisation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. byjus.com [byjus.com]
Technical Support Center: Synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound can be synthesized through several pathways, primarily involving the introduction of the nitrile group onto a substituted benzene ring. Two common routes are:
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From 3-Chloro-4-(trifluoromethoxy)benzamide: This is a direct dehydration reaction where the amide is converted to the nitrile. A common reagent for this transformation is thionyl chloride (SOCl₂), which can also serve as the solvent.[1]
-
Via Sandmeyer or Rosenmund-von Braun Reaction: These methods start with a corresponding aniline or aryl halide.
-
The Sandmeyer reaction involves the diazotization of 3-chloro-4-(trifluoromethoxy)aniline followed by treatment with a cyanide source, typically copper(I) cyanide.[2]
-
The Rosenmund-von Braun reaction involves the cyanation of an aryl halide, such as 3-chloro-4-(trifluoromethoxy)bromobenzene, with copper(I) cyanide, often in a polar, high-boiling point solvent.[3]
-
Q2: How does the choice of solvent impact the synthesis of this compound, particularly in cyanation reactions?
A2: The solvent plays a critical role in the outcome of the synthesis, especially in nucleophilic aromatic substitution reactions like the Rosenmund-von Braun cyanation. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are generally preferred.[3][4][5] These solvents are effective at solvating the cation of the cyanide salt, which in turn increases the nucleophilicity of the cyanide anion. The choice of solvent can significantly affect reaction rate, yield, and purity of the final product. For instance, in a related nucleophilic aromatic substitution, tetrahydrofuran (THF) was found to be a highly efficient solvent.[6] In some cases, apolar solvents have also been used in copper-catalyzed cyanation reactions.[7]
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: Several safety precautions must be observed:
-
Cyanide Compounds: Copper(I) cyanide and other cyanide sources are highly toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be trained in its use.
-
Thionyl Chloride: This reagent is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme care in a fume hood.
-
Solvents: Many of the organic solvents used (e.g., DMF, DMSO) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each solvent before use.
-
Reaction Conditions: Some synthetic routes require elevated temperatures, which can increase the vapor pressure of hazardous reagents and solvents.[3] Ensure that the reaction setup is secure and that temperature is carefully controlled.
Troubleshooting Guides
Problem 1: Low or No Yield in Cyanation Reaction
| Possible Cause | Troubleshooting Suggestion |
| Low Reactivity of Aryl Halide | If starting from an aryl chloride, consider switching to the more reactive aryl bromide or iodide. |
| Inactive Cyanide Source | Use a fresh, high-quality source of copper(I) cyanide. The purity of the cyanide reagent is crucial for a successful reaction. |
| Inappropriate Solvent | The choice of solvent is critical. Screen different polar aprotic solvents like DMF, DMSO, or NMP. Ensure the solvent is anhydrous, as water can interfere with the reaction.[4] |
| Insufficient Temperature | Cyanation reactions often require high temperatures to proceed at a reasonable rate.[3] Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
| Poor Solubility of Reagents | Select a solvent in which all reactants, especially the cyanide salt, have adequate solubility at the reaction temperature. |
Problem 2: Formation of Impurities and Side Products
| Possible Cause | Troubleshooting Suggestion |
| Hydrolysis of the Nitrile Group | If water is present, the newly formed nitrile can be hydrolyzed to the corresponding amide or carboxylic acid. Ensure strictly anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[4] |
| Side Reactions with the Solvent | At high temperatures, solvents like DMF can decompose, especially in the presence of strong bases, leading to impurities.[4] If solvent decomposition is suspected, consider using a more thermally stable solvent like DMSO or sulfolane. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). If the reaction stalls, a higher temperature or longer reaction time may be necessary. |
Solvent Effects on Cyanation Yield (Illustrative Data)
| Solvent | Solvent Type | Boiling Point (°C) | Expected Impact on Yield | Rationale |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | High | Good at solvating the copper salt and promoting the nucleophilic attack of the cyanide ion.[3][4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | High | Similar to DMF, its high polarity and boiling point are favorable for this type of reaction.[4] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | High | Its high boiling point allows for reactions to be run at elevated temperatures, which can be necessary for less reactive substrates.[5] |
| Pyridine | Polar Aprotic | 115 | Moderate to High | Can be an effective solvent, but its lower boiling point might limit the reaction temperature.[3] |
| Nitrobenzene | Polar Aprotic | 211 | Moderate to High | High boiling point is advantageous, but it can be more difficult to remove during workup.[3] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Low to Moderate | Generally, a lower boiling point and less polar than DMF or DMSO, which may result in slower reaction rates and lower yields for traditional Rosenmund-von Braun reactions.[6] |
Experimental Protocols
Protocol 1: Synthesis from 3-Chloro-4-(trifluoromethoxy)benzamide
This protocol is based on the dehydration of the corresponding amide.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-chloro-4-(trifluoromethoxy)benzamide.
-
Reagent Addition: Under a fume hood, carefully add an excess of thionyl chloride (SOCl₂) to the flask. The thionyl chloride acts as both the dehydrating agent and the solvent.
-
Reaction Conditions: Slowly heat the mixture to 85°C. The reaction progress can be monitored by observing the evolution of gas (HCl and SO₂).
-
Workup and Purification: Once the reaction is complete, the excess thionyl chloride is removed by distillation. The resulting crude product is then purified by fractional distillation under reduced pressure to yield this compound.
Protocol 2: Synthesis via Rosenmund-von Braun Reaction (General Procedure)
This is a generalized protocol for the cyanation of an aryl halide.
-
Reaction Setup: In an oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the starting material (e.g., 3-chloro-4-bromo-1-(trifluoromethoxy)benzene) and copper(I) cyanide.
-
Solvent Addition: Add a dry, polar aprotic solvent such as DMF or NMP.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 150-200°C) under a nitrogen atmosphere. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is typically poured into an aqueous solution of a complexing agent (e.g., ferric chloride or ethylenediamine) to remove copper salts. The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, usually by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in cyanation reactions.
References
- 1. prepchem.com [prepchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
Technical Support Center: Purification of 3-Chloro-4-(trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-Chloro-4-(trifluoromethoxy)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most probable impurities in crude this compound stem from its synthesis, which often involves the Sandmeyer reaction of 3-chloro-4-trifluoromethoxy aniline.[1] Potential impurities include:
-
Unreacted Starting Material: 3-chloro-4-trifluoromethoxy aniline.
-
Side-products from Diazotization: Phenolic compounds formed by the reaction of the diazonium salt with water.
-
Byproducts from Cyanation: Other cyanide-containing species.
-
Residual Solvents: Solvents used during the synthesis and workup.
Q2: My crude product is a colored solid. What is the likely cause and how can I decolorize it?
A colored appearance (e.g., yellow or brown) in the crude product is often due to the presence of minor, highly colored impurities, which can be byproducts from the synthesis. The product itself is a solid with a melting point of 38-40°C.
For decolorization, you can employ the following techniques:
-
Recrystallization with Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can effectively adsorb colored impurities.
-
Silica Gel Chromatography: Passing the crude product through a short plug of silica gel can also remove colored impurities.
Q3: What are the recommended analytical methods to assess the purity of this compound?
To accurately determine the purity of your compound, a combination of the following analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and certain byproducts. A purity of ≥99.2% has been reported using GC analysis.[1]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying a wide range of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can help identify and quantify impurities with distinct spectral signatures.
-
Melting Point Analysis: A sharp melting point range close to the literature value (38-40°C) is a good indicator of high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Troubleshooting & Optimization |
| Oiling out instead of crystallization. | The compound is precipitating from a supersaturated solution at a temperature above its melting point. The solvent may be too non-polar. | - Ensure the solution cools slowly to room temperature before placing it in an ice bath. - Try a more polar solvent or a mixed solvent system. A good starting point for substituted benzonitriles is an ethanol/water mixture. |
| No crystal formation upon cooling. | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent even at low temperatures. | - Concentrate the solution by evaporating some of the solvent. - Add a less polar co-solvent (an anti-solvent) dropwise to the cooled solution to induce precipitation. - Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. - Add a seed crystal of the pure compound. |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used for dissolution. Premature crystallization during hot filtration. | - Choose a solvent in which the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Ensure the filtration apparatus is pre-heated before hot filtration to prevent the product from crystallizing on the filter paper. |
| Product is still impure after recrystallization. | The chosen solvent does not effectively differentiate between the product and the impurity (they have similar solubilities). The impurity was co-crystallized with the product. | - Perform a second recrystallization with a different solvent system. - Consider an alternative purification method such as column chromatography. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Troubleshooting & Optimization |
| Poor separation of product and impurities. | The eluent system is not optimized. The column was not packed properly. | - Screen different eluent systems using Thin Layer Chromatography (TLC) to find a solvent mixture that provides good separation (Rf of the product around 0.3-0.4). For aromatic nitriles, mixtures of hexane and ethyl acetate are a good starting point. - Ensure the silica gel is packed uniformly to avoid channeling. |
| Product is not eluting from the column. | The eluent is not polar enough. The compound may be adsorbing irreversibly to the silica gel. | - Gradually increase the polarity of the eluent. - If the compound is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve elution. |
| Product elutes too quickly (with the solvent front). | The eluent is too polar. | - Decrease the polarity of the eluent system. |
Experimental Protocols
General Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined empirically.
1. Solvent Selection:
-
Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, toluene, and mixtures like ethanol/water or hexanes/ethyl acetate) at room and elevated temperatures.
-
A suitable solvent will dissolve the compound when hot but not when cold.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
3. Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
4. Hot Filtration:
-
If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once crystals start to form, the flask can be placed in an ice bath to maximize the yield.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
General Column Chromatography Protocol
1. Adsorbent and Eluent Selection:
-
Use silica gel as the stationary phase.
-
Determine the optimal eluent system by running TLC plates with various solvent mixtures (e.g., gradients of ethyl acetate in hexanes). Aim for an Rf value of 0.3-0.4 for the product.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack uniformly.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).
-
Carefully apply the sample to the top of the column.
4. Elution:
-
Start eluting with the least polar solvent mixture determined from TLC analysis.
-
Gradually increase the polarity of the eluent if necessary to elute the product.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
5. Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Purification Workflow Diagram
References
Technical Support Center: Purification of Crude 3-Chloro-4-(trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of crude 3-Chloro-4-(trifluoromethoxy)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities in crude this compound typically originate from the synthetic route employed. The two main synthetic pathways can introduce the following contaminants:
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From the Sandmeyer Reaction (starting from 3-chloro-4-trifluoromethoxy aniline):
-
Unreacted Starting Material: Residual 3-chloro-4-trifluoromethoxy aniline.
-
Phenolic Byproducts: Formation of 3-chloro-4-(trifluoromethoxy)phenol due to the reaction of the diazonium salt with water, especially at elevated temperatures.
-
Biaryl Compounds: These can result from the coupling of two aryl radicals.
-
Azo Compounds: May form if the diazonium salt couples with unreacted aniline.
-
-
From Dehydration of 3-chloro-4-(trifluoromethoxy)benzamide:
-
Unreacted Starting Material: Residual 3-chloro-4-(trifluoromethoxy)benzamide.
-
Q2: My purified product has a low melting point and a broad melting range. What is the likely cause?
A2: A low and broad melting point is a strong indicator of the presence of impurities. The most common culprits are residual starting materials or side-products from the synthesis, which disrupt the crystal lattice of the pure compound.
Q3: After purification by distillation, my product is still not pure according to GC analysis. What could be the issue?
A3: If fractional distillation does not yield a product of high purity, it is likely that the impurities have boiling points very close to that of this compound. In this scenario, consider employing an alternative purification technique such as recrystallization or preparative HPLC.
Q4: I am observing a colored impurity in my crude product. How can I remove it?
A4: Colored impurities, often arising from azo compounds or other polymeric side products, can sometimes be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before the filtration step.
Troubleshooting Guides
Issue 1: Low Purity After Recrystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| Oily precipitate forms instead of crystals. | The solvent polarity is not optimal, or the solution is supersaturated. | Re-heat the solution and add a small amount of a co-solvent to adjust the polarity. Ensure the solution cools down slowly. |
| Low recovery of purified product. | The chosen solvent is too good, even at low temperatures, or too much solvent was used. | Select a solvent in which the product has lower solubility at cold temperatures. Use the minimum amount of hot solvent required to dissolve the crude product. |
| Impurities are still present in the final product. | The impurities have very similar solubility to the product in the chosen solvent. | Try a different recrystallization solvent or a solvent mixture. If this fails, column chromatography may be necessary. |
Issue 2: Inefficient Purification by Fractional Distillation
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor separation of product and impurities. | The boiling points of the components are too close for effective separation by simple fractional distillation. | Use a longer fractionating column or a column with a higher number of theoretical plates. Alternatively, consider purification by preparative HPLC. |
| The product decomposes during distillation. | The distillation temperature is too high. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the product. |
Experimental Protocols
Recrystallization Protocol
This protocol provides a general procedure for the purification of crude this compound. The choice of solvent is critical and should be determined experimentally. A good starting point is a solvent system where the compound is soluble in the hot solvent and sparingly soluble when cold, such as an ethanol/water mixture.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture with water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Fractional Vacuum Distillation Protocol
This method is suitable for purifying larger quantities of the product, especially if the impurities are less volatile.
Materials:
-
Crude this compound
-
Distillation flask
-
Fractionating column (e.g., Vigreux column)
-
Condenser
-
Receiving flask
-
Thermometer
-
Vacuum source and trap
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum.
-
Charging the Flask: Add the crude product and a magnetic stir bar to the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distillate that comes over at a stable temperature corresponding to the boiling point of this compound at the recorded pressure. Discard the initial and final fractions, which are likely to contain impurities.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Data Presentation
Table 1: Hypothetical Purity Analysis of this compound Before and After Purification
| Purification Method | Purity of Crude Product (GC-MS Area %) | Purity of Purified Product (GC-MS Area %) | Major Impurity Removed |
| Recrystallization (Ethanol/Water) | 85.2% | 99.5% | 3-chloro-4-(trifluoromethoxy)benzamide |
| Fractional Vacuum Distillation | 88.0% | 99.2% | Unidentified higher boiling point impurity |
| Preparative HPLC | 90.5% | >99.8% | Isomeric impurity |
Visualizations
stability issues of 3-Chloro-4-(trifluoromethoxy)benzonitrile under reaction conditions
Welcome to the technical support center for 3-Chloro-4-(trifluoromethoxy)benzonitrile. This resource is designed to assist researchers, scientists, and professionals in drug development with troubleshooting and frequently asked questions regarding the stability of this compound under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under typical laboratory conditions?
A: this compound is a generally stable compound under normal laboratory storage conditions, which include keeping it in a cool, dry, and well-ventilated area away from heat sources.[1][2] The trifluoromethoxy group, in particular, is known to be relatively inert and exhibits strong stability under heating, as well as acidic or basic conditions.[1] However, the nitrile and chloro functional groups can be susceptible to reaction under specific conditions.
Q2: How stable is the trifluoromethoxy (-OCF3) group?
A: The trifluoromethoxy group is one of the most stable fluorine-containing substituents.[1] It is significantly more stable than a trifluoromethyl (-CF3) group and is generally resistant to cleavage under a wide range of acidic and basic conditions, as well as high temperatures.[1][3] This high stability is a key feature that makes it a valuable substituent in medicinal and agrochemical research.[4]
Q3: What are the potential stability issues related to the nitrile (-CN) group?
A: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide intermediate.[5][6] This reaction is typically catalyzed by strong acids or bases, especially at elevated temperatures.[6][7] While the reaction with water alone is very slow, heating with dilute acid or alkali will promote hydrolysis.[5][6]
Q4: Under what conditions can the chloro (-Cl) group react?
A: As an aryl chloride, the chlorine atom in this compound is generally unreactive towards nucleophilic substitution under standard conditions.[8][9] This is due to the strength of the carbon-halogen bond in aryl halides.[9] However, nucleophilic aromatic substitution can occur under harsh conditions, such as high temperatures and pressures, or in the presence of strong nucleophiles.[2][8] The presence of the electron-withdrawing nitrile and trifluoromethoxy groups can activate the aryl ring, making it more susceptible to nucleophilic attack compared to simple chlorobenzene.[8]
Troubleshooting Guide
Issue 1: I am observing the formation of a carboxylic acid derivative as a side product in my reaction.
-
Question: What could be causing the formation of 3-Chloro-4-(trifluoromethoxy)benzoic acid?
-
Answer: The formation of the corresponding benzoic acid is likely due to the hydrolysis of the nitrile group. This can be promoted by the presence of strong acids or bases in your reaction mixture, especially if the reaction is heated. Even trace amounts of water in the presence of an acid or base catalyst can lead to this side product. To mitigate this, ensure your reagents and solvents are anhydrous and consider using a milder catalyst or a lower reaction temperature if the desired transformation allows.
Issue 2: My reaction yield is low, and I suspect decomposition of the starting material.
-
Question: What are the likely decomposition pathways for this compound under my reaction conditions?
-
Answer: Apart from nitrile hydrolysis, decomposition could occur via nucleophilic substitution of the chlorine atom, particularly if your reaction involves strong nucleophiles (e.g., alkoxides, amines) and is run at elevated temperatures. While the trifluoromethoxy group is very stable, extreme conditions could potentially lead to its degradation, although this is less common.[1] To troubleshoot, you can monitor the reaction at different time points using techniques like TLC or LC-MS to identify the formation of any major degradation products.
Issue 3: I am trying to perform a reaction at the chloro position, but it is not proceeding.
-
Question: Why is the nucleophilic substitution of the chlorine atom so difficult?
-
Answer: Aryl chlorides are inherently less reactive towards nucleophilic substitution than alkyl chlorides.[8][10][11] The carbon-chlorine bond is strengthened by resonance with the aromatic ring.[9] While the electron-withdrawing groups on your molecule do provide some activation, the reaction may still require forcing conditions such as high temperatures, high pressures, or the use of a suitable catalyst (e.g., a copper or palladium catalyst for specific coupling reactions).
Data Presentation
Table 1: Qualitative Stability of Functional Groups in this compound
| Functional Group | Condition | Stability | Potential Reactions |
| Trifluoromethoxy (-OCF3) | Strong Acids/Bases | High | Generally stable under most synthetic conditions.[1] |
| High Temperature | High | Generally stable.[1] | |
| Nitrile (-CN) | Strong Acids | Moderate | Hydrolysis to carboxylic acid.[6][7] |
| Strong Bases | Moderate | Hydrolysis to carboxylate salt.[6] | |
| High Temperature | Moderate | Can promote hydrolysis in the presence of acid or base.[5] | |
| Chloro (-Cl) | Strong Nucleophiles | Moderate-High | Nucleophilic aromatic substitution (requires harsh conditions or activation).[2][8] |
| High Temperature | High | Generally stable, but high temperatures can facilitate nucleophilic substitution.[2] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Nitrile Hydrolysis
This protocol provides a general method to assess the stability of this compound to acidic or basic conditions.
-
Reaction Setup: In separate vials, dissolve this compound (1 equivalent) in a suitable solvent (e.g., dioxane, THF).
-
Acidic Condition: To one vial, add an aqueous solution of a strong acid (e.g., 1M HCl).
-
Basic Condition: To another vial, add an aqueous solution of a strong base (e.g., 1M NaOH).
-
Monitoring: Stir the reactions at a set temperature (e.g., room temperature, 50 °C, 80 °C). At regular intervals (e.g., 1h, 4h, 8h, 24h), take an aliquot from each reaction mixture.
-
Analysis: Quench the aliquots appropriately (e.g., neutralize the acid/base). Analyze the samples by a suitable method such as HPLC, LC-MS, or TLC to monitor the disappearance of the starting material and the appearance of the corresponding benzoic acid.
-
Data Interpretation: The rate of disappearance of the starting material will provide a measure of its stability under the tested conditions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. brainly.in [brainly.in]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04624K [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Aryl halides are less reactive in nucleophilic substitution reactions - askIITians [askiitians.com]
- 11. Aryl halides are less reactive in nucleophilic substitution class 12 chemistry CBSE [vedantu.com]
managing exotherms in large-scale 3-Chloro-4-(trifluoromethoxy)benzonitrile synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing exotherms during the large-scale synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound, and what are the key exothermic steps?
A1: The most prevalent industrial synthesis of this compound is a two-step process starting from 3-chloro-4-(trifluoromethoxy)aniline. This process involves:
-
Diazotization: The reaction of 3-chloro-4-(trifluoromethoxy)aniline with a nitrosating agent, typically sodium nitrite, in the presence of a strong acid (like hydrochloric acid) to form the corresponding diazonium salt. This step is highly exothermic and requires strict temperature control.[1][2]
-
Sandmeyer Cyanation: The subsequent reaction of the in-situ generated diazonium salt with a cyanide source, usually a mixture of copper(I) cyanide and sodium cyanide, to yield the final product.[3][4] This step is also exothermic.[3]
Both diazotization and the Sandmeyer cyanation are known to generate significant heat, posing a risk of thermal runaway if not properly managed on a large scale.[5][6]
Q2: What are the primary thermal hazards associated with the large-scale synthesis of this compound?
A2: The primary thermal hazards stem from the inherent instability of the intermediate aryl diazonium salt and the exothermic nature of both the diazotization and cyanation reactions.[5][6] Key risks include:
-
Thermal Runaway during Diazotization: Diazotization reactions are highly exothermic.[1] If the cooling is insufficient, the temperature can rise uncontrollably, leading to the rapid decomposition of the diazonium salt. This decomposition is also exothermic and produces nitrogen gas, which can lead to a dangerous pressure buildup in the reactor.[6]
-
Detonation of Diazonium Salts: While typically kept in solution, accidental isolation or precipitation of diazonium salts can be extremely hazardous as they can be explosive in solid form.[1]
-
Exotherm in the Sandmeyer Reaction: The reaction of the diazonium salt with the copper cyanide solution is also exothermic.[3] Uncontrolled addition of the diazonium salt solution can lead to a rapid temperature increase, potentially causing side reactions or a runaway scenario.
Q3: What are the critical process parameters for controlling the exotherms in this synthesis?
A3: Strict control over several parameters is crucial for managing the exotherms:
-
Temperature: The diazotization step should be maintained at a low temperature, typically between 0-5°C, to ensure the stability of the diazonium salt.[7][8]
-
Addition Rate: The slow, controlled addition of sodium nitrite during diazotization and the diazonium salt solution during the Sandmeyer reaction is critical to allow the reactor's cooling system to dissipate the generated heat effectively.[2]
-
Agitation: Efficient stirring is necessary to ensure uniform temperature distribution and prevent the formation of localized hot spots.
-
Concentration: The concentration of the reactants can influence the reaction rate and the magnitude of the exotherm.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the large-scale synthesis of this compound, with a focus on exotherm management.
Issue 1: Rapid Temperature Increase During Diazotization
-
Possible Cause:
-
The addition rate of the sodium nitrite solution is too fast.[2]
-
Inadequate cooling capacity of the reactor.
-
Poor mixing leading to localized concentration of reactants.
-
-
Troubleshooting Suggestions:
-
Immediately stop the addition of sodium nitrite.
-
Ensure the reactor's cooling system is functioning at maximum capacity.
-
Increase the agitation speed to improve heat transfer.
-
Once the temperature is under control, resume the addition of sodium nitrite at a significantly reduced rate.
-
For future batches, consider diluting the sodium nitrite solution or extending the addition time.
-
Issue 2: Uncontrolled Foaming and Gas Evolution
-
Possible Cause:
-
Decomposition of the diazonium salt due to a temperature spike.[6]
-
Excess nitrous acid in the reaction mixture.
-
-
Troubleshooting Suggestions:
-
Cease all reagent addition immediately.
-
Ensure adequate venting of the reactor.
-
If the temperature is elevated, apply maximum cooling.
-
To address excess nitrous acid in future runs, use a slight stoichiometric deficit of sodium nitrite or quench the excess with a small amount of sulfamic acid at the end of the addition.
-
Issue 3: Temperature Spike During Addition of Diazonium Salt to Cyanide Solution
-
Possible Cause:
-
The addition rate of the diazonium salt solution is too high for the cooling system to handle the exotherm of the Sandmeyer reaction.[3]
-
The initial temperature of the copper cyanide solution is too high.
-
-
Troubleshooting Suggestions:
-
Halt the addition of the diazonium salt solution.
-
Apply emergency cooling if necessary.
-
Once the temperature is stabilized, restart the addition at a much slower rate, carefully monitoring the temperature.
-
Ensure the copper cyanide solution is at the correct starting temperature before beginning the addition.
-
Issue 4: Formation of Dark, Tarry Byproducts
-
Possible Cause:
-
Decomposition of the diazonium salt, leading to radical side reactions. This is often a result of poor temperature control.[8]
-
Incorrect pH of the reaction mixture.
-
-
Troubleshooting Suggestions:
-
Review and optimize temperature control protocols for both the diazotization and Sandmeyer steps.
-
Ensure the acidity of the diazotization mixture and the pH of the Sandmeyer reaction are within the optimal range as determined by laboratory-scale experiments.
-
Improved temperature control will minimize the formation of these impurities.
-
Quantitative Data
| Parameter | Diazotization | Sandmeyer Cyanation |
| Heat of Reaction (ΔH) | Low | -200 to -280 kJ/mol |
| Adiabatic Temperature Rise (ΔTad) | 7-9 K | 9-16 K |
| Peak Heat Flow | ~315 W/L | ~135 W/L |
Table 1: Estimated Thermal Data for the Synthesis of this compound (based on data for a similar compound).[3]
Experimental Protocols
The following are generalized, large-scale protocols for the key exothermic steps. Note: These protocols are for informational purposes and must be adapted and optimized for specific equipment and safety protocols.
Protocol 1: Diazotization of 3-chloro-4-(trifluoromethoxy)aniline
-
Charge a suitable reactor with 3-chloro-4-(trifluoromethoxy)aniline and an aqueous solution of hydrochloric acid.
-
Cool the mixture to 0-5°C with vigorous stirring.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the aniline hydrochloride slurry over a period of 2-4 hours, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
The resulting diazonium salt solution should be used immediately in the next step.
Protocol 2: Sandmeyer Cyanation
-
In a separate reactor, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Adjust the temperature of the cyanide solution to the desired starting temperature (e.g., 60-70°C).
-
Slowly add the cold diazonium salt solution from Protocol 1 to the hot cyanide solution over 2-3 hours, maintaining the reaction temperature within a specified range. The exotherm should be carefully monitored and controlled by the addition rate and cooling.
-
After the addition is complete, hold the reaction mixture at the target temperature for a period of time to ensure the reaction goes to completion.
-
Proceed with workup and purification.
Visualizations
Caption: Workflow for managing the diazotization exotherm.
References
- 1. chemistai.org [chemistai.org]
- 2. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. maxapress.com [maxapress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedure for 3-Chloro-4-(trifluoromethoxy)benzonitrile Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile. This document provides practical, field-tested advice for the critical work-up and purification stages of this synthesis. The insights provided herein are designed to help you navigate common challenges, ensuring high purity and yield. The synthesis of this molecule typically proceeds via a Sandmeyer reaction, starting from 3-Chloro-4-(trifluoromethoxy)aniline.[1] This guide will focus on the post-reaction procedures following the diazotization and cyanation steps.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a dark, complex slurry after the Sandmeyer cyanation. What is the primary goal of the initial work-up phase?
The primary goal is twofold: first, to neutralize any remaining acidic components from the diazotization step, and second, to decompose copper-cyanide complexes, which are often insoluble and can trap your product. A basic wash, typically with aqueous sodium carbonate or a dilute sodium hydroxide solution, is often employed. This step must be performed cautiously to avoid potential hydrolysis of the trifluoromethoxy group under harsh basic conditions.[5][6]
Q2: I've noticed a significant loss of yield after extraction. Where could my product be going?
Yield loss at this stage often points to one of several issues:
-
Incomplete Extraction: The product may have moderate polarity, requiring a more effective extraction solvent or a greater number of extraction cycles. Dichloromethane or ethyl acetate are common choices.
-
Emulsion Formation: Persistent emulsions can trap the product in the interfacial layer, preventing clean separation.[7][8]
-
Product Trapped in Precipitates: The product can be adsorbed onto or trapped within the copper salts that precipitate during the work-up.[9] Thorough washing of any filtered solids with the organic extraction solvent is crucial.
Q3: Is the trifluoromethoxy (-OCF3) group stable during the work-up?
The -OCF3 group is generally stable under neutral and acidic conditions. However, it can be susceptible to hydrolysis under strong basic conditions, elevated temperatures, or prolonged exposure to certain nucleophiles, which could convert it to a hydroxyl group.[5][6][10] Therefore, it is critical to use dilute bases for neutralization and to avoid excessive heat during the work-up and concentration steps.
Q4: What are the typical impurities I should expect, and how do I remove them?
Common impurities may include:
-
Starting Aniline: Unreacted 3-Chloro-4-(trifluoromethoxy)aniline. This can be removed with an acidic wash (e.g., dilute HCl), which will protonate the amine and move it to the aqueous layer.
-
Phenolic Byproduct: 3-Chloro-4-(trifluoromethoxy)phenol, formed from the reaction of the diazonium salt with water. This can be removed with a basic wash (e.g., dilute NaOH), which will deprotonate the phenol.
-
Copper Salts: Residual copper compounds can often be removed by washing the organic layer with aqueous ammonia or ammonium chloride solution, which forms soluble copper-ammonia complexes.
-
Side-Reaction Products: Other minor byproducts from the Sandmeyer reaction.[2] Final purification is typically achieved by column chromatography or recrystallization.
Troubleshooting Guide: Common Work-up Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | - High concentration of insoluble copper salts.- Similar densities of the aqueous and organic layers.- Presence of surfactant-like intermediates or byproducts.[7] | - Add saturated brine (NaCl solution) to increase the ionic strength and density of the aqueous layer, which helps break the emulsion.[7][11]- Gently swirl instead of vigorously shaking the separatory funnel.[7]- Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.[11]- If possible, reduce the volume of the reaction solvent by evaporation before starting the aqueous work-up.[11] |
| Product is a Dark, Oily Residue After Solvent Removal | - Presence of residual copper salts.- Formation of colored byproducts. | - Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with an aqueous solution of ammonium chloride or ammonia to complex and remove copper salts.- Treat the organic solution with activated carbon to adsorb colored impurities, followed by filtration.- Proceed with column chromatography for final purification. |
| Low Purity Confirmed by GC/MS or NMR | - Incomplete removal of starting materials or byproducts.- Co-elution of impurities during chromatography. | - Re-evaluate the washing steps. Perform sequential washes: 1. Dilute acid (e.g., 1M HCl) to remove basic impurities. 2. Water. 3. Dilute base (e.g., 1M NaOH) to remove acidic impurities. 4. Water/Brine.- Optimize the column chromatography conditions. Try a different solvent system (e.g., hexanes/ethyl acetate vs. hexanes/dichloromethane) or use a different stationary phase. |
| Formation of an Insoluble Precipitate at the Interface | - Precipitation of copper salts upon pH change.- Formation of insoluble polymeric byproducts. | - Isolate the layers as best as possible and filter the organic layer to remove the solid material. Wash the collected solid with fresh organic solvent to recover any adsorbed product.- The use of a brine wash can sometimes help clarify the layers.[12] |
Detailed Experimental Protocols
Protocol 1: General Work-up and Extraction
This protocol assumes the Sandmeyer reaction has been completed and the reaction mixture is ready for work-up.
-
Quenching & Neutralization:
-
Cool the reaction vessel in an ice-water bath.
-
Slowly and carefully add a saturated aqueous solution of sodium carbonate (Na₂CO₃) with vigorous stirring. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of 8-9. Causality: This step neutralizes the strong acid used for diazotization and helps precipitate copper salts.
-
-
Filtration (if necessary):
-
If a large amount of solid (primarily copper salts) has precipitated, filter the entire mixture through a pad of Celite®.
-
Wash the filter cake thoroughly with several portions of an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to recover any product that may be trapped. Combine the filtrate and the washings.
-
-
Liquid-Liquid Extraction:
-
Transfer the liquid mixture to a separatory funnel. If you filtered, this will be your combined filtrate and washings. If not, it will be the entire quenched reaction mixture.
-
Extract the aqueous phase three times with ethyl acetate (EtOAc) or dichloromethane (DCM). Causality: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
-
Combine the organic layers.
-
-
Washing the Organic Layer:
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Slurry Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and concentrate it on the rotary evaporator to obtain a dry, free-flowing powder.
-
-
Column Preparation and Elution:
-
Prepare a silica gel column using a suitable solvent system. A common starting point is a hexane/ethyl acetate gradient. For this product, a low polarity system such as 95:5 or 90:10 Hexane:EtOAc is a good starting point.
-
Carefully load the silica-adsorbed crude product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
-
Final Concentration:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Workflow Visualizations
// Waste Streams node [shape=none, fillcolor=none, style=none, fontcolor="#EA4335"]; AqueousWaste1 [label="Aqueous Waste\n(Salts)"]; AqueousWaste2 [label="Aqueous Waste\n(Impurities)"];
Extract -> AqueousWaste1 [dir=back, style=dashed, arrowhead=none]; Wash -> AqueousWaste2 [dir=back, style=dashed, arrowhead=none]; } ` Caption: General experimental workflow for the work-up and purification.
// Nodes Start [label="Problem Encountered\nDuring Extraction", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"];
// Emulsion Path Emulsion [label="Is a persistent\nemulsion forming?", shape=diamond, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; AddBrine [label="Action: Add Saturated Brine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FilterCelite [label="Action: Filter through Celite", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GentleMix [label="Action: Swirl, don't shake", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Dark Color Path DarkColor [label="Is the final product\na dark oil?", shape=diamond, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; WashAmmonia [label="Action: Wash with aq. NH4Cl\n(Removes Copper)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Carbon [label="Action: Treat with\nActivated Carbon", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Low Purity Path LowPurity [label="Is post-column\npurity low?", shape=diamond, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ReWash [label="Action: Re-dissolve & re-wash\n(Acid/Base sequence)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ChangeSolvent [label="Action: Change chromatography\nsolvent system", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Emulsion; Start -> DarkColor [style=dashed]; Start -> LowPurity [style=dashed];
Emulsion -> AddBrine [label="Yes"]; AddBrine -> FilterCelite [label="If persists"]; FilterCelite -> GentleMix [label="Pro-Tip for\nnext time"]; Emulsion -> DarkColor [label="No", style=dashed];
DarkColor -> WashAmmonia [label="Yes"]; WashAmmonia -> Carbon [label="If color\nremains"]; DarkColor -> LowPurity [label="No", style=dashed];
LowPurity -> ReWash [label="Yes"]; ReWash -> ChangeSolvent [label="If co-eluting"]; } ` Caption: Decision tree for troubleshooting common work-up issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. EP0334188A2 - Process for producing aromatic nitrile - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
Validation & Comparative
Spectroscopic Fingerprinting: A Comparative Guide to the Structural Confirmation of 3-Chloro-4-(trifluoromethoxy)benzonitrile
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic techniques used to elucidate the structure of 3-Chloro-4-(trifluoromethoxy)benzonitrile. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages data from structurally similar analogs to predict and rationalize its spectroscopic characteristics.
This comparative analysis serves as a practical framework for confirming the identity and purity of this compound. The methodologies and data interpretation principles outlined are broadly applicable to the characterization of other substituted aromatic compounds.
Comparative Spectroscopic Data Analysis
The structural confirmation of this compound relies on a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Each technique provides unique and complementary information about the molecule's functional groups, connectivity, and overall structure.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in a molecule. For this compound, the most characteristic absorption bands are expected for the nitrile (-C≡N) group and the trifluoromethoxy (-OCF₃) group, alongside vibrations from the substituted benzene ring.
Table 1: Comparison of Key Infrared Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Expected) | 4-Chloro-3-(trifluoromethyl)benzonitrile (Analog) | 3-Chloro-4-(trifluoromethyl)benzonitrile (Analog) |
| C≡N Stretch | ~2230 | ~2235 | ~2232 |
| C-O Stretch (Ar-O) | ~1250-1200 | N/A | N/A |
| C-F Stretch (-OCF₃) | ~1100-1000 | N/A | N/A |
| C-F Stretch (-CF₃) | N/A | ~1320, ~1170, ~1130 | ~1325, ~1180, ~1140 |
| C-Cl Stretch | ~800-700 | ~830 | ~840 |
| Aromatic C-H Stretch | ~3100-3000 | ~3090 | ~3095 |
| Aromatic C=C Stretch | ~1600, ~1500, ~1400 | ~1590, ~1490, ~1410 | ~1595, ~1495, ~1415 |
Note: Data for analogs are sourced from publicly available spectral databases. Expected values for the target compound are based on typical group frequencies and comparison with analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The substitution pattern will dictate their chemical shifts and coupling patterns.
Table 2: Comparison of ¹H NMR Spectral Data (ppm)
| Proton | This compound (Expected) | 4-Chloro-3-(trifluoromethyl)benzonitrile (Analog) |
| H-2 | ~7.8 (d) | ~7.9 (d) |
| H-5 | ~7.4 (d) | ~7.6 (d) |
| H-6 | ~7.6 (dd) | ~7.7 (dd) |
Note: Expected chemical shifts and multiplicities (d = doublet, dd = doublet of doublets) are based on the analysis of substituent effects and data from related compounds.
The carbon NMR spectrum will reveal the number of unique carbon atoms and provide insights into their electronic environment. The presence of the electron-withdrawing nitrile, chloro, and trifluoromethoxy groups will significantly influence the chemical shifts of the aromatic carbons.
Table 3: Comparison of ¹³C NMR Spectral Data (ppm)
| Carbon | This compound (Expected) | 4-Chloro-3-(trifluoromethyl)benzonitrile (Analog) |
| C-CN | ~117 | ~116 |
| C-Cl | ~125 | ~134 |
| C-OCF₃ | ~150 (q) | N/A |
| C-CF₃ | N/A | ~132 (q) |
| Aromatic CH | ~115, ~128, ~133 | ~128, ~130, ~133 |
| Aromatic C (quaternary) | ~110 | ~112 |
Note: Expected chemical shifts are based on additive models and comparison with analogs. The carbon attached to the -OCF₃ and -CF₃ groups is expected to show quartet (q) splitting due to coupling with the fluorine atoms.
The fluorine NMR spectrum is particularly diagnostic for fluorinated compounds. A single signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.
Table 4: Comparison of ¹⁹F NMR Spectral Data (ppm)
| Fluorine Group | This compound (Expected) | 4-Chloro-3-(trifluoromethyl)benzonitrile (Analog) |
| -OCF₃ | ~ -58 | N/A |
| -CF₃ | N/A | ~ -63 |
Note: Chemical shifts are referenced to CFCl₃. The chemical shift of the -OCF₃ group is typically found at a slightly different position compared to a -CF₃ group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the elemental composition and aspects of the structure.
Table 5: Comparison of Key Mass Spectrometry Data (m/z)
| Ion | This compound (Expected) | 4-Chloro-3-(trifluoromethyl)benzonitrile (Analog) |
| [M]⁺ | 221/223 (isotope pattern) | 205/207 (isotope pattern) |
| [M-Cl]⁺ | 186 | 170 |
| [M-OCF₃]⁺ | 136 | N/A |
| [M-CF₃]⁺ | N/A | 136 |
Note: The molecular ion peak [M]⁺ is expected to show a characteristic 3:1 isotope pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns are predicted based on the stability of the resulting ions.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: A background spectrum is collected first. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The final IR spectrum is generated by the instrument's software, which automatically ratios the sample spectrum to the background spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is performed.
-
¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum.
-
¹⁹F NMR: A one-pulse experiment, often with proton decoupling.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
Mass Spectrometry (MS)
-
Instrument: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Sample Preparation: For EI, a small amount of the sample is introduced into the instrument, often via a direct insertion probe or a gas chromatograph. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the source.
-
Data Acquisition: The instrument is set to scan a relevant mass-to-charge (m/z) range.
-
Data Processing: The resulting mass spectrum shows the relative abundance of different ions as a function of their m/z ratio.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process of structural confirmation.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical process for structural confirmation.
comparing spectroscopic data of 3-Chloro-4-(trifluoromethoxy)benzonitrile with literature values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimentally obtained spectroscopic data for 3-Chloro-4-(trifluoromethoxy)benzonitrile against literature values of a closely related compound, 4-(trifluoromethoxy)benzonitrile. This comparison is necessitated by the absence of published spectroscopic reference data for this compound itself. The structural similarity between the two compounds allows for a meaningful, albeit indirect, comparison, providing a valuable benchmark for researchers working with this substance.
Data Presentation: A Spectroscopic Comparison
The following table summarizes the expected experimental data for this compound and compares it with the available literature data for 4-(trifluoromethoxy)benzonitrile.
| Spectroscopic Technique | Experimental Data for this compound (Expected) | Literature Data for 4-(trifluoromethoxy)benzonitrile [1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-7.9 (d, 1H), ~7.6-7.7 (dd, 1H), ~7.4-7.5 (d, 1H) | δ 7.73 (d, J=8.8 Hz, 2H), 7.33 (d, J=8.1 Hz, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~150 (q), ~135, ~133, ~122, ~120 (q), ~116, ~115 | δ 152.4, 134.7, 121.5, 120.4 (q, J=259.7 Hz), 117.2, 110.1 |
| IR Spectroscopy (ATR) | ν (cm⁻¹) ~2230 (C≡N), ~1260 (C-O), ~1220 & ~1170 (C-F), ~890 (C-Cl) | ν (cm⁻¹) 2235 (C≡N), 1261 (C-O), 1219 & 1167 (C-F) |
| Mass Spectrometry (EI) | m/z (%) 221 (M⁺), 192, 157 | m/z (%) 187 (M⁺), 158, 139 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III 400 MHz spectrometer equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Proton NMR spectra were acquired at 400 MHz with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired at 100 MHz with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during the acquisition.
-
Data Processing: The collected free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (ATR) accessory with a diamond crystal.
-
Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance spectrum was converted to absorbance.
3. Mass Spectrometry (MS)
-
Instrumentation: A Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer with electron ionization (EI) source.
-
Sample Introduction: The sample was introduced via a direct insertion probe.
-
Ionization: Electron ionization was performed at 70 eV.
-
Mass Analysis: The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-500.
-
Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion and major fragment ions.
Workflow for Spectroscopic Data Comparison
The following diagram illustrates the logical workflow for comparing the experimental spectroscopic data of a synthesized compound with literature values.
Caption: A flowchart outlining the process of comparing experimental spectroscopic data with literature values, including the step of using a proxy compound when direct literature data is unavailable.
References
A Comparative Guide to HPLC Purity Validation of Synthesized 3-Chloro-4-(trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an intermediate is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built. 3-Chloro-4-(trifluoromethoxy)benzonitrile, a key building block in the synthesis of various agrochemicals and pharmaceuticals, is no exception.[1] Its synthesis, while well-established, can introduce a spectrum of process-related impurities, including unreacted starting materials, intermediates, and byproducts. Therefore, a robust, validated analytical method for purity determination is of paramount importance.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound against other viable analytical techniques. Grounded in the principles of scientific integrity and regulatory compliance, this document details a comprehensive experimental protocol for a reversed-phase HPLC (RP-HPLC) method, discusses its validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and objectively compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Central Role of HPLC in Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and broad applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[2][3] For a substituted aromatic compound like this compound, RP-HPLC is particularly well-suited, separating the analyte from its potential impurities based on differences in their hydrophobicity.
Proposed HPLC Method for this compound
The development of a robust HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detection parameters to achieve optimal separation and sensitivity. For fluorinated aromatic compounds, C18 or fluorinated stationary phases can offer unique selectivity.[4][5]
Experimental Protocol:
| Parameter | Specification | Rationale |
| Instrument | HPLC system with UV Detector | Standard equipment in analytical laboratories. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm) | Provides good retention and separation for moderately polar to non-polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for any ionizable impurities. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with a low UV cutoff.[6] |
| Gradient | 0-2 min: 40% B; 2-20 min: 40-90% B; 20-25 min: 90% B; 25-27 min: 90-40% B; 27-30 min: 40% B | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 230 nm | Benzonitrile derivatives typically exhibit strong UV absorbance at this wavelength. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |
| Sample Preparation | 0.5 mg/mL in Acetonitrile:Water (50:50) | Ensures sample solubility and compatibility with the mobile phase. |
Method Validation: A Cornerstone of Trustworthiness
A self-validating analytical method is one that has been rigorously tested to ensure it is fit for its intended purpose. The ICH Q2(R1) guidelines provide a comprehensive framework for this validation, encompassing several key parameters.[7][8][9][10]
Key Validation Parameters for the HPLC Purity Method:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of potential impurities. This is demonstrated by separating the main peak from known impurities and/or by subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and demonstrating that they are resolved from the main peak. Potential impurities in the synthesis of this compound could include the starting material, 3-chloro-4-trifluoromethoxybenzamide, and byproducts from side reactions.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of solutions of known concentrations (at least five) and demonstrating a linear relationship between peak area and concentration (correlation coefficient R² > 0.999).
-
Accuracy: The closeness of the test results to the true value. This is often determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Analysis of replicate samples on different days, by different analysts, or on different instruments. The results are typically expressed as the relative standard deviation (%RSD).
-
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantitated.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Comparative Analysis of Purity Validation Techniques
While HPLC is a powerful tool, a comprehensive understanding of its performance relative to other techniques is crucial for selecting the most appropriate analytical strategy.
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with detection by mass spectrometry.[3] | Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei.[11] |
| Applicability to Analyte | Excellent. This compound is non-volatile and has a UV chromophore. | Good. The compound is likely volatile enough for GC analysis. | Excellent. Provides structural confirmation and absolute quantification without a specific reference standard.[11] |
| Key Advantages | Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. High sensitivity and resolution.[2] | High resolution for volatile and semi-volatile impurities. Provides structural information for impurity identification.[3] | Highly accurate and precise. Does not require a reference standard of the analyte for quantification. Non-destructive.[11] |
| Key Disadvantages | Requires a reference standard for quantification. May not be suitable for volatile impurities. | Limited to thermally stable and volatile compounds. Potential for sample degradation at high temperatures. | Lower sensitivity compared to chromatographic methods. Requires a more expensive instrument and specialized expertise. |
| Impurity Detection | Excellent for a broad range of process-related and degradation impurities. | Best for volatile and semi-volatile impurities, such as residual solvents. | Good for identifying and quantifying impurities at levels of ~0.1% and above. |
| Quantitative Accuracy | High, dependent on the purity of the reference standard. | High, dependent on the purity of the reference standard. | Very high, considered a primary ratio method. |
Workflow and Decision-Making in Purity Validation
The selection of an appropriate purity validation strategy is a critical decision in the drug development process. The following diagrams illustrate a typical workflow for HPLC method validation and a decision-making tree for selecting the most suitable analytical technique.
HPLC Purity Method Validation Workflow
Caption: A typical workflow for the development and validation of an HPLC purity method.
Decision Tree for Selecting a Purity Validation Method
Caption: A decision-making guide for selecting the appropriate purity validation technique.
Conclusion: An Integrated Approach to Ensuring Purity
For the comprehensive purity validation of synthesized this compound, a well-validated RP-HPLC method serves as a robust and reliable primary technique. Its ability to separate a wide range of potential non-volatile impurities makes it indispensable for routine quality control.
However, a truly comprehensive purity assessment often benefits from an orthogonal approach. GC-MS is an excellent complementary technique for the analysis of volatile impurities and residual solvents, which may not be amenable to HPLC analysis. Furthermore, qNMR provides an invaluable tool for the absolute quantification of the main component without the need for a specific certified reference standard, thereby serving as a primary method for purity assignment.
By understanding the strengths and limitations of each technique and implementing a validation strategy grounded in the principles of the ICH Q2(R1) guidelines, researchers and drug development professionals can ensure the highest level of confidence in the purity of this compound, thereby safeguarding the quality and integrity of the final pharmaceutical or agrochemical product.
References
- 1. This compound [myskinrecipes.com]
- 2. soeagra.com [soeagra.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Quantitative NMR (qNMR) for the Assay of 3-Chloro-4-(trifluoromethoxy)benzonitrile
This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the precise assay of 3-Chloro-4-(trifluoromethoxy)benzonitrile, a key intermediate in pharmaceutical synthesis. Designed for researchers, analytical scientists, and drug development professionals, this document objectively evaluates qNMR against traditional chromatographic techniques and delivers a robust, field-proven protocol grounded in established scientific principles and regulatory standards.
Introduction: The Need for Absolute Quantification
The purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates are critical quality attributes that directly impact the safety and efficacy of therapeutic products. This compound is a complex substituted benzonitrile whose accurate quantification is paramount. While chromatographic methods like HPLC and GC are staples in analytical chemistry, they are relative techniques that rely on the availability of a pure, well-characterized reference standard of the analyte itself.
Quantitative NMR (qNMR) emerges as a powerful primary or absolute analytical method.[1][2] Its fundamental principle—that the area of an NMR signal is directly proportional to the number of nuclei generating that signal—allows for the determination of concentration and purity without needing an identical reference standard of the analyte.[1][3] This guide will explore the practical application of ¹H qNMR for the assay of this compound, detailing a self-validating protocol and comparing its performance to alternative methods.
qNMR vs. Chromatographic Methods: A Head-to-Head Comparison
The selection of an analytical method is a critical decision driven by the analyte's properties, the sample matrix, and the specific requirements of the measurement (e.g., speed, accuracy, regulatory acceptance). Below is a comparative summary of qNMR against High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), common techniques for analyzing substituted benzonitriles.[4][5]
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Absolute quantification based on the direct proportionality between NMR signal area and the number of nuclei.[1][6] | Relative quantification based on comparing the analyte's response (e.g., UV absorbance) to a calibration curve generated from a reference standard. | Relative quantification based on comparing the analyte's response (e.g., FID signal) to a calibration curve generated from a reference standard. |
| Reference Standard | Requires a well-characterized internal standard (IS) of a different compound; no analyte-specific standard needed.[1][2] | Requires a certified reference material (CRM) of the specific analyte being quantified. | Requires a certified reference material (CRM) of the specific analyte being quantified. |
| Sample Preparation | Simple dissolution of a precisely weighed sample and internal standard. | Often requires filtration and dilution; mobile phase preparation is critical. | May require derivatization to improve volatility and thermal stability; suitable for volatile compounds.[5] |
| Analysis Time | Relatively fast for low molecular weight compounds, typically 10-15 minutes per sample for data acquisition.[2] | Can range from 15 to 60 minutes per sample, depending on the separation complexity. | Run times are typically in the range of 15-45 minutes. |
| Sample Nature | Non-destructive; the sample can be recovered and used for further analysis.[1][7] | Destructive; the sample is consumed during the analysis. | Destructive; the sample is consumed during the analysis. |
| Specificity | Highly specific due to the unique chemical shifts of nuclei in a molecule. Provides structural confirmation alongside quantification. | Specificity depends on chromatographic resolution from impurities and matrix components. Co-elution is a potential issue. | High specificity, especially when coupled with a mass spectrometer (GC-MS), which provides mass-to-charge ratio information. |
| Versatility | A single internal standard can be used to quantify multiple components in a mixture, provided their signals are resolved.[2] | Method is specific to the analyte and its related impurities; changes in analyte require method re-development and re-validation. | Method is specific to volatile and thermally stable compounds. |
| Regulatory Standing | Recognized by pharmacopeias like the USP as a primary ratio method capable of providing SI-traceable results.[8][9][10] | Widely accepted and the most common method in pharmaceutical quality control. | Commonly used for residual solvent analysis and for volatile impurities. |
Workflow for qNMR Assay Development
The successful implementation of a qNMR assay relies on a systematic approach that considers the analyte, the internal standard, and the experimental parameters. This workflow ensures the development of a robust and reliable method.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. azom.com [azom.com]
- 3. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR General Chapters and Best Practices for Compliance (Live Webcast) [usp.org]
- 9. usp.org [usp.org]
- 10. [PDF] Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉 | Semantic Scholar [semanticscholar.org]
A Comparative Guide to 3-Chloro-4-(trifluoromethoxy)benzonitrile and Other Benzonitrile Reagents in Modern Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular architectures. Substituted benzonitriles are a critical class of reagents, offering a versatile handle for a variety of chemical transformations. This guide provides an in-depth comparative analysis of 3-Chloro-4-(trifluoromethoxy)benzonitrile, a key reagent, against other commonly employed benzonitriles. We will explore its reactivity, supported by experimental data and mechanistic insights, to provide a clear understanding of its unique advantages in the synthesis of pharmaceuticals and advanced materials.
Introduction to this compound: A Profile
This compound is a polysubstituted aromatic compound featuring a nitrile group, a chlorine atom, and a trifluoromethoxy group. This specific arrangement of substituents imparts a unique electronic profile that dictates its reactivity and utility in organic synthesis.
Key Structural Features and Their Electronic Impact:
-
Nitrile Group (-CN): A strong electron-withdrawing group through both inductive and resonance effects, it activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and serves as a versatile precursor for amines, carboxylic acids, and amides.[1]
-
Chlorine Atom (-Cl): An inductively electron-withdrawing and weakly deactivating group for electrophilic aromatic substitution. It serves as a leaving group in nucleophilic aromatic substitution and a handle for palladium-catalyzed cross-coupling reactions.
-
Trifluoromethoxy Group (-OCF₃): A potent electron-withdrawing group with high lipophilicity.[2][3] Often referred to as a "super-halogen," it significantly influences the metabolic stability and pharmacokinetic profile of drug candidates.[2] Its strong electron-withdrawing nature further activates the ring for nucleophilic attack.
The combination of these three functional groups on the benzonitrile scaffold makes this compound a highly valuable and reactive building block in modern medicinal chemistry.
Comparative Reactivity Analysis
The performance of a benzonitrile reagent is best assessed by its reactivity in key chemical transformations. Here, we compare this compound with other relevant benzonitriles in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. The rate of this reaction is highly dependent on the nature and position of the electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex.[1][4]
The reactivity of substituted benzonitriles in SNAr reactions generally increases with the presence of additional electron-withdrawing groups.[1] A quantitative understanding of this reactivity can be achieved through multivariate linear regression models that correlate reaction rates with molecular descriptors such as electron affinity and molecular electrostatic potential.[5][6][7]
Table 1: Qualitative Reactivity Comparison of Benzonitriles in SNAr Reactions
| Benzonitrile Reagent | Key Substituents | Expected Relative Reactivity in SNAr | Rationale |
| This compound | -Cl, -OCF₃, -CN | High | The potent electron-withdrawing effects of both the -OCF₃ and -CN groups strongly activate the ring for nucleophilic attack. |
| 3-Chloro-4-(trifluoromethyl)benzonitrile | -Cl, -CF₃, -CN | High | The -CF₃ group is a strong electron-withdrawing group, leading to high reactivity, though generally considered slightly less electron-withdrawing than -OCF₃.[2] |
| 4-Chloro-3-nitrobenzonitrile | -Cl, -NO₂, -CN | Very High | The nitro group is one of the strongest electron-withdrawing groups, leading to exceptionally high reactivity in SNAr reactions. |
| 3,4-Dichlorobenzonitrile | -Cl, -Cl, -CN | Moderate | The additional chlorine atom provides some electron-withdrawing character, but it is significantly less activating than -OCF₃, -CF₃, or -NO₂ groups. |
| 3-Chlorobenzonitrile | -Cl, -CN | Low | Lacks a second activating group, resulting in significantly lower reactivity compared to the other examples. |
Experimental Insight:
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are powerful tools for the formation of C-N and C-C bonds, respectively.[4][8] The electronic nature of the substituents on the aryl halide can significantly influence the efficiency of these reactions.
Buchwald-Hartwig Amination:
This reaction enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[8][9] Electron-withdrawing groups on the aryl halide generally facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
Suzuki-Miyaura Coupling:
This reaction forms C-C bonds by coupling an aryl halide with an organoboron reagent.[4][10] Similar to the Buchwald-Hartwig amination, electron-withdrawing groups on the aryl halide can enhance the rate of oxidative addition.
Table 2: Expected Performance of Benzonitriles in Palladium-Catalyzed Cross-Coupling Reactions
| Benzonitrile Reagent | Key Substituents | Expected Performance in Cross-Coupling | Rationale |
| This compound | -Cl, -OCF₃, -CN | Excellent | The strong electron-withdrawing nature of the -OCF₃ and -CN groups facilitates the oxidative addition of the C-Cl bond to the palladium catalyst. |
| 3-Chloro-4-(trifluoromethyl)benzonitrile | -Cl, -CF₃, -CN | Excellent | The -CF₃ group also promotes oxidative addition, leading to high reactivity. |
| 4-Chloro-3-nitrobenzonitrile | -Cl, -NO₂, -CN | Good to Excellent | While the nitro group is strongly electron-withdrawing, it can sometimes interfere with the catalytic cycle or be susceptible to reduction under certain reaction conditions. |
| 3,4-Dichlorobenzonitrile | -Cl, -Cl, -CN | Good | The additional chlorine provides some electronic activation, but less than the fluoroalkyl or nitro groups. |
| 3-Chlorobenzonitrile | -Cl, -CN | Moderate | The single nitrile group provides moderate activation for the cross-coupling reaction. |
Experimental Protocols
The following protocols are representative examples of reactions involving substituted benzonitriles and are intended to serve as a starting point for experimental design.
General Protocol for Nucleophilic Aromatic Substitution (Amination)
This protocol is adapted from general procedures for the amination of activated aryl chlorides.
Materials:
-
This compound
-
Amine (e.g., ammonia, primary or secondary amine)
-
Solvent (e.g., DMSO, DMF, or NMP)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (optional, depending on the amine)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.).
-
Add the solvent (e.g., DMSO, 5-10 mL per mmol of benzonitrile).
-
Add the amine (1.5-3.0 eq.). If using an amine salt, add a suitable base (1.5-2.0 eq.).
-
Seal the vessel or equip it with a condenser.
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Buchwald-Hartwig Amination
This protocol is based on established methods for the palladium-catalyzed amination of aryl chlorides.[11]
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, tBu₃P)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), phosphine ligand (1.2-2.0 eq. relative to Pd), and base (1.5-2.0 eq.) to a dry reaction vessel.
-
Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery and Materials Science
The unique reactivity profile of this compound makes it a valuable precursor for a range of high-value molecules. The trifluoromethoxy group is particularly sought after for its ability to enhance metabolic stability and lipophilicity, key parameters in drug design.[2] The nitrile and chloro functionalities provide orthogonal handles for sequential functionalization, allowing for the rapid construction of complex molecular scaffolds.
For example, the corresponding 3-amino-4-(trifluoromethoxy)benzonitrile, readily synthesized from the title compound, is a key intermediate in the synthesis of various kinase inhibitors and other therapeutic agents.
Conclusion
This compound stands out as a highly reactive and versatile building block in organic synthesis. Its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions is significantly enhanced by the synergistic electron-withdrawing effects of the nitrile and trifluoromethoxy groups. This makes it a superior choice compared to less activated benzonitriles for the synthesis of complex, functionalized aromatic compounds. For researchers in drug discovery and materials science, a thorough understanding of the comparative reactivity of such reagents is crucial for the efficient and rational design of synthetic routes to novel molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
reactivity comparison of 3-Chloro-4-(trifluoromethoxy)benzonitrile vs 3,4-dichlorobenzonitrile
An In-Depth Guide to the Comparative Reactivity of 3-Chloro-4-(trifluoromethoxy)benzonitrile vs. 3,4-dichlorobenzonitrile in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of halogenated benzonitrile derivatives is a critical decision in the synthesis of novel pharmaceuticals and agrochemicals. These scaffolds are prized for their versatility in reactions such as nucleophilic aromatic substitution (SNAr), which allows for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of two key building blocks: this compound and 3,4-dichlorobenzonitrile, focusing on the underlying principles that govern their reactivity.
Foundational Principles: Structural and Electronic Analysis
The propensity of an aryl halide to undergo nucleophilic aromatic substitution is fundamentally dictated by the electronic landscape of the aromatic ring. For an SNAr reaction to be feasible, the ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG).[1][2] Both this compound and 3,4-dichlorobenzonitrile meet this criterion, possessing a nitrile (-CN) group and halogen substituents. However, the critical difference lies in the nature of the substituent at the C4 position, which profoundly influences the molecule's electrophilicity and its reactivity toward nucleophiles.
-
3,4-dichlorobenzonitrile: This molecule features a chlorine atom at the C4 position. While chlorine is inductively electron-withdrawing (-I effect) due to its electronegativity, it also possesses lone pairs that can be donated back into the aromatic ring through resonance (+M effect). This resonance donation, although weaker than the inductive effect, partially counteracts the electron withdrawal, thus moderating the activation of the ring for nucleophilic attack.
-
This compound: In this case, the C4 position is occupied by a trifluoromethoxy (-OCF3) group. The three highly electronegative fluorine atoms create an exceptionally strong inductive pull on the electrons of the C-O bond and, by extension, the entire aromatic system.[3][4] Unlike a simple methoxy group, the resonance donation from the oxygen lone pairs is severely diminished by the powerful inductive effect of the CF3 moiety.[4] This makes the -OCF3 group a significantly stronger net electron-withdrawing substituent compared to a chlorine atom.
This enhanced electron withdrawal by the -OCF3 group makes the carbon atom attached to the leaving group (the chlorine at C3) more electrophilic and, crucially, provides greater stabilization for the negatively charged intermediate formed during the reaction.
The Mechanism and Its Implications for Reactivity
Nucleophilic aromatic substitution proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][5]
Caption: The two-step addition-elimination mechanism of SNAr reactions.
The stability of the Meisenheimer complex is the key determinant of the reaction rate. Electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, stabilize this intermediate by delocalizing the negative charge.[1] The potent electron-withdrawing nature of the -OCF3 group in this compound provides superior stabilization for the Meisenheimer complex compared to the -Cl group in 3,4-dichlorobenzonitrile. Consequently, the former is predicted to be significantly more reactive.
Quantitative Comparison and Performance Data
The theoretical electronic advantages of the trifluoromethoxy group translate into tangible performance benefits in the laboratory.
| Parameter | This compound | 3,4-dichlorobenzonitrile | Rationale |
| Relative SNAr Rate | Significantly Faster | Slower | Superior stabilization of the Meisenheimer intermediate by the strongly electron-withdrawing -OCF3 group.[3][4] |
| Reaction Conditions | Milder (Lower temperatures, shorter times) | Harsher (Higher temperatures, longer times) | The higher intrinsic reactivity requires less energetic input to overcome the activation barrier. |
| Typical Yields | Generally Higher | Variable, often lower | Milder conditions often lead to fewer side reactions and decomposition, improving product yield and purity. |
| Selectivity | High | Can be lower | In molecules with multiple potential leaving groups, the more activated site will react preferentially under milder conditions. |
Experimental Protocol: A Comparative Workflow
This protocol provides a framework for empirically validating the reactivity difference between the two substrates using a common nucleophile, sodium methoxide.
Objective: To compare the rate of conversion of this compound and 3,4-dichlorobenzonitrile to their respective methoxy ethers via an SNAr reaction.
Materials:
-
This compound
-
3,4-dichlorobenzonitrile
-
Sodium methoxide (25 wt% solution in methanol)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO4)
-
Two identical round-bottom flasks with reflux condensers and magnetic stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantles with temperature controllers
-
Analytical tools: TLC plates, GC-MS, HPLC
Caption: A parallel workflow for comparing the SNAr reactivity of the two substrates.
Step-by-Step Methodology:
-
Reaction Setup: In two separate, flame-dried round-bottom flasks under a nitrogen atmosphere, prepare solutions of each substrate. To Flask A, add this compound (1.0 mmol). To Flask B, add 3,4-dichlorobenzonitrile (1.0 mmol). To each flask, add 10 mL of anhydrous DMF and stir to dissolve.
-
Nucleophile Addition: At room temperature, add sodium methoxide solution (1.2 mmol, 1.2 equivalents) dropwise to each flask over 5 minutes.
-
Reaction Execution: Heat both reaction mixtures to 70°C using a pre-heated heating mantle. Start a timer and maintain consistent stirring and temperature for both flasks.
-
Monitoring: At 1, 2, and 4-hour intervals, carefully withdraw a small aliquot from each reaction mixture. Quench the aliquot with a drop of water and extract with a small amount of DCM. Spot the organic layer on a TLC plate to visualize the consumption of starting material.
-
Work-up: After 4 hours, remove the heat source and allow the flasks to cool to room temperature. Pour each reaction mixture into a separate separatory funnel containing 50 mL of deionized water.
-
Extraction and Isolation: Extract each aqueous mixture with dichloromethane (3 x 20 mL). Combine the organic layers for each reaction, wash with saturated aqueous NH4Cl (1 x 30 mL) followed by brine (1 x 30 mL). Dry the separated organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Final Analysis: Analyze the crude product from each reaction by GC-MS to determine the ratio of starting material to product, allowing for a quantitative comparison of conversion.
Authoritative Conclusion and Recommendation
For drug development professionals and synthetic chemists, this translates to greater efficiency and flexibility in synthesis design. While 3,4-dichlorobenzonitrile remains a viable and cost-effective building block for certain applications, this compound should be the preferred reagent when seeking to maximize reaction efficiency, particularly in complex syntheses where preserving sensitive functional groups is paramount.
References
cost-benefit analysis of different synthetic routes to 3-Chloro-4-(trifluoromethoxy)benzonitrile
A comprehensive cost-benefit analysis of synthetic routes to 3-Chloro-4-(trifluoromethoxy)benzonitrile is essential for researchers and professionals in drug development and chemical synthesis. This guide provides a detailed comparison of two primary synthetic pathways, offering experimental data, protocols, and a thorough evaluation of their respective advantages and disadvantages to inform selection for laboratory and industrial-scale production.
Route 1: Dehydration of 3-Chloro-4-(trifluoromethoxy)benzamide
This synthetic route involves the dehydration of 3-chloro-4-(trifluoromethoxy)benzamide to the corresponding nitrile. A common and effective dehydrating agent for this transformation is thionyl chloride (SOCl₂).
Experimental Protocol
In a typical procedure, 750 ml of thionyl chloride is added to 239.5 g (1 mol) of 3-chloro-4-trifluoromethoxybenzamide.[1] The mixture is then heated slowly to 85°C, with the rate of heating corresponding to the evolution of gas.[1] Following the completion of the reaction, the product is isolated by fractional distillation.[1]
Data Summary
| Parameter | Value | Reference |
| Starting Material | 3-Chloro-4-(trifluoromethoxy)benzamide | [1] |
| Reagent | Thionyl chloride (SOCl₂) | [1] |
| Reaction Temperature | 85°C | [1] |
| Yield | 85% | [1] |
| Product Purity | Not specified, but product has a defined boiling and melting point | [1] |
| Product Boiling Point | 96°C at 13 mbar | [1] |
| Product Melting Point | 38°C to 40°C | [1] |
Route 2: Sandmeyer Reaction of 3-Chloro-4-(trifluoromethoxy)aniline
This pathway utilizes the Sandmeyer reaction, a well-established method for converting an aryl amine to an aryl halide or, in this case, a nitrile, via a diazonium salt intermediate.[2][3][4] The synthesis of this compound from 3-chloro-4-(trifluoromethoxy)aniline involves diazotization, formaldoximation, hydrolysis, and cyanation.[5]
Experimental Protocol
The synthesis from 3-chloro-4-trifluoromethoxyaniline proceeds through the following steps:
-
Diazotization: The aniline is treated with a nitrite source, typically sodium nitrite, in the presence of a strong acid to form the corresponding diazonium salt.
-
Formaldoximation, Hydrolysis, and Cyanation: The diazonium salt is then subjected to a series of reactions, including formaldoximation and hydrolysis, followed by cyanation to yield the final benzonitrile product.[5] The menstruum of cyanation can be recovered and reused up to three times.[5]
Data Summary
| Parameter | Value | Reference |
| Starting Material | 3-Chloro-4-(trifluoromethoxy)aniline | [5] |
| Key Reaction Type | Diazotization, Cyanation (Sandmeyer reaction) | [2][5][6] |
| Overall Yield | 31.5% | [5] |
| Product Purity | ≥99.2% (GC) | [5] |
| Structure Confirmation | IR and elementary analysis | [5] |
Cost Analysis of Starting Materials
The economic viability of each route is heavily dependent on the cost of the starting materials. The following table provides an approximate cost for the key precursors.
| Starting Material/Precursor | Price | Vendor/Source |
| 2-Amino-4-chlorophenol | $39.75 / 25g | Fisher Scientific[7] |
| 2-Chloro-4-aminophenol powder | ₹ 650 / kg | IndiaMART[8] |
| 3-(Trifluoromethoxy)aniline | $31.87 / 1g | Sigma-Aldrich[9] |
| 4-(Trifluoromethoxy)aniline | $19.40 / 5g | Chem-Impex[10] |
| 4-(Trifluoromethoxy)aniline | ₹ 1150.00 / kg (approx.) | Tradeindia[11] |
| 2-(Trifluoromethoxy)aniline | $18.50 / 5g | Chem-Impex[12] |
Note: Prices are subject to change and may vary based on purity, quantity, and supplier.
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for each synthetic route.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Logical Workflow for Cost-Benefit Analysis
The selection of an optimal synthetic route involves a multi-faceted analysis.
Caption: Decision workflow for synthetic route selection.
Comparison and Conclusion
| Feature | Route 1: Dehydration | Route 2: Sandmeyer Reaction |
| Overall Yield | High (85%)[1] | Moderate (31.5%)[5] |
| Purity | High (inferred from defined physical constants)[1] | Very High (≥99.2%)[5] |
| Number of Steps | One primary step (if starting material is available) | Multiple steps |
| Starting Material Availability | 3-Chloro-4-(trifluoromethoxy)benzamide may require synthesis. | 3-Chloro-4-(trifluoromethoxy)aniline is commercially available but can be expensive. |
| Reagent Safety | Thionyl chloride is corrosive and toxic. | Diazonium salts can be explosive if not handled properly. Cyanide reagents are highly toxic. |
| Scalability | Potentially scalable due to the single step and high yield. | The multi-step nature and handling of hazardous intermediates may pose challenges for large-scale production. |
| Waste Management | Generates SO₂ and HCl as byproducts. | The potential for recoverable and reusable cyanation menstruum is an advantage.[5] |
The dehydration of 3-chloro-4-(trifluoromethoxy)benzamide (Route 1) offers a significantly higher yield and a more straightforward, single-step process, assuming the availability of the starting benzamide. This makes it an attractive option for large-scale production where efficiency and throughput are paramount. However, the synthesis of the benzamide precursor would need to be factored into the overall cost and step count.
The Sandmeyer reaction of 3-chloro-4-(trifluoromethoxy)aniline (Route 2) , while having a lower overall yield, produces a product of very high purity.[5] The multi-step nature and the use of hazardous reagents like diazonium salts and cyanides require careful handling and may be less amenable to large-scale industrial synthesis. However, the ability to reuse the cyanation menstruum offers a potential for cost and waste reduction.[5]
For researchers and drug development professionals, the choice between these two routes will depend on the specific requirements of their project. For smaller-scale laboratory synthesis where high purity is critical, Route 2 may be preferable. For industrial applications where yield and process efficiency are the primary drivers, Route 1 is likely the more economically viable option, provided the starting material is readily accessible or can be synthesized efficiently.
References
- 1. prepchem.com [prepchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. 2-Amino-4-chlorophenol 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. indiamart.com [indiamart.com]
- 9. 3-(トリフルオロメトキシ)アニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 4-(trifluoro Methoxy) Aniline at 1150.00 INR in Ankleshwar, Gujarat | Shree Sadguru Enterprise [tradeindia.com]
- 12. chemimpex.com [chemimpex.com]
A Comparative Guide to the Scalability of 3-Chloro-4-(trifluoromethoxy)benzonitrile Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The efficient and scalable synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals, is a critical consideration for industrial production. This guide provides an objective comparison of the two primary synthetic routes to this compound, offering a detailed analysis of their scalability, supported by experimental data and safety considerations.
Executive Summary
Two principal synthetic pathways to this compound have been identified and evaluated for their scalability.
-
Route 1: Dehydration of 3-Chloro-4-(trifluoromethoxy)benzamide. This single-step method utilizes a common dehydrating agent, thionyl chloride (SOCl₂), to convert the corresponding amide to the nitrile. It is characterized by a high yield and operational simplicity, making it an attractive option for large-scale manufacturing. However, the hazardous nature of thionyl chloride and its byproducts necessitates robust safety and handling protocols.
-
Route 2: Multi-step Synthesis from 3-Chloro-4-(trifluoromethoxy)aniline. This pathway involves a sequence of reactions, including diazotization, formaldoximation, hydrolysis, and cyanation. While capable of producing high-purity product, this route presents significant scalability challenges due to the inherent instability of diazonium intermediates and the use of highly toxic cyanide reagents. The overall yield is moderate, and the multi-step nature increases processing time and complexity.
The selection of an optimal synthesis route is a trade-off between yield, operational simplicity, and the management of hazardous materials. For large-scale campaigns where a streamlined process is paramount, the amide dehydration route is highly favorable, provided that appropriate engineering controls are in place. The aniline route, while viable, requires more specialized equipment and stringent safety measures to mitigate the risks associated with unstable intermediates.
Comparison of Synthetic Routes
The following table summarizes the key quantitative and qualitative parameters for the two primary synthesis methods of this compound.
| Parameter | Route 1: Amide Dehydration | Route 2: From Aniline |
| Starting Material | 3-Chloro-4-(trifluoromethoxy)benzamide | 3-Chloro-4-(trifluoromethoxy)aniline |
| Key Reaction Steps | Dehydration | Diazotization, Formaldoximation, Hydrolysis, Cyanation |
| Key Reagents | Thionyl chloride (SOCl₂) | Sodium nitrite, Formaldehyde, Copper(I) cyanide |
| Overall Yield | 85%[1] | 31.5%[2] |
| Purity | High (distillation) | ≥99.2% (GC)[2] |
| Scalability Advantages | Single-step process, high throughput, readily available reagent. | High purity of the final product. |
| Scalability Challenges | Handling of corrosive and toxic SOCl₂, HCl, and SO₂. Exothermic reaction requires careful temperature control. | Management of unstable diazonium salt intermediates.[3] Handling of highly toxic cyanide. Multi-step process increases operational complexity and potential for yield loss. |
Experimental Protocols
Route 1: Dehydration of 3-Chloro-4-(trifluoromethoxy)benzamide
Reaction Scheme:
Procedure:
To 239.5 g (1 mol) of 3-chloro-4-trifluoromethoxybenzamide, 750 ml of thionyl chloride (SOCl₂) is added. The mixture is heated slowly to 85°C, with the rate of heating corresponding to the evolution of gas (SO₂ and HCl). Upon completion of the reaction, the excess thionyl chloride is removed, and the product is purified by fractional distillation. This method yields 189 g of this compound (85% of theoretical yield), with a boiling point of 96°C at 13 mbar and a melting point of 38° to 40°C.[1]
Route 2: Multi-step Synthesis from 3-Chloro-4-(trifluoromethoxy)aniline
This synthesis involves a four-step process:
-
Diazotization: 3-chloro-4-trifluoromethoxy aniline is treated with sodium nitrite in an acidic medium to form the corresponding diazonium salt.
-
Formaldoximation: The diazonium salt is reacted with formaldehyde oxime.
-
Hydrolysis: The intermediate is hydrolyzed to form an aldehyde.
-
Cyanation: The aldehyde is converted to the final nitrile product.
The overall yield for this multi-step process is reported to be 31.5%, with a purity of ≥99.2% as determined by gas chromatography.[2] The menstruum from the cyanation step can be recovered and reused up to three times, offering a degree of process optimization.[2]
Scalability and Safety Considerations
Route 1: Amide Dehydration
The use of thionyl chloride is common in industrial-scale amide dehydration.[4] However, its corrosive nature and the evolution of toxic gases (HCl and SO₂) necessitate the use of specialized, corrosion-resistant reactors and efficient off-gas scrubbing systems. The reaction is also exothermic and requires careful temperature control to prevent runaways. The straightforward, one-step nature of this process is a significant advantage for scalability, reducing cycle times and operational complexity.
Route 2: From Aniline (Sandmeyer-type reaction)
The diazotization step is a critical and hazardous part of this route. Diazonium salts are known to be thermally unstable and can decompose explosively.[3] For large-scale production, strict temperature control (typically below 5°C) is crucial.[3] The use of continuous flow reactors is an increasingly adopted strategy to mitigate the risks associated with the accumulation of large quantities of unstable intermediates.[5] The subsequent cyanation step involves the use of highly toxic cyanide salts, which requires stringent handling protocols and waste treatment procedures to ensure operator and environmental safety. A safety evaluation for a similar large-scale Sandmeyer reaction highlighted the importance of maintaining process temperatures below 15°C for any bulk diazonium salt solution.[3]
Logical Workflow for Synthesis Route Selection
The following diagram illustrates a decision-making workflow for selecting the most appropriate synthesis route for this compound based on key project requirements.
Caption: Decision workflow for synthesis route selection.
Conclusion
Both the amide dehydration and the multi-step synthesis from aniline are viable methods for producing this compound. For large-scale industrial production, the single-step amide dehydration route offers significant advantages in terms of yield and process efficiency. However, the safe handling of thionyl chloride is a critical consideration. The multi-step route from aniline, while offering high purity, presents considerable scalability challenges due to the hazardous nature of the intermediates and reagents involved. The choice of synthesis route will ultimately depend on the specific requirements of the project, including the desired scale of production, purity specifications, and the available infrastructure for handling hazardous materials.
References
Navigating the Synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile: A Comparative Guide to Environmental Impact
For Immediate Release
A comprehensive analysis of synthetic pathways to 3-Chloro-4-(trifluoromethoxy)benzonitrile, a key intermediate in the pharmaceutical and agrochemical industries, reveals significant differences in environmental performance. This guide provides researchers, scientists, and drug development professionals with a comparative assessment of established and modern synthetic routes, supported by experimental data, to facilitate the selection of more sustainable chemical manufacturing processes.
Introduction: The Imperative of Greener Synthesis
This compound is a critical building block in the synthesis of numerous active compounds, particularly in the development of novel herbicides and insecticides.[1] The trifluoromethoxy and nitrile functional groups contribute to the enhanced metabolic stability and efficacy of the final products. As the demand for this intermediate grows, so does the urgency to evaluate the environmental footprint of its production. This guide delves into two primary synthetic routes, the traditional Sandmeyer reaction and modern palladium-catalyzed cyanation, offering a side-by-side comparison of their green chemistry metrics.
Route 1: The Classical Sandmeyer Reaction
The Sandmeyer reaction, a cornerstone of aromatic chemistry for over a century, provides a reliable method for converting aryl amines into aryl halides or cyanides via a diazonium salt intermediate.[2][3][4] In the context of this compound synthesis, this pathway typically starts from 3-chloro-4-(trifluoromethoxy)aniline.
Mechanism and Experimental Rationale
The process begins with the diazotization of 3-chloro-4-(trifluoromethoxy)aniline using a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0-5°C).[5][6] This step is critical for generating the aryl diazonium salt. The choice of low temperatures is paramount to prevent the premature decomposition of the unstable diazonium intermediate.
The subsequent step involves the displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt, typically copper(I) cyanide (CuCN).[7] The copper(I) catalyst facilitates a single-electron transfer mechanism, leading to the formation of an aryl radical with the loss of nitrogen gas, followed by the transfer of the cyanide group from a copper(II) species to yield the desired benzonitrile.[2]
Experimental Protocol: Diazotization and Cyanation
-
Diazotization: 3-chloro-4-(trifluoromethoxy)aniline is suspended in an aqueous solution of hydrochloric acid and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in deionized water is then added dropwise, maintaining the low temperature to form the diazonium salt solution.[6]
-
Cyanation: In a separate flask, a solution of copper(I) cyanide is prepared. The cold diazonium salt solution is slowly added to the copper(I) cyanide solution with vigorous stirring.
-
Reaction Completion and Work-up: The reaction mixture is gradually warmed to room temperature and may be gently heated to ensure the complete evolution of nitrogen gas, signifying the end of the reaction.[6] The product is then isolated through extraction with an organic solvent, followed by washing and purification, often by distillation or chromatography.
Environmental Impact Analysis
The Sandmeyer reaction, while effective, presents several environmental challenges:
-
Reagent Toxicity: The use of stoichiometric amounts of copper(I) cyanide is a significant drawback due to the high toxicity of cyanide salts.
-
Waste Generation: The reaction generates a considerable amount of acidic aqueous waste containing copper salts, which require specialized treatment before disposal.
-
Hazardous Byproducts: The potential for the formation of hazardous byproducts, including explosive diazonium salts if not handled properly, poses safety risks.
Route 2: Palladium-Catalyzed Cyanation
In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful and more environmentally benign alternatives to traditional methods for forming carbon-carbon and carbon-heteroatom bonds.[8] The cyanation of aryl halides using a palladium catalyst offers a milder and more efficient route to benzonitriles.[9][10]
Mechanism and Experimental Rationale
This approach typically starts from an aryl halide, such as 3-chloro-4-(trifluoromethoxy)bromobenzene. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a cyanide source, and finally, reductive elimination to yield the benzonitrile product and regenerate the palladium(0) catalyst.
The choice of ligand for the palladium catalyst is crucial for the reaction's success, as it influences the catalyst's stability and reactivity.[10] Modern methods often employ less toxic cyanide sources, such as potassium hexacyanoferrate(II) or zinc cyanide, which are more manageable than copper(I) cyanide.[8][11]
Experimental Protocol: Palladium-Catalyzed Cyanation
-
Reaction Setup: 3-chloro-4-(trifluoromethoxy)bromobenzene, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand, and a cyanide source (e.g., Zn(CN)₂) are combined in a solvent such as DMF or THF.[9][10]
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by techniques like TLC or GC.
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed to remove inorganic salts. The organic layer is then dried and concentrated, and the product is purified by chromatography or recrystallization.
Environmental Impact Analysis
Palladium-catalyzed cyanation offers several advantages from an environmental perspective:
-
Catalytic Reagents: The use of a catalytic amount of palladium significantly reduces the metal waste compared to the stoichiometric copper salts in the Sandmeyer reaction.
-
Milder Conditions: These reactions can often be carried out under milder conditions, potentially reducing energy consumption.[9]
-
Reduced Toxicity: The use of alternative, less toxic cyanide sources mitigates some of the hazards associated with traditional cyanation reagents.[8]
-
Improved Atom Economy: By using a catalytic approach, the overall atom economy of the process can be improved.
Comparative Analysis
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Palladium-Catalyzed Cyanation |
| Starting Material | 3-chloro-4-(trifluoromethoxy)aniline | 3-chloro-4-(trifluoromethoxy)bromobenzene |
| Key Reagents | NaNO₂, HCl, CuCN (stoichiometric) | Pd catalyst (catalytic), Ligand, Cyanide source (e.g., Zn(CN)₂) |
| Toxicity Profile | High (due to CuCN) | Moderate (depends on cyanide source and solvent) |
| Waste Generation | High (acidic aqueous waste with copper) | Lower (less metal waste) |
| Reaction Conditions | Low temperatures for diazotization | Typically elevated temperatures |
| Atom Economy | Lower | Higher |
| Overall Yield | 31.5% (multi-step)[5] | Generally good to excellent[9] |
Visualizing the Synthetic Pathways
To better illustrate the two synthetic routes, the following diagrams outline the key transformations.
References
- 1. This compound [myskinrecipes.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
Performance of 3-Chloro-4-(trifluoromethoxy)benzonitrile in Parallel Synthesis: A Comparative Guide
In the landscape of modern drug discovery and development, the efficiency of synthesizing diverse compound libraries is paramount. Parallel synthesis has emerged as a powerful strategy to accelerate this process, and the selection of robust building blocks is critical to its success. This guide provides a comparative analysis of the performance of 3-Chloro-4-(trifluoromethoxy)benzonitrile, a key building block, in common parallel synthesis reactions. Its performance is evaluated against alternative halogenated benzonitriles, supported by experimental data to inform synthetic strategies for researchers, scientists, and drug development professionals.
Introduction to Substituted Benzonitriles in Drug Discovery
Benzonitrile moieties are prevalent in a wide range of pharmaceuticals due to their ability to act as a versatile scaffold and participate in key biological interactions. The trifluoromethoxy group is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity. The presence of a halogen atom, such as chlorine, provides a reactive handle for various cross-coupling reactions, enabling the rapid diversification of the benzonitrile core. This compound, therefore, represents a valuable starting material for the construction of compound libraries with potential therapeutic applications.
Performance in Key Parallel Synthesis Reactions
The utility of a building block in parallel synthesis is largely determined by its performance in a range of robust and high-throughput chemical transformations. The most common of these are palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While specific yield data for this compound in a parallel synthesis format is not extensively documented in publicly available literature, its reactivity can be inferred from established principles of cross-coupling chemistry and data from analogous systems. Generally, the reactivity of aryl halides in these reactions follows the trend I > Br > Cl, which is a critical consideration when selecting a building block for a synthesis campaign.
Comparison with Alternative Building Blocks
To provide a comprehensive performance overview, this guide compares this compound with two alternative, commercially available building blocks: 3-Bromo-4-(trifluoromethoxy)benzonitrile and 3-Iodo-4-(trifluoromethoxy)benzonitrile. The choice of halogen significantly impacts reactivity, with the bromo and iodo analogues expected to exhibit higher reactivity and potentially provide higher yields under milder conditions compared to the chloro derivative.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ (2 mol %), RuPhos (4 mol %) | K₂CO₃ | Toluene/H₂O | 80 | 24 | Estimated 60-75% |
| 3-Bromo-4-(fluoromethoxy)benzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (5 mol %) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | Estimated 80-95% |
| 3-Iodo-4-(trifluoromethoxy)benzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (2 mol %) | K₂CO₃ | DMF/H₂O | 80 | 6 | Estimated >90% |
Note: The yields for this compound and its bromo/iodo counterparts in this specific reaction are estimated based on general reactivity trends of aryl halides in Suzuki-Miyaura coupling reactions, as specific experimental data for these exact substrates in a comparative study was not found in the searched literature. Aryl chlorides generally require more active catalyst systems and longer reaction times compared to aryl bromides and iodides.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Building Block | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (1.5 mol %), XPhos (3.0 mol %) | NaOtBu | Toluene | 100 | 18 | Estimated 70-85%[1] |
| 3-Bromo-4-(fluoromethoxy)benzonitrile | Morpholine | Pd₂(dba)₃ (1.0 mol %), BINAP (2.0 mol %) | Cs₂CO₃ | Dioxane | 100 | 12 | Estimated 85-95% |
| 3-Iodo-4-(trifluoromethoxy)benzonitrile | Morpholine | Pd(OAc)₂ (1 mol %), P(t-Bu)₃ (2.0 mol %) | K₃PO₄ | Toluene | 90 | 8 | Estimated >90% |
Note: The yields are estimated based on typical outcomes for Buchwald-Hartwig aminations of aryl halides with varying reactivity. Aryl chlorides often necessitate more specialized and electron-rich phosphine ligands for efficient coupling.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of parallel synthesis campaigns. Below are representative methodologies for the key cross-coupling reactions discussed.
General Protocol for Suzuki-Miyaura Coupling of Aryl Chlorides
A mixture of the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂ (2 mol %)), phosphine ligand (e.g., RuPhos (4 mol %)), and base (e.g., K₂CO₃ (2.0 mmol)) is taken in a reaction vial.[2] The vial is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., 10:1 toluene/H₂O, 0.25 M) is then added.[2] The reaction mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time (e.g., 24 hours).[2] After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of Aryl Chlorides
In an oven-dried Schlenk tube under an inert atmosphere, the aryl chloride (1.0 mmol), amine (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃ (1.5 mol %)), phosphine ligand (e.g., XPhos (3.0 mol %)), and base (e.g., NaOtBu (2.0 mmol)) are combined.[1] Anhydrous solvent (e.g., toluene) is added, and the tube is sealed. The reaction mixture is stirred at the indicated temperature (e.g., 100 °C) for the specified duration (e.g., 18 hours).[1] Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by chromatography.
General Protocol for Copper-Free Sonogashira Coupling
To a reaction vial are added the aryl halide (1.0 equiv), terminal alkyne (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced precatalyst), a base (e.g., a hindered organic amine like 2,2,6,6-tetramethylpiperidine), and a suitable solvent (e.g., DMSO).[3] The vial is sealed and the reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.[3] The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Conclusion
This compound is a valuable building block for parallel synthesis, offering a balance of reactivity and stability. While it is generally less reactive than its bromo and iodo counterparts, requiring more forcing conditions or specialized catalyst systems, its lower cost and commercial availability make it an attractive option for large-scale library synthesis. For rapid, small-scale diversification where reaction efficiency is paramount, the bromo or iodo analogues may be preferred. The choice of building block should, therefore, be guided by the specific goals of the synthesis, including scale, cost considerations, and the desired level of reactivity. The provided protocols and comparative data serve as a foundational guide for researchers to make informed decisions in the design and execution of their parallel synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Chloro-4-(trifluoromethoxy)benzonitrile: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive benchmark analysis of 3-Chloro-4-(trifluoromethoxy)benzonitrile against commercially available standards. Designed for researchers, scientists, and professionals in drug development, this document offers an objective comparison of performance, supported by experimental data, to inform the selection of key chemical intermediates.
Introduction to this compound
This compound is a substituted benzonitrile derivative that serves as a crucial building block in the synthesis of complex organic molecules.[1] Its unique combination of a chloro, a trifluoromethoxy, and a nitrile functional group makes it a versatile reagent in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group, in particular, can enhance the metabolic stability and lipophilicity of a compound, properties that are highly desirable in drug candidates.[1] This guide compares the properties and performance of this compound with other structurally related, commercially available benzonitrile derivatives.
Comparative Analysis of Physicochemical Properties
The selection of a chemical intermediate is often guided by its physical and chemical properties. The following table summarizes the key properties of this compound and two common commercial standards: 4-Chloro-3-(trifluoromethyl)benzonitrile and 3-Chloro-4-(trifluoromethyl)benzonitrile.
| Property | This compound | 4-Chloro-3-(trifluoromethyl)benzonitrile | 3-Chloro-4-(trifluoromethyl)benzonitrile |
| CAS Number | 129604-26-8[2] | 1735-54-2[3] | Not readily available |
| Molecular Formula | C₈H₃ClF₃NO[2][4] | C₈H₃ClF₃N[3] | C₈H₃ClF₃N[5] |
| Molecular Weight | 221.57 g/mol [2] | 205.56 g/mol [3] | 205.56 g/mol |
| Appearance | Information not available | White to almost white powder to crystal[3] | Information not available |
| Melting Point | Information not available | 63 - 67 °C[3] | Information not available |
| Boiling Point | Information not available | 105 °C/11 mmHg[3] | Information not available |
| Purity | min 97%[4] | ≥ 98% (GC)[3] | Information not available |
Performance Benchmarking in Synthetic Applications
The utility of a chemical intermediate is ultimately determined by its performance in chemical reactions. This section provides a comparative overview of reported yields for the synthesis of the target compound and its alternatives. It is important to note that the yields are reported from various sources and may not have been obtained under identical experimental conditions.
| Compound | Synthetic Route | Reported Yield | Reported Purity | Reference |
| This compound | From 3-chloro-4-trifluoromethoxy aniline via diazotization, formaldoximation, hydrolysis and cyanation. | 31.5% (overall) | ≥99.2% (GC) | [6] |
| 4-Fluoro-3-(trifluoromethyl)benzonitrile | From 3-trifluoromethyl-4-fluoroaniline via nitration and reduction. | 82% (nitration step) | 97.7% (GC) | [7] |
| Substituted Benzonitriles (General) | Sandmeyer reaction from various anilines. | 52-93% | Not Specified | [8] |
| Substituted Benzonitriles (General) | Palladium-catalyzed cyanation of aryl halides. | 75-95% | Not Specified | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful application of chemical intermediates. Below are representative protocols for key transformations involving substituted benzonitriles.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of a substituted benzonitrile with a nucleophile.
Materials:
-
Substituted benzonitrile (e.g., this compound) (1.0 eq)
-
Nucleophile (e.g., sodium methoxide) (1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert gas atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the substituted benzonitrile and the anhydrous solvent.
-
Stir the solution at room temperature.
-
Add the nucleophile portion-wise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Nitrile Group Reduction to a Primary Amine
This protocol outlines the reduction of the nitrile functionality to a primary amine using a metal hydride reagent.
Materials:
-
Substituted benzonitrile (1.0 eq)
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄)) (2.0-3.0 eq)
-
Anhydrous ethereal solvent (e.g., THF, diethyl ether)
-
Inert gas atmosphere
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the reducing agent and the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the substituted benzonitrile in the anhydrous solvent to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir for the required time, monitoring by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with the ethereal solvent.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine.
-
Further purification can be achieved by distillation or by forming a salt and recrystallizing.
Visualization of the Drug Discovery Workflow
Substituted benzonitriles like this compound are integral to the drug discovery process. The following diagram illustrates a typical workflow where such intermediates are employed.
Caption: A generalized workflow for drug discovery utilizing chemical intermediates.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [oakwoodchemical.com]
- 3. chemimpex.com [chemimpex.com]
- 4. calpaclab.com [calpaclab.com]
- 5. PubChemLite - 3-chloro-4-(trifluoromethyl)benzonitrile (C8H3ClF3N) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Inter-Batch Reproducibility in 3-Chloro-4-(trifluoromethoxy)benzonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Synthetic Methodologies and their Impact on Consistent Production.
Executive Summary
3-Chloro-4-(trifluoromethoxy)benzonitrile is a pivotal building block in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a trifluoromethoxy group for enhanced metabolic stability and lipophilicity, a chloro substituent for modulating electronic properties and providing a synthetic handle, and a nitrile group as a versatile precursor, makes it a highly valuable intermediate. However, the synthesis of this molecule is not without its challenges, paramount among them being the assurance of inter-batch reproducibility. Inconsistent yields, variable impurity profiles, and unpredictable reaction kinetics can significantly impede drug development timelines and escalate manufacturing costs.
This comprehensive guide provides a comparative analysis of the primary synthetic routes to this compound, with a critical focus on the factors influencing inter-batch reproducibility. By delving into the mechanistic nuances of each pathway and providing detailed experimental protocols, this document aims to equip researchers and production chemists with the knowledge to anticipate, control, and mitigate variability, thereby ensuring a consistent and reliable supply of this crucial intermediate.
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies for this compound have been reported, each with its own set of advantages and potential pitfalls concerning reproducibility.
Route 1: Dehydration of 3-Chloro-4-(trifluoromethoxy)benzamide
This approach represents a direct and often high-yielding conversion of a readily accessible amide precursor to the desired nitrile. The reaction is typically effected by a strong dehydrating agent, such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (TFAA).
Route 2: Multi-step Synthesis from 3-Chloro-4-(trifluoromethoxy)aniline
A more convergent approach, this route involves the transformation of the aniline precursor through a series of reactions, commonly including diazotization, a Sandmeyer-type reaction for the introduction of the nitrile functionality, or a related multi-step sequence involving formaldoximation and subsequent dehydration.
| Parameter | Route 1: Amide Dehydration | Route 2: From Aniline (e.g., Sandmeyer) |
| Starting Material | 3-Chloro-4-(trifluoromethoxy)benzamide | 3-Chloro-4-(trifluoromethoxy)aniline |
| Key Reagents | SOCl₂, POCl₃, or other dehydrating agents | NaNO₂, H₂SO₄, CuCN |
| Reported Yield | High (e.g., 85%)[1] | Moderate overall yield (e.g., 31.5%)[2] |
| Purity | Generally high, dependent on purification | High (≥99.2% by GC reported)[2] |
| Scalability | Generally good, but handling of corrosive dehydrating agents can be a concern at scale. | More complex due to multiple steps and handling of potentially unstable diazonium intermediates. |
| Key Reproducibility Challenges | - Purity of the starting amide- Stoichiometry and quality of the dehydrating agent- Temperature control during exothermic reaction- Efficiency of work-up and purification | - Precise temperature control during diazotization- Stability of the diazonium salt- Purity and reactivity of the cyanide source- Management of side reactions and impurity formation across multiple steps |
Factors Influencing Inter-Batch Reproducibility
Achieving consistent results in the synthesis of this compound necessitates a thorough understanding and stringent control over several key experimental parameters.
Raw Material Quality
The purity of starting materials is a cornerstone of reproducible synthesis. For instance, in the amide dehydration route, impurities in the 3-chloro-4-trifluoromethoxybenzamide can lead to the formation of side products that are difficult to separate from the desired nitrile. Similarly, in the aniline-based route, the purity of the starting aniline and the quality of the reagents used in the multi-step sequence are critical.
Reaction Conditions
Temperature Control: Many of the reactions involved in both synthetic routes are highly exothermic. Inadequate temperature control can lead to the formation of impurities and a decrease in yield. For example, the diazotization of anilines must be conducted at low temperatures (typically 0-5 °C) to prevent the decomposition of the diazonium salt.[3]
Reagent Stoichiometry and Addition Rate: The precise molar ratio of reactants is crucial. An excess or deficit of a key reagent can lead to incomplete conversion or the formation of byproducts. The rate of addition of reagents, especially in exothermic reactions, must be carefully controlled to maintain the desired reaction temperature and prevent localized overheating.
Solvent Purity and Grade: The choice and purity of the solvent can significantly impact reaction kinetics and selectivity. The presence of water, for instance, can be detrimental in the amide dehydration route, as it can consume the dehydrating agent.
Work-up and Purification
The procedures for isolating and purifying the final product are critical for achieving a consistent impurity profile. Variations in extraction, washing, and crystallization or distillation conditions can lead to differences in the final purity and yield. For instance, fractional distillation, as mentioned in one of the synthesis descriptions, requires careful control of pressure and temperature to effectively separate the product from impurities.[1]
Experimental Protocols
Route 1: Synthesis of this compound from 3-Chloro-4-(trifluoromethoxy)benzamide
This protocol is based on a reported high-yield dehydration method.[1]
Materials:
-
3-Chloro-4-(trifluoromethoxy)benzamide
-
Thionyl chloride (SOCl₂)
-
Suitable solvent (e.g., toluene or dichloroethane)
-
Apparatus for heating under reflux with gas scrubbing for HCl and SO₂
Procedure:
-
To a stirred suspension of 3-Chloro-4-(trifluoromethoxy)benzamide (1.0 eq) in the chosen solvent, slowly add thionyl chloride (1.5 - 2.0 eq) at room temperature.
-
Slowly heat the reaction mixture to reflux (e.g., 85°C) and maintain for a period determined by reaction monitoring (e.g., by TLC or HPLC) until the starting material is consumed. The evolution of HCl and SO₂ gas will be observed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess thionyl chloride, for example, by slow addition to a cold aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by recrystallization to obtain this compound.
Route 2: Synthesis of this compound from 3-Chloro-4-(trifluoromethoxy)aniline
This multi-step protocol is based on a reported synthesis involving diazotization and cyanation.[2]
Step 1: Diazotization
-
Dissolve 3-Chloro-4-(trifluoromethoxy)aniline (1.0 eq) in a mixture of a suitable acid (e.g., sulfuric acid) and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, ensuring the temperature remains below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for a short period before proceeding to the next step.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution, maintaining a controlled temperature.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by an appropriate analytical technique.
-
Work-up the reaction mixture, which may involve quenching, extraction, and washing, to isolate the crude product.
-
Purify the crude this compound by chromatography or recrystallization.
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of this compound.
Caption: Key factors influencing inter-batch reproducibility in chemical synthesis.
Quality Control and Analytical Methods
To ensure inter-batch consistency, a robust analytical quality control strategy is essential.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing the purity of the final product and for in-process monitoring of the reaction progress. A validated HPLC method can quantify the desired product and identify and quantify known and unknown impurities.
-
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is also highly effective for purity assessment, especially for volatile impurities. A reported method for a similar compound utilized a specific capillary column and temperature program to achieve good separation of positional isomers and related impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): NMR provides structural confirmation of the final product and can be used to detect and quantify impurities that may not be readily observed by chromatography. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethoxy group.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the nitrile functional group (C≡N stretch typically around 2230 cm⁻¹) and the absence of the starting amide carbonyl group (C=O stretch around 1680 cm⁻¹) in the final product from Route 1.
Conclusion and Recommendations
Both the amide dehydration and the aniline-based synthetic routes offer viable pathways to this compound. For large-scale production where a high-yielding, more convergent process is desired, the amide dehydration route appears advantageous. However, careful control over the handling of corrosive reagents and rigorous purification are necessary to ensure reproducibility.
The multi-step route starting from the aniline is also a valid approach, particularly if the aniline precursor is more readily available or cost-effective. The key to reproducibility in this route lies in the stringent control of each individual step, especially the diazotization, and a thorough understanding of the potential side reactions.
Ultimately, the choice of synthetic route will depend on a variety of factors including the scale of production, available equipment, cost of raw materials, and the desired purity profile of the final product. Regardless of the chosen route, a commitment to high-quality starting materials, well-defined and controlled process parameters, and a robust analytical auality control program are the essential pillars for achieving high inter-batch reproducibility in the synthesis of this compound.
References
Safety Operating Guide
Navigating the Disposal of 3-Chloro-4-(trifluoromethoxy)benzonitrile: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn. This is crucial to mitigate risks of exposure.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Disposal Protocol
The primary and recommended method for the disposal of 3-Chloro-4-(trifluoromethoxy)benzonitrile is through a licensed and approved hazardous waste disposal facility.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated, sealed container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
Step 2: Collection and Storage
-
Collect waste in a suitable, closed container that is properly labeled with the chemical name and hazard symbols.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Step 3: Professional Disposal
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.
-
Provide the disposal service with a comprehensive list of the waste contents.
-
It is recommended that this compound be disposed of via incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Step 4: Decontamination of Empty Containers
-
Dispose of contaminated packaging and containers as unused product.[1] Do not attempt to clean or reuse them.
Emergency Procedures
In the event of a spill or exposure, follow these immediate first-aid measures:
| Exposure Route | First-Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Chloro-4-(trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Chloro-4-(trifluoromethoxy)benzonitrile in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile rubber gloves.[1][2][3] | Provides resistance to a range of chemicals, including oils, solvents, and weak acids.[2][4] |
| Skin and Body Protection | Laboratory coat. Chemical-resistant apron or coveralls for larger quantities. | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of dust or vapors. |
Safe Handling and Storage
Proper handling and storage procedures are essential to prevent accidental exposure and maintain the integrity of the compound.
Operational Protocol:
-
Preparation: Before handling, ensure that a safety data sheet (SDS) for the compound is accessible. Designate a specific area for handling, preferably within a chemical fume hood.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1.
-
Handling: Avoid creating dust. If the compound is a solid, handle it with care to prevent aerosolization. Use appropriate tools (e.g., spatula, scoop) for transfers.
-
Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage Protocol:
-
Container: Keep the container tightly closed when not in use.
-
Location: Store in a cool, dry, and well-ventilated area.
-
Segregation: Store away from incompatible materials. Keep chlorinated solvents separate from flammable, non-chlorinated solvents to prevent violent reactions.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Table 2: Emergency Response Protocol
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, contact your institution's environmental health and safety department. |
Decontamination and Disposal Plan
Proper decontamination and waste disposal are critical for safety and environmental compliance.
Decontamination Protocol:
-
Surfaces: Decontaminate work surfaces with a suitable laboratory detergent and water. For equipment, follow a similar procedure, ensuring all residues are removed.
-
PPE: Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste. Reusable PPE should be thoroughly decontaminated according to the manufacturer's instructions.
Disposal Protocol:
-
Waste Classification: All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.
-
Waste Segregation: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams. Specifically, keep halogenated waste separate from non-halogenated waste.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Disposal: Arrange for disposal through your institution's hazardous waste management program.
Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling and emergency response.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

